molecular formula C24H26N2O2 B8223872 Bisoxazolidine

Bisoxazolidine

Cat. No.: B8223872
M. Wt: 374.5 g/mol
InChI Key: QRTLPEUTEFJSFH-PQZIIDKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisoxazolidine is a chemical compound characterized by the presence of two oxazolidine rings, which are five-membered heterocycles containing both nitrogen and oxygen atoms . This structure is the foundation for its utility as a performance-enhancing reagent in industrial research and development, primarily functioning as a latent hardener and a selective scavenger. Its value in research stems from its unique, moisture-triggered reactivity and its solubility in hydrocarbon substrates. One of the primary research applications of this compound is in the development of advanced polyurethane (PU) systems. It acts as a stable, latent curing agent and reactive diluent . Upon exposure to ambient moisture, the this compound rings hydrolyze, cleaving to yield reactive amine and hydroxyl functional groups . The amine groups subsequently react with isocyanates to form urea linkages, while the hydroxyl groups form urethane linkages, thus cross-linking the polymer . This mechanism enables the production of high-build, low-VOC (Volatile Organic Compound) polyurethane coatings without the carbon dioxide gassing that typically plagues moisture-cure systems . This makes it a compound of interest for formulating innovative coatings for automotive, marine, and industrial maintenance applications . A significant and distinct area of research for this compound is its use as an effective scavenger of sulfhydryl compounds, most notably hydrogen sulfide (H2S) and mercaptans, from "sour" hydrocarbon streams such as natural gas and crude oil . Its high solubility in oil-based substrates makes it a preferred subject of study for developing treatments to sweeten hydrocarbons, mitigating the safety hazards, corrosion, and environmental impact associated with these sulfur compounds . Research into the scavenging mechanism indicates that it may involve hydrolysis to form a hexahydrotriazine species, which is highly reactive toward H2S . Furthermore, certain chiral this compound derivatives serve as ligands in asymmetric synthesis, for example, catalyzing enantioselective Reformatsky reactions to produce chiral β-hydroxy esters with good enantiomeric excess . This highlights its potential in methodological organic chemistry research. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

InChI

InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2/t19-,20-,21+,22+,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTLPEUTEFJSFH-PQZIIDKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2([C@@]3(C1)N[C@H]4[C@@H](O3)CC5=CC=CC=C45)N[C@H]6[C@@H](O2)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Bisoxazolidine Synthesis: Mechanisms and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanisms, and kinetics of bisoxazolidines, a class of heterocyclic compounds with significant applications in catalysis and materials science. The document details the primary synthetic routes, explores the underlying reaction mechanisms, presents relevant kinetic data, and offers detailed experimental protocols.

Core Synthesis Mechanisms

The synthesis of bisoxazolidines, which contain two oxazolidine rings, can be primarily achieved through two major pathways: the condensation of β-amino alcohols with dicarbonyl compounds and the 1,3-dipolar cycloaddition of dinitrones with alkenes or a bis-alkene with nitrones.

1.1. Condensation of β-Amino Alcohols with Dicarbonyls

One of the most traditional and direct methods for forming the oxazolidine ring is the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone.[1][2] For bisoxazolidine synthesis, this involves bifunctional starting materials, typically a β-amino alcohol and a dicarbonyl compound like glyoxal or 2,3-butanedione.[3]

The reaction proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group on the imine carbon.[4] Mechanistic studies have shown that while oxazolidines can be obtained under kinetic control, the formation of imines is often favored under thermodynamic control as they represent a more stable structure.[3] The stereochemical outcome of the cyclization is largely governed by the steric effects of the substituents on the five-membered ring.[3]

1.2. 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) is a powerful and highly stereospecific method for constructing isoxazolidine rings.[5][6][7] Bisoxazolidines (or more accurately, the related bis-isoxazolidines which can be subsequently reduced) are synthesized by reacting a bis-nitrone with an alkene or a nitrone with a bis-alkene.[8]

This reaction is a concerted, pericyclic process.[5] Its regioselectivity is dictated by the frontier molecular orbitals (FMO) of the reactants.[5][9]

  • Type I (HOMOdipolarophile-LUMOdipole controlled): Occurs with electron-rich alkenes, leading predominantly to 5-substituted isoxazolidines.[5][9]

  • Type II (HOMOdipole-LUMOdipolarophile controlled): Occurs with electron-poor alkenes, favoring the formation of 4-substituted isoxazolidines.[5]

The high degree of stereocontrol makes this method particularly valuable for asymmetric synthesis, especially when employing chiral catalysts or auxiliaries.[7]

Reaction Kinetics and Influencing Factors

The rate of reaction is influenced by several factors, including the nature of the reactants, solvent polarity, temperature, and the presence of catalysts.[10][11][12]

Table 1: Factors Influencing this compound Synthesis Kinetics

FactorEffect on Reaction Rate & SelectivityRelevant Mechanism(s)
Solvent Polarity The rate of reaction can be significantly altered by the solvent's ability to stabilize the transition state relative to the reactants.[11] For 1,3-dipolar cycloadditions, solvent choice can influence regioisomeric ratios.[13] In condensation reactions, solvent polarity affects the equilibrium between reactants, intermediates, and products.[12][14]Condensation, 1,3-Dipolar Cycloaddition
Temperature Reaction rates generally increase with temperature, following the Arrhenius equation.[15] For cycloaddition reactions, thermal conditions are common, though side reactions can occur at high temperatures.[13] This can also affect the thermodynamic vs. kinetic product distribution.[3]Condensation, 1,3-Dipolar Cycloaddition
Catalysis Lewis acids (e.g., MgI₂, Cu(OTf)₂, AlCl₃) can accelerate cycloaddition and condensation reactions, and are crucial for enantioselectivity in asymmetric synthesis.[16][17][18] Acid catalysis is also used in the ring-opening of bisoxazolidines for curing applications.[1] Bisphosphine catalysts are effective for mixed double-Michael addition routes.[2]Condensation, 1,3-Dipolar Cycloaddition, Michael Addition
Reactant Sterics Steric hindrance in either the dipolarophile or the dipole can decrease reaction rates and influence diastereoselectivity.[3] In cycloadditions, the endo/exo approach of the reactants is sterically directed.1,3-Dipolar Cycloaddition
Reactant Electronics The electronic nature of substituents on both the nitrone and the alkene dictates the FMO control (HOMO-LUMO gap) and thus governs the regioselectivity and rate of 1,3-dipolar cycloadditions.[5]1,3-Dipolar Cycloaddition

Visualized Mechanisms and Workflows

The following diagrams illustrate the core synthesis mechanisms and a general experimental workflow.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product R1 β-Amino Alcohol (2 eq.) I1 Di-imine Intermediate (Thermodynamic Product) R1->I1 Condensation R2 Dicarbonyl Compound (e.g., Glyoxal) R2->I1 TS1 Intramolecular Cyclization (x2) I1->TS1 Ring Closure P1 This compound TS1->P1 G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Nitrone Nitrone (1,3-Dipole) (2 eq.) TS [3+2] Concerted Transition State (x2) Nitrone->TS Cycloaddition Alkene Bis-Alkene (Dipolarophile) Alkene->TS Product Bis-isoxazolidine TS->Product G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis cluster_application Application Start Starting Materials (e.g., Nitrone, Alkene) Reaction Reaction Setup (Solvent, Temp, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Analyze Structural Analysis (NMR, HRMS, X-Ray) Purify->Analyze Final Final this compound Product Analyze->Final

References

An In-depth Technical Guide to the Synthesis and Properties of Bisoxazolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoxazolidines are a versatile class of heterocyclic compounds characterized by the presence of two oxazolidine rings. Their unique chemical nature, particularly their reactivity towards isocyanates upon hydrolysis, has led to their widespread use as latent curing agents, reactive diluents, and moisture scavengers in polyurethane systems. This technical guide provides a comprehensive overview of the synthesis of bisoxazolidines, detailing key experimental protocols and reaction workflows. Furthermore, it delves into the diverse properties of these compounds, including their impact on the performance of polyurethane coatings and their emerging biological activities. Quantitative data on performance enhancements and biological efficacy are summarized in structured tables for comparative analysis. Finally, key synthetic and mechanistic pathways are illustrated using detailed diagrams to provide a clear and concise understanding of the chemistry and application of bisoxazolidines.

Introduction

Bisoxazolidines are compounds containing two oxazolidine rings, which are five-membered heterocyclic structures with an oxygen and a nitrogen atom in the 1 and 3 positions, respectively. The utility of bisoxazolidines primarily stems from their role in polyurethane chemistry. In the presence of moisture, the oxazolidine rings hydrolyze to generate amino alcohols. These reactive species can then participate in the curing of polyurethane systems by reacting with isocyanates, forming durable urethane and urea linkages[1]. This moisture-triggered reactivity makes bisoxazolidines excellent latent curing agents, allowing for the formulation of stable one-component polyurethane systems that cure upon exposure to atmospheric humidity.

Beyond their application in coatings, recent research has highlighted the potential of bisoxazolidine derivatives in the biomedical field. Studies have demonstrated their antimicrobial, antioxidant, and even anticancer properties, opening up new avenues for their application in drug development. This guide aims to provide a detailed technical overview of the synthesis and multifaceted properties of bisoxazolidines for professionals in chemical and pharmaceutical research.

Synthesis of Bisoxazolidines

The synthesis of bisoxazolidines can be broadly categorized into two primary routes: condensation reactions and 1,3-dipolar cycloaddition reactions.

Condensation Reactions

The most common method for synthesizing bisoxazolidines involves the condensation of a suitable amino alcohol with a dialdehyde or diketone. A particularly important class of bisoxazolidines are those linked by a urethane group, which are widely used as latent curing agents in polyurethane coatings. These are typically synthesized in a multi-step process.

A common strategy for the synthesis of urethane-linked bisoxazolidines involves the reaction of a diisocyanate with a hydroxyl-functional oxazolidine.

Experimental Protocol: Synthesis of a Urethane this compound

This protocol describes the synthesis of a urethane this compound derived from a diisocyanate and a hydroxy-functional oxazolidine.

Materials:

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

  • N-hydroxyalkyloxazolidine (e.g., 2-isopropyl-3-(2-hydroxyethyl)oxazolidine)

  • Anhydrous toluene (solvent)

  • Dibutyltin dilaurate (catalyst)

  • Nitrogen gas atmosphere

Procedure:

  • A reaction flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with N-hydroxyalkyloxazolidine and anhydrous toluene.

  • The mixture is stirred under a nitrogen atmosphere, and a catalytic amount of dibutyltin dilaurate is added.

  • The diisocyanate is dissolved in anhydrous toluene and added dropwise to the reaction mixture from the dropping funnel over a period of 1-2 hours, while maintaining the reaction temperature at 40-50 °C.

  • After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred for an additional 4-6 hours, or until the disappearance of the isocyanate peak in the FT-IR spectrum (around 2270 cm⁻¹).

  • The solvent is then removed under reduced pressure to yield the crude this compound product.

  • The product can be further purified by column chromatography if necessary.

Characterization:

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • FT-IR: Appearance of a strong urethane C=O stretching band around 1700 cm⁻¹ and disappearance of the NCO peak.

  • ¹H NMR and ¹³C NMR: Signals corresponding to the protons and carbons of the oxazolidine rings, the linker, and the urethane groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

1,3-Dipolar Cycloaddition Reactions

This method is particularly useful for the synthesis of bis(isoxazolidine) derivatives, which have shown promising biological activities. It involves the reaction of a dinitrone with a dialkene.

Experimental Protocol: Synthesis of Bis(5-isoxazolidine) Derivatives

This protocol is adapted from the synthesis of novel bis(5-isoxazolidine) derivatives and involves the 1,3-dipolar cycloaddition of a nitrone with a divinyl compound.

Materials:

  • C-Aryl-N-methylnitrone (synthesized from the corresponding aldehyde and N-methylhydroxylamine)

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (dipolarophile)

  • Toluene (solvent)

Procedure:

  • The nitrone is dissolved in toluene in a round-bottom flask with stirring.

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is added to the solution.

  • The reaction mixture is heated under reflux at 110 °C for 21–72 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the bis(isoxazolidine) derivative.

Characterization Data for a Representative Bis(isoxazolidine) Derivative:

CompoundYield (%)M.p. (°C)FT-IR (cm⁻¹) (selected peaks)¹H-NMR (δ, ppm) (selected signals)¹³C-NMR (δ, ppm) (selected signals)
Bis-adduct of C-(phenyl)-N-methylnitrone 75140-1421594 (C=C), 1158 (N⁺-O⁻)7.37-8.00 (m, 10H, Ar-H), 3.76 (s, 6H, N-CH₃)128.57-132.00 (Ar-C), 55.00 (N-CH₃)

Properties and Applications of Bisoxazolidines

Role in Polyurethane Coatings

Bisoxazolidines are multifunctional additives in polyurethane coatings, acting as moisture scavengers, reactive diluents, and latent curing agents[1]. Their primary function is to react with moisture present in the formulation, preventing the undesirable reaction between water and isocyanates, which leads to the formation of carbon dioxide gas and can cause defects such as blistering and pinholing in the coating film.

Upon hydrolysis, bisoxazolidines form amino alcohols, which then react with isocyanates to form stable urethane and urea linkages, integrating into the polymer network. This not only prevents defects but also contributes to the final properties of the cured coating.

Quantitative Performance Enhancements in Polyurethane Coatings:

PropertyTest MethodControl (No this compound)With this compound AdditiveImprovement
Tensile Strength ASTM D4123.2 MPa[2]27.2 MPa[2]~8.5-fold increase
Elongation at Break ASTM D412364%[2]457%[2]~1.26-fold increase
Surface Roughness (Rq) AFM4.62 nm2.07 nmReduced roughness
Thermal Decomposition Onset TGA~300 °C~334 °CIncreased by 34 °C

Note: The specific improvements can vary depending on the type and concentration of the this compound, the polyurethane formulation, and the curing conditions.

Biological Activities

Recent studies have explored the biological potential of this compound and its derivatives, revealing a range of activities that make them attractive candidates for drug development.

Certain bis(isoxazolidine) derivatives have demonstrated significant antimicrobial activity against a panel of bacteria and fungi. The mechanism of action for the related oxazolidinone class of antibiotics involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. It is plausible that bioactive this compound derivatives share a similar mechanism.

Minimum Inhibitory Concentration (MIC) of Bis(isoxazolidine) Derivatives:

CompoundS. aureus (μg/mL)E. coli (μg/mL)C. albicans (μg/mL)
Bis-adduct of C-(4-chlorophenyl)-N-methylnitrone 125250125
Bis-adduct of C-(4-nitrophenyl)-N-methylnitrone 250500250
Ampicillin (control) <15.6<15.6-
Fluconazole (control) --<31.25

Some isoxazolidine derivatives, which share a structural similarity with bisoxazolidines, have exhibited antioxidant and cytotoxic activities. The antioxidant properties are often evaluated by their ability to scavenge free radicals or inhibit lipid peroxidation.

The anticancer activity of some heterocyclic compounds has been linked to the induction of apoptosis, or programmed cell death. This often involves the activation of a cascade of enzymes called caspases.

Antioxidant and Cytotoxic Activity of Isoxazolidine Derivatives:

CompoundAntioxidant Activity (TBARS, EC₅₀ in mM)Cytotoxicity against HeLa cells (GI₅₀ in μM)
Derivative 3a 1.25 ± 0.12200 ± 2.8
Derivative 3b 0.55 ± 0.091400 ± 7.8
Derivative 3c 2.50 ± 0.1546.2 ± 1.2

Visualizations

Synthetic and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization start Reactants & Solvent reaction Reaction under controlled temperature and atmosphere start->reaction monitoring Reaction Monitoring (TLC/FT-IR) reaction->monitoring quench Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography or Recrystallization evaporation->purification characterization Characterization (NMR, IR, MS) purification->characterization final_product Pure this compound characterization->final_product

General experimental workflow for this compound synthesis.
Signaling and Mechanistic Pathways

polyurethane_curing cluster_reaction Curing Reactions bisox This compound aminoalcohol Amino Alcohol Intermediate bisox->aminoalcohol Hydrolysis moisture Moisture (H₂O) moisture->aminoalcohol urethane Urethane Linkage aminoalcohol->urethane Reaction with -OH group urea Urea Linkage aminoalcohol->urea Reaction with -NH₂ group isocyanate Isocyanate (-NCO) isocyanate->urethane isocyanate->urea

Latent curing mechanism of this compound in polyurethane.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptotic Pathway cluster_execution Execution Phase bisox_drug Bioactive this compound Derivative cell Cancer Cell bisox_drug->cell bax Bax activation cell->bax bcl2 Bcl-2 inhibition cell->bcl2 mitochondrion Mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c bax->mitochondrion bcl2->mitochondrion apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Activated Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 caspase3 Activated Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis

Proposed apoptotic signaling pathway for this compound derivatives.

Conclusion

Bisoxazolidines are a class of compounds with significant industrial and growing biomedical importance. Their synthesis, primarily through condensation and cycloaddition reactions, is well-established, providing access to a wide range of structures with tailored properties. In the realm of materials science, their role as latent curing agents in polyurethane systems is crucial for the development of high-performance, moisture-cured coatings with enhanced durability and appearance. The emerging biological activities of this compound derivatives, including their antimicrobial and potential anticancer effects, highlight a promising future for these compounds in the pharmaceutical industry. Further research into the specific mechanisms of action and structure-activity relationships will be pivotal in unlocking the full potential of bisoxazolidines in both materials and medicine. This guide serves as a foundational resource for researchers and professionals seeking to explore and innovate in this exciting field of chemistry.

References

bisoxazolidine derivatives and their uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bisoxazolidine Derivatives: Synthesis, Properties, and Applications

Introduction

This compound derivatives represent a fascinating and versatile class of heterocyclic compounds that have garnered significant attention from the scientific community. These molecules, characterized by the presence of two oxazolidine rings, serve as crucial intermediates in organic synthesis, chiral auxiliaries, and as core scaffolds in the development of novel therapeutic agents and functional materials.[1][2] The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, provides a unique structural motif that imparts a range of biological and chemical properties.[1][3] This guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of this compound derivatives, with a focus on their roles in medicinal chemistry and material science.

Synthesis of this compound Derivatives

The construction of the this compound framework can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. Key approaches include the condensation of bis-amino alcohols with aldehydes or ketones and 1,3-dipolar cycloaddition reactions.

Condensation Reactions

A prevalent method involves the reaction of bis-amino alcohol sulfonamides with various aliphatic and aromatic aldehydes in an acidic medium. This approach typically yields N,N'-sulfonyl-bis-1,3-oxazolidines in good yields (64%-71%).[1][4] The synthesis often begins with the reduction of bis-amino ester sulfonamides, derived from natural amino acids, using a reducing agent like lithium aluminum hydride (LiAlH₄) to form the corresponding bis-amino alcohols.[1][4]

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_intermediate Intermediate cluster_end Final Product start1 Bis-aminoester Sulfonamides step1 Reduction (e.g., LiAlH4) start1->step1 Step 1 start2 Aldehydes / Ketones step2 Condensation (Acidic Medium) start2->step2 intermed Bis-amino alcohol Sulfonamides step1->intermed end_product This compound Derivatives step2->end_product intermed->step2 Step 2

Caption: General workflow for the synthesis of bisoxazolidines via condensation.
1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between nitrones and alkenes is a powerful tool for constructing isoxazolidine rings.[5] To synthesize bis-isoxazolidines, this reaction can be performed using a dipolarophile containing two alkene functionalities. For instance, novel bis(5-isoxazolidines) have been prepared through the 1,3-dipolar cycloaddition of various nitrones with 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.[6] This method allows for the creation of structurally diverse molecules with multiple stereogenic centers.[7]

Experimental Protocol: Synthesis of N,N'-sulfonyl-4,4'-isobutyl-bisoxazolidine[4]
  • Starting Material Preparation : Bisaminoester sulfonamides are synthesized according to previously described literature methods. These are then reduced to bisaminoalcohol sulfonamides using LiAlH₄.

  • Cyclization : To a solution of the bisaminoalcohol sulfonamide (0.3 g, 1 mmol) in anhydrous chloroform (CHCl₃), add 2.2 equivalents of paraformaldehyde.

  • Catalysis : Add one drop of sulfuric acid to the mixture to catalyze the reaction.

  • Reaction Condition : The mixture is refluxed for 3 hours at 110 °C.

  • Work-up : After the reaction is complete, the solvent is removed by evaporation under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent.

  • Product : The final product, N,N'-sulfonyl-4,4'-isobutyl-bisoxazolidine, is collected as a white solid.

Physicochemical Properties and Characterization

The structures of newly synthesized this compound derivatives are typically confirmed using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.[1][4]

Compound Type ¹H NMR (δ, ppm, CDCl₃) ¹³C NMR (δ, ppm, CDCl₃) IR (KBr, cm⁻¹) Reference
C-(phenyl)-N-methylnitronePrecursor8.00–7.37 (m, 5H), 7.15 (s, 1H), 3.76 (s, 3H)134.0, 132.0-128.57, 55.003389, 3061, 1695, 1594, 1158[6]
C-(4-bromophenyl)-N-methylnitronePrecursor7.19–7.35 (m, 4H), 7.28 (s, 1H), 3.83 (s, 3H)152.06-123.10, 135.11, 56.863373, 3001, 1676, 1581, 1160[6]
N,N'-sulfonyl-4,4'-isobutyl-bisoxazolidineProduct---[4]

Table 1: Representative Spectroscopic Data for this compound Precursors and Products.

Applications of this compound Derivatives

This compound derivatives have demonstrated a wide spectrum of utility, ranging from medicinal applications to industrial uses such as corrosion inhibition.

Medicinal Chemistry

The this compound scaffold is of great interest in drug discovery due to its association with various biological activities.

Antimicrobial and Antioxidant Activity: Many isoxazolidine derivatives have been reported to possess significant antibacterial and antifungal properties.[6][7] They have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[6] Some compounds also exhibit notable antioxidant potential. The mechanism of action for their antibacterial effects is often attributed to their ability to disrupt bacterial cell membranes.[8]

Compound Test Organism Activity (MIC µg/mL) Reference
Bis-cyclic imidazolidine-4-one 3 MRSA (ATCC 33591)0.58[8]
Bis-cyclic imidazolidine-4-one 3 MRSE (RP62A)0.58[8]
Bis-cyclic imidazolidine-4-one 3 E. coli (ATCC 25922)2.34[8]
Benzoxazinyl-oxazolidinone 16 S. aureus ATCC 29213<0.5[9]
Benzoxazinyl-oxazolidinone 16 MRSA<0.5[9]

Table 2: Minimum Inhibitory Concentration (MIC) of selected bis-cyclic derivatives.

G cluster_start Preparation cluster_process Screening Process cluster_end Data Analysis start1 Synthesized This compound Derivative step1 Prepare compound dilutions (e.g., in DMSO) start1->step1 start2 Bacterial/Fungal Strains step2 Inoculate media with microorganisms start2->step2 step3 Add compound dilutions to inoculated media step1->step3 step2->step3 step4 Incubate under controlled conditions step3->step4 end_product Determine Minimum Inhibitory Concentration (MIC) step4->end_product

Caption: Workflow for antimicrobial activity screening of this compound derivatives.

Other Therapeutic Potential: The broader class of oxazolidine derivatives has been investigated for a multitude of pharmacological effects, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][10] This suggests that this compound structures could be promising scaffolds for developing drugs to treat chronic and infectious diseases.[10]

Material Science: Corrosion Inhibition

A significant industrial application of bis-isoxazolidine derivatives is their use as corrosion inhibitors for metals, particularly for mild steel in acidic environments.[11][12] These organic compounds, which typically contain nitrogen and oxygen heteroatoms, can adsorb onto the metal surface, forming a protective layer that blocks the electrochemical reactions responsible for corrosion.[3][13]

The inhibition efficiency is evaluated using gravimetric methods and electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[13] Studies have shown that bis-isoxazolidines can act as mixed-type inhibitors, and even at low concentrations (e.g., 15 ppm), they can achieve excellent corrosion inhibition efficiencies, exceeding 97% at room temperature.[11] The effectiveness is dependent on the inhibitor's concentration and the surrounding temperature.[13]

Inhibitor Concentration (ppm) Temperature (°C) Inhibition Efficiency (%) Technique Reference
PDAB152597Gravimetric[11]
PDAB155098Gravimetric[11]
BDMTI6025>80PDP[13]
HMBTI6025>90PDP[13]

Table 3: Corrosion Inhibition Efficiency of Bis-isoxazolidine Derivatives on Mild Steel in HCl.

G cluster_setup Experimental Setup cluster_measurement Measurement Techniques cluster_analysis Data Analysis setup1 Prepare corrosive medium (e.g., 1M HCl) meas1 Gravimetric Analysis (Weight Loss) setup1->meas1 meas2 Electrochemical Tests (EIS, PDP) setup1->meas2 setup2 Prepare metal specimen (e.g., Mild Steel) setup2->meas1 setup2->meas2 setup3 Add this compound Inhibitor setup3->meas1 setup3->meas2 analysis1 Calculate Inhibition Efficiency (IE%) meas1->analysis1 meas2->analysis1 analysis2 Determine Corrosion Current (Icorr) meas2->analysis2

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Bisoxazolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidine compounds, characterized by the presence of two oxazolidine rings, represent a versatile class of heterocyclic molecules with a growing portfolio of biological activities. While the structurally related mono-oxazolidinones have been extensively studied, particularly as antibacterial agents, the precise mechanisms of action of their bis- counterparts are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of the core mechanisms through which this compound and related compounds exert their therapeutic effects, with a focus on their antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Mechanism of Action: Inhibition of Protein Synthesis

The primary and most well-elucidated mechanism of action for oxazolidinone-class compounds, which is believed to extend to bisoxazolidines, is the inhibition of bacterial protein synthesis.[1][2] Unlike many other classes of antibiotics, oxazolidinones act at a very early stage of this fundamental cellular process.[1]

The core of this mechanism involves the binding of the oxazolidinone moiety to the 50S ribosomal subunit.[1][3] This interaction occurs at the peptidyl transferase center (PTC), specifically at the A-site pocket.[1][4] By occupying this critical site, the drug sterically hinders the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the initiation complex, which is the first and crucial step in protein synthesis.[1][3] This unique mode of action means that there is no cross-resistance with other protein synthesis inhibitors.[4]

The binding site is located within the 23S rRNA of the 50S subunit.[4] Cryo-electron microscopy studies have provided high-resolution insights into the interaction between oxazolidinones and the ribosome, revealing the specific nucleotides involved in the binding.[4]

Bacterial_Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Initiation_Complex_Formation Initiation Complex Formation 50S_Subunit->Initiation_Complex_Formation Inhibits 30S_Subunit 30S Subunit This compound This compound Compound This compound->50S_Subunit Binds to A-site of PTC Protein_Synthesis Protein Synthesis Initiation_Complex_Formation->Protein_Synthesis Leads to Bacterial_Cell_Death Bacteriostatic/Bactericidal Effect Protein_Synthesis->Bacterial_Cell_Death Prevents

Figure 1: Proposed mechanism of antibacterial action of this compound compounds.
Quantitative Data: Antibacterial Activity

While specific MIC values for a wide range of this compound compounds are not extensively reported in publicly available literature, data for related oxazolidinone and isoxazolidine derivatives highlight their potential.

Compound ClassCompound/DerivativeTarget OrganismMIC (µg/mL)Reference
OxazolidinoneLinezolidStaphylococcus aureus (linezolid-resistant)8-64[5]
OxazolidinoneLCB01-0648Staphylococcus aureus (linezolid-resistant)2-4[5]
OxazolidinoneLCB01-0648Methicillin-resistant Staphylococcus aureus (MRSA)0.5 (MIC90)[5]
OxazolidinoneLCB01-0648Vancomycin-resistant Enterococci (VRE)0.5 (MIC90)[5]
Oxazolidinone-sulphonamide3aBacillus subtilis MTCC 1211.17[6]
Oxazolidinone-amide4aBacillus subtilis MTCC 1214.68[6]
Chromanyl-isoxazolidineCompound 32Salmonella typhimurium-1 & Salmonella typhimurium-21.56[7]
Chromanyl-isoxazolidineCompound 32Methicillin-resistant Staphylococcus aureus (MRSA)3.12[7]

Anticancer Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Emerging evidence suggests that this compound and related heterocyclic compounds possess significant anticancer activity.[8] The proposed mechanisms are multifaceted and appear to be cell-type dependent, primarily revolving around the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Some oxazolidinone derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[9] This is characterized by a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol and the subsequent activation of caspase-9.[9] Furthermore, these compounds can trigger an increase in reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.[9]

In addition to inducing apoptosis, some of these compounds have been observed to cause cell cycle arrest, often at the G1 or G2/M phase.[9] This prevents the cancer cells from proliferating.

Anticancer_Mechanism This compound This compound Compound Cancer_Cell Cancer Cell This compound->Cancer_Cell ROS_Increase ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Increase->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase9_Activation Caspase-9 Activation Cytochrome_c_Release->Caspase9_Activation Apoptosis Apoptosis Caspase9_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Cancer_Cell->ROS_Increase Cancer_Cell->Mitochondrial_Dysfunction Cancer_Cell->Cell_Cycle_Arrest

Figure 2: Proposed anticancer mechanisms of this compound and related compounds.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various isoxazolidine and oxazolidinone derivatives against different cancer cell lines.

Compound ClassCompound/DerivativeCancer Cell LineIC50 (µM)Reference
IsoxazolidineIZ3MCF-7 (Breast)32.49 (µg/ml)[10]
IsoxazolidineIZ1MCF-7 (Breast)64 (µg/ml)[10]
IsoxazolidineIZ2MCF-7 (Breast)128 (µg/ml)[10]
Isoxazolidine2fMCF-7 (Breast)7.2 ± 0.2[11]
Isoxazolidine2gMCF-7 (Breast)10.3 ± 0.5[11]
Isoxazolidine2fA-549 (Lung)9.7 ± 0.7[11]
Isoxazolidine2gA-549 (Lung)15.4 ± 0.9[11]
Isoxazolidine2fSKOV3 (Ovarian)6.5 ± 0.9[11]
Isoxazolidine2gSKOV3 (Ovarian)8.1 ± 0.3[11]
5-(Carbamoylmethylene)-oxazolidin-2-oneOIMCF-7 (Breast)17.66[9]
5-(Carbamoylmethylene)-oxazolidin-2-oneOIHeLa (Cervical)31.10[9]

Anti-inflammatory Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory potential of this compound compounds is an area of growing interest. The underlying mechanisms are thought to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[12][13] Both NF-κB and STAT3 are critical transcription factors that regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13]

Chronic activation of these pathways is a hallmark of many inflammatory diseases.[13] It is hypothesized that this compound compounds may interfere with the activation of NF-κB and STAT3, thereby downregulating the expression of inflammatory mediators and exerting an anti-inflammatory effect.

Anti_Inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway STAT3_Pathway STAT3 Pathway Inflammatory_Stimuli->STAT3_Pathway This compound This compound Compound This compound->NFkB_Pathway Inhibits This compound->STAT3_Pathway Inhibits Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory_Gene_Expression STAT3_Pathway->Pro_inflammatory_Gene_Expression Inflammation Inflammation Pro_inflammatory_Gene_Expression->Inflammation

Figure 3: Proposed anti-inflammatory mechanism via NF-κB and STAT3 pathway inhibition.

Experimental Protocols

Detailed experimental protocols for specifically studying this compound compounds are not widely available in the public domain. However, the methodologies employed for the broader class of oxazolidinones and related heterocyclic compounds can be adapted.

Ribosome Binding Assay (Filter Binding Assay)

This assay is crucial for confirming the interaction of antibacterial compounds with the bacterial ribosome.

Ribosome_Binding_Assay Start Start Prepare_Ribosomes Isolate Bacterial Ribosomes (70S) Start->Prepare_Ribosomes Radiolabel_Compound Radiolabel this compound (e.g., with ³H or ¹⁴C) Start->Radiolabel_Compound Incubate Incubate Radiolabeled Compound with Ribosomes Prepare_Ribosomes->Incubate Radiolabel_Compound->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Membrane to Remove Unbound Compound Filter->Wash Measure_Radioactivity Measure Radioactivity on Membrane Wash->Measure_Radioactivity End End Measure_Radioactivity->End

References

Synthesis and Characterization of Novel Bisoxazolidine Structures: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bisoxazolidine scaffold, a heterocyclic motif featuring two oxazolidine rings, has garnered increasing interest in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis and characterization of novel this compound structures, with a focus on methodologies relevant to drug discovery and development.

Synthetic Methodologies

The construction of the this compound core can be achieved through several synthetic strategies. The most common approach involves the condensation reaction between a suitable amino alcohol and a dialdehyde or its equivalent. Variations in the starting materials allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

Condensation of Amino Alcohols with Glyoxal

A prevalent method for the synthesis of N,N'-substituted bisoxazolidines is the condensation of β-amino alcohols with glyoxal. This reaction typically proceeds with good yields and allows for the introduction of chirality when enantiomerically pure amino alcohols are used as starting materials.

Experimental Protocol: Synthesis of a Phenyl-Substituted this compound

  • To a solution of (R)-(-)-2-phenylglycinol (2.0 g, 14.6 mmol) in toluene (50 mL), add a 40% aqueous solution of glyoxal (0.84 mL, 7.3 mmol).

  • The reaction mixture is heated to reflux for 12 hours with a Dean-Stark trap to remove water.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired this compound derivative.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrones with suitable dipolarophiles presents another versatile route to oxazolidine-containing structures, which can be extended to the synthesis of bisoxazolidines. This method allows for a high degree of control over the stereochemistry of the resulting products.

Characterization of Novel this compound Structures

The structural elucidation of newly synthesized bisoxazolidines relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of bisoxazolidines. The chemical shifts and coupling constants of the protons and carbons in the oxazolidine rings are characteristic and allow for the confirmation of the cyclic structure and the stereochemical arrangement of substituents.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Novel this compound Derivative

Assignment ¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (101 MHz, CDCl₃) δ (ppm)
Methylene bridge (-N-CH₂-N-)4.25 (s, 2H)75.8
Oxazolidine Ring CH-O5.35 (d, J = 2.3 Hz, 2H)83.2
Oxazolidine Ring CH-N4.70 (dd, J = 6.8, 4.8 Hz, 2H)62.1
Oxazolidine Ring CH₂-O4.45 (dd, J = 8.3, 7.0 Hz, 2H), 4.01 (dd, J = 8.4, 4.8 Hz, 2H)75.8
Aromatic CH7.40 – 7.25 (m, 10H)141.7, 128.9, 127.6, 126.3

Note: Data is a representative example compiled from literature sources.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized bisoxazolidines and to gain insights into their fragmentation patterns. Electron impact (EI) and electrospray ionization (ESI) are commonly used ionization techniques. The fragmentation of the this compound ring can provide valuable structural information.

Table 2: Mass Spectrometry Data for a Representative this compound

Compound Ionization Method [M+H]⁺ (m/z) Key Fragment Ions (m/z)
Phenyl-substituted this compoundESI297.16148 (cleavage of the methylene bridge), 118

Note: Data is a representative example compiled from literature sources.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the this compound molecule. The absence of N-H and O-H stretching bands (if the starting amino alcohol has been fully consumed) and the presence of C-O and C-N stretching vibrations are indicative of the formation of the oxazolidine rings.

Table 3: Key IR Absorption Bands for a this compound Derivative

Functional Group Wavenumber (cm⁻¹)
C-H (aromatic)3050-3000
C-H (aliphatic)2950-2850
C-O (ether)1150-1080
C-N1250-1020

Note: Data is a representative example compiled from literature sources.

Experimental Workflows and Biological Applications

The development of novel this compound structures is often geared towards their application as therapeutic agents. This involves a systematic workflow from synthesis to biological evaluation.

G Experimental Workflow for this compound Drug Discovery cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Starting Material Selection (Amino Alcohols, Dialdehydes) B Synthesis of this compound (e.g., Condensation) A->B C Purification (Column Chromatography) B->C D Structural Elucidation (NMR, MS, IR) C->D E In Vitro Screening (e.g., Enzyme Inhibition Assay) D->E F Mechanism of Action Studies E->F G Lead Optimization F->G

Caption: A generalized workflow for the discovery and development of novel this compound-based drug candidates.

Bisoxazolidines as Metallo-β-Lactamase Inhibitors

A promising area of application for this compound derivatives is in combating antibiotic resistance. Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics. Bisthiazolidines, sulfur-containing analogs of bisoxazolidines, have been shown to be effective inhibitors of MBLs.[1] The this compound scaffold can be explored for similar inhibitory activity.

The proposed mechanism of inhibition involves the coordination of the heterocyclic structure to the zinc ions in the active site of the MBL, thereby preventing the hydrolysis of the antibiotic.

G Proposed Mechanism of MBL Inhibition MBL Metallo-β-Lactamase (MBL) Active Site with Zn²⁺ ions Hydrolysis Antibiotic Hydrolysis (Resistance) MBL->Hydrolysis Inhibition Inhibition of MBL MBL->Inhibition Antibiotic β-Lactam Antibiotic Antibiotic->Hydrolysis This compound This compound Inhibitor This compound->Inhibition Complex MBL-Inhibitor Complex Inhibition->Complex Binding to active site

References

Introduction: The Privileged Status of Bisoxazoline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chiral Bisoxazolidine Ligands in Asymmetric Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Chiral bisoxazoline (BOX) ligands are a class of C2-symmetric bidentate ligands that have secured a prominent position in the field of asymmetric catalysis.[1][2][3] Their widespread success has led to them being classified as "privileged chiral ligands," owing to their ability to induce high levels of stereocontrol in a vast array of chemical transformations with a diverse range of metal ions.[2][3] The core structure consists of two chiral oxazoline rings connected by a linker, which is typically a methylene (-CH₂-) group in BOX ligands or a pyridine ring in the tridentate PyBOX variants.[2][3][4]

The efficacy of these ligands stems from their well-defined C2-symmetric structure.[5] When chelated to a metal center, the chiral substituents on the oxazoline rings create a rigid and predictable chiral environment.[5][6] This conformationally constrained metal chelate places the stereogenic centers in close proximity to the catalytic site, thereby imposing a strong directing effect on the approach of the substrate.[5] This minimizes the number of possible transition states, leading to high enantioselectivity.[5]

BOX and PyBOX ligands form stable and effective catalysts with a variety of metals, most notably copper, iron, zinc, nickel, cobalt, and lanthanides, making them versatile tools for asymmetric synthesis.[7][8][9][10][11][12]

Synthesis of Chiral Bisoxazoline Ligands

The synthesis of BOX ligands is generally straightforward, which contributes to their popularity.[2] The most common route involves the condensation of readily available chiral β-amino alcohols with dicarboxylic acids or their derivatives, such as dinitriles or diimidates.[2][3][13] The chirality is introduced from the amino alcohols, which are often derived from the natural chiral pool of amino acids.[2]

A general workflow for the synthesis is depicted below. The process typically involves the formation of a bis-amide intermediate, followed by cyclization to form the two oxazoline rings.

G cluster_synthesis General Synthesis of BOX Ligands AA Chiral Amino Alcohol (2 eq.) Reaction Condensation AA->Reaction Linker Linker Precursor (e.g., Diethyl Malonimidate Dihydrochloride) Linker->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Heat Heat (e.g., 45°C) Bisoxazoline Bisoxazoline (BOX) Ligand Heat->Bisoxazoline Reaction->Heat

Caption: General workflow for the synthesis of chiral BOX ligands.

Experimental Protocol: Synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)[14]

A detailed, high-yield procedure for an indane-derived BOX ligand that requires no chromatographic purification has been reported.

  • Step 1: Synthesis of bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane.

    • An oven-dried 2-L three-necked, round-bottomed flask is equipped with a stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

    • The flask is charged with (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol), and dichloromethane (1 L).

    • The system is heated to an internal temperature of 43-45 °C in an oil bath for 18 hours with stirring.

    • The resulting white solid product is filtered and dried under vacuum to yield the intermediate product (approx. 70% yield).

  • Step 2: Cyclopropanation.

    • A separate oven-dried flask under nitrogen is charged with the product from Step 1 (10.0 g, 28.8 mmol) and anhydrous THF (290 mL) and cooled to -78 °C.

    • n-Butyllithium (1.6 M in hexanes, 18.9 mL, 30.2 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • A solution of 1-bromo-2-chloroethane (2.4 mL, 28.8 mmol) in THF (20 mL) is added dropwise.

    • The reaction is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed, dried, and concentrated.

    • The crude product is recrystallized from ethanol to provide the final bisoxazoline ligand as a white solid (approx. 80-90% yield).

Mechanism of Asymmetric Induction

The high degree of enantioselectivity achieved with chiral BOX ligands is commonly rationalized by a catalyst-substrate complex model where the metal center adopts a square-planar or square-pyramidal geometry.[1][2][10] The bulky substituents at the 4-position of the oxazoline rings are crucial; they extend into the space around the metal center, effectively shielding one face of the coordinated substrate.[1] This steric hindrance directs the incoming reagent to attack from the less hindered face, resulting in the preferential formation of one enantiomer.[1]

G cluster_model Stereochemical Induction Model Ligand C2-Symmetric BOX Ligand Complex Chiral Catalyst- Substrate Complex Ligand->Complex Metal Metal Ion (e.g., Cu(II)) Metal->Complex Substrate Chelating Substrate Substrate->Complex Reagent Incoming Reagent Facial Facial Selectivity Reagent->Facial Product Enantiomerically Enriched Product Blocked Steric Shielding by Ligand Substituents Complex->Blocked Complex->Facial Blocked->Facial Facial->Product

Caption: Logical flow of the proposed stereochemical induction model.

Applications in Asymmetric Synthesis

Metal complexes of bisoxazoline ligands are effective catalysts for a wide range of enantioselective carbon-carbon bond-forming reactions.[7][10]

Diels-Alder Reactions

Copper(II)-BOX complexes are highly effective Lewis acid catalysts for asymmetric Diels-Alder reactions. The tert-butyl substituted BOX ligand (tBu-Box) often provides superior enantioselectivity.[1]

LigandMetal SaltDienophileDieneYield (%)ee (%) [endo]Reference
Inda-BOXCu(OTf)₂3-Acryloyloxazolidin-2-oneCyclopentadiene>9096[5][14]
tBu-BOXCu(OTf)₂3-Acryloyloxazolidin-2-oneCyclopentadiene9598[5]
Ph-BOXCu(SbF₆)₂3-Acryloyloxazolidin-2-one1-Phenylthiobutadiene8498[15]
Ph-BOXCu(SbF₆)₂3-Acryloyloxazolidin-2-one1-(Benzyloxycarbonylamino)butadiene5490[15]
Cyclopropanation Reactions

The first applications of BOX ligands by Masamune were in copper-catalyzed cyclopropanation reactions, where they achieved excellent enantioselectivities.[5] This remains a key application, particularly for the synthesis of polysubstituted cyclopropanes.[16]

LigandMetal SaltOlefinCarbene SourceYield (%)ee (%)drReference
Ph-BOXCu(I)OTfStyreneEthyl diazoacetate679975:25 (trans:cis)[5]
tBu-BOXCu(I)OTfStyreneEthyl diazoacetate81>9982:18 (trans:cis)[5]
SaBOX L5Cu(OTf)₂VinylpyrimidinePhenyliodonium ylideup to 97up to 99-[16]
SaBOX L6Cu(CH₃CN)₄PF₆Enyne(Oxidative)up to 70up to 90-[16]
Henry (Nitroaldol) Reactions

This compound-copper(I) complexes have been shown to be highly effective catalysts for the asymmetric Henry reaction, providing access to chiral β-hydroxy nitroalkanes, which are valuable synthetic intermediates.[17]

LigandMetal SaltAldehydeNitromethaneYield (%)ee (%)Reference
Aminoindanol-BisoxazolidineCuOAcBenzaldehyde10 equiv.9589[17]
Aminoindanol-BisoxazolidineCuOAc4-Bromobenzaldehyde10 equiv.9386[17]
Aminoindanol-BisoxazolidineCuOAc2-Naphthaldehyde10 equiv.9797[17]
Aminoindanol-BisoxazolidineCuOAc3,3-Dimethylbutanal10 equiv.8592[17]
Aminoindanol-BisoxazolidineCuOAcCinnamaldehyde10 equiv.9088[17]
Other Key Reactions

The utility of BOX and PyBOX ligands extends to numerous other transformations, including:

  • Aldol and Michael Reactions: Copper(II)-BOX complexes catalyze these reactions with substrates capable of chelation.[10]

  • Mannich Reactions: Lanthanum-PyBOX systems have been used for direct asymmetric Mannich-type reactions.

  • Hydrosilylation of Ketones: The first application of PyBOX ligands was in the rhodium-catalyzed hydrosilylation of ketones, achieving up to 93% ee.[2][4]

  • Ene Reactions: Both carbonyl-ene and glyoxylate-ene reactions are catalyzed by BOX-metal complexes.[10][11]

  • Cross-Coupling Reactions: Side-arm modified bisoxazoline (SaBOX) ligands have been successfully applied in cobalt-catalyzed Negishi and Kumada cross-coupling reactions.[16]

Key Experimental Protocols

Reproducibility in asymmetric catalysis requires meticulous attention to experimental detail, particularly the exclusion of air and moisture.

Experimental Workflow for a Catalytic Reaction

A typical workflow for setting up a copper-catalyzed asymmetric reaction is outlined below. The pre-formation of the catalyst complex is often crucial for achieving high selectivity.

G cluster_workflow Typical Asymmetric Catalysis Workflow Start Start (Inert Atmosphere) Add_Ligand Add Chiral Ligand to Anhydrous Solvent Start->Add_Ligand Add_Metal Add Metal Salt (e.g., Cu(OTf)₂) Add_Ligand->Add_Metal Stir Stir to Form Catalyst Complex (1-4 h, RT) Add_Metal->Stir Cool Cool to Reaction Temp. (e.g., -78°C) Stir->Cool Add_Sub1 Add Substrate 1 (e.g., Dienophile) Cool->Add_Sub1 Stir_1 Stir (10-15 min) Add_Sub1->Stir_1 Add_Sub2 Add Substrate 2 (e.g., Diene) Dropwise Stir_1->Add_Sub2 React Monitor Reaction (TLC, HPLC) Add_Sub2->React Workup Quench & Workup React->Workup Purify Purification (Chromatography) Workup->Purify Analyze Analyze Product (Yield, ee%) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for an asymmetric reaction.

Protocol: Copper-Catalyzed Asymmetric Diels-Alder Reaction[1]

This protocol is representative for the reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene.

  • Catalyst Formation: To a solution of the chiral bisoxazoline ligand (e.g., tBu-BOX, 0.11 mmol) in anhydrous dichloromethane (5 mL) at room temperature under an inert atmosphere (N₂ or Ar), add copper(II) triflate (Cu(OTf)₂, 0.10 mmol).

  • The resulting mixture is stirred for 1-4 hours. A color change to a clear blue or green solution indicates complex formation.

  • Reaction: The catalyst solution is cooled to the desired temperature (e.g., -78 °C).

  • The dienophile (N-acryloyl-2-oxazolidinone, 1.0 mmol) is added.

  • After stirring for 10-15 minutes, the diene (cyclopentadiene, 3.0 mmol) is added dropwise over several minutes.

  • The reaction is stirred at the specified temperature until completion, as monitored by TLC or HPLC.

  • Workup and Analysis: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The mixture is warmed to room temperature, and the organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Conclusion and Future Outlook

Chiral bisoxazoline ligands have proven to be exceptionally versatile and robust ligands for a multitude of asymmetric transformations. Their modular synthesis allows for fine-tuning of steric and electronic properties to optimize reactivity and selectivity for specific applications. The general trend shows that sterically demanding substituents, such as tert-butyl, often lead to higher enantioselectivities.[1] The development of modified structures, such as the side-arm modified SaBOX ligands, continues to expand the scope of these catalysts into new reaction classes, including challenging cross-coupling reactions.[16] The continued exploration of novel BOX and PyBOX architectures, in combination with a wider range of earth-abundant and environmentally benign metals, ensures that these privileged ligands will remain at the forefront of research in asymmetric synthesis and drug development.

References

Bisoxazolidines: A Technical Guide to their Synthesis and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of modern organic chemistry, the quest for stereochemical control is paramount, particularly in the synthesis of complex molecules and pharmacologically active compounds. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the enantioselective transformation of prochiral substrates. Among the diverse array of chiral ligands developed, C2-symmetric bisoxazolidines have emerged as a significant class, demonstrating remarkable efficacy in a variety of metal-catalyzed reactions.

This technical guide provides a comprehensive overview of bisoxazolidines, with a focus on their synthesis, structural characteristics, and, most notably, their application as chiral ligands in asymmetric catalysis. While the oxazolidine moiety itself can be considered a protecting group for the constituent amino alcohol and aldehyde functionalities, the predominant and most powerful application of the bisoxazolidine scaffold lies in its ability to create a chiral environment around a metal center, thereby inducing high levels of enantioselectivity. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to understand and utilize the potential of this compound chemistry.

Core Concepts: The Chemistry of Bisoxazolidines

A this compound is a bicyclic compound containing two oxazolidine rings. An oxazolidine is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms at positions 1 and 3, respectively. The formation of an oxazolidine ring is typically achieved through the condensation of a β-amino alcohol with an aldehyde or ketone. This reaction is reversible and can be considered a method for the simultaneous protection of the amino and hydroxyl groups of the amino alcohol, as well as the carbonyl group of the aldehyde or ketone.

The synthesis of a this compound involves the reaction of two equivalents of a chiral amino alcohol with one equivalent of a dialdehyde, such as glyoxal or glutaraldehyde. The resulting this compound possesses a C2-symmetric chiral backbone, a feature that is highly desirable for effective stereochemical communication in asymmetric catalysis.

Diagram of this compound Synthesis

bisoxazolidine_synthesis cluster_reactants Reactants cluster_product Product 2_equivalents 2 equivalents chiral_amino_alcohol Chiral β-Amino Alcohol This compound C2-Symmetric This compound chiral_amino_alcohol->this compound Condensation (-2 H₂O) dialdehyde Dialdehyde (e.g., Glyoxal) dialdehyde->this compound

Caption: General synthesis of a C2-symmetric this compound.

Experimental Protocols

General Procedure for the Synthesis of a this compound Ligand

This protocol provides a general method for the synthesis of a C2-symmetric this compound ligand from a chiral β-amino alcohol and a dialdehyde.

Materials:

  • Chiral β-amino alcohol (e.g., (1S,2R)-2-amino-1,2-diphenylethanol)

  • Dialdehyde (e.g., 40% aqueous glyoxal solution)

  • Solvent (e.g., Toluene or Benzene)

  • Dean-Stark apparatus

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the chiral β-amino alcohol (2.0 equivalents) and the solvent (e.g., toluene).

  • Begin stirring the solution and add the dialdehyde (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound product can be purified by recrystallization or column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Asymmetric Catalysis

This compound ligands have proven to be highly effective in a range of asymmetric catalytic transformations, including Diels-Alder reactions, Michael additions, and aldol reactions. The C2-symmetric chiral environment created by the ligand around a metal center (commonly copper, zinc, or magnesium) allows for excellent stereocontrol.

Data on this compound-Catalyzed Asymmetric Reactions

The following table summarizes the performance of this compound ligands in selected asymmetric catalytic reactions.

Reaction TypeMetal CatalystLigand TypeSubstrateProduct Enantiomeric Excess (ee)Yield (%)Reference
Diels-AlderCu(OTf)₂Phenyl-substituted this compoundCyclopentadiene and N-acryloyloxazolidinone>95%>90%[Source]
Michael AdditionZn(OTf)₂Indanol-derived this compoundIndole and nitroalkeneup to 99%up to 98%[Source]
Aldol ReactionMgI₂tert-Butyl-substituted this compoundBenzaldehyde and silyl ketene acetalup to 96%up to 95%[Source]
Alkynylation of AldehydesZn(OTf)₂Aminoindanol-derived this compoundVarious aldehydes and phenylacetyleneup to 99%High[1]

Note: The specific structure of the this compound ligand (i.e., the substituents on the oxazolidine rings) and the reaction conditions (solvent, temperature, etc.) significantly influence the enantioselectivity and yield of the reaction.

Diagram of a this compound-Metal Catalyzed Asymmetric Reaction

catalytic_cycle catalyst This compound-Metal Complex (Chiral Catalyst) intermediate Chiral Intermediate catalyst->intermediate Coordination substrate Prochiral Substrate substrate->intermediate reagent Reagent reagent->intermediate intermediate->catalyst Catalyst Regeneration product Enantioenriched Product intermediate->product Stereoselective Transformation

Caption: Generalized catalytic cycle for a this compound-metal catalyzed asymmetric reaction.

Stability and Deprotection of the Oxazolidine Ring

The oxazolidine ring is essentially a cyclic aminal. Its stability is analogous to that of acetals and ketals. Oxazolidines are generally stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. This lability in the presence of acid allows for the "deprotection" or cleavage of the oxazolidine ring, regenerating the constituent amino alcohol and aldehyde.

Diagram of Oxazolidine Ring Opening (Deprotection)

deprotection This compound This compound hydrolysis Acidic Hydrolysis (e.g., HCl, H₂O) products Chiral Amino Alcohol + Dialdehyde hydrolysis->products

Caption: Acid-catalyzed hydrolysis of a this compound.

The conditions required for this hydrolysis can vary depending on the substituents on the oxazolidine ring. Electron-withdrawing groups can increase the stability of the ring towards hydrolysis, while sterically bulky groups may also influence the rate of cleavage. In the context of their use as ligands, the stability of the this compound under the reaction conditions is crucial for maintaining the integrity of the chiral catalyst.

Conclusion

Bisoxazolidines represent a versatile and powerful class of C2-symmetric chiral ligands in asymmetric catalysis. Their straightforward synthesis from readily available chiral amino alcohols and dialdehydes, coupled with their ability to induce high levels of enantioselectivity in a variety of important organic transformations, has solidified their place in the synthetic chemist's toolbox. While the formation of the this compound structure can be viewed as a protection strategy for the constituent functional groups, their true value lies in their application as stereodirecting agents. Understanding the synthesis, stability, and catalytic behavior of bisoxazolidines is essential for their effective implementation in the development of efficient and stereoselective synthetic methodologies, which are critical for the advancement of pharmaceutical and materials science. Further research into novel this compound structures and their applications is anticipated to continue to push the boundaries of asymmetric catalysis.

References

Spectroscopic Analysis of Bisoxazolidine Ring Opening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines are bicyclic compounds that serve as versatile intermediates in organic synthesis and have garnered significant interest in medicinal chemistry and drug development. Their utility often stems from the controlled opening of one or both oxazolidine rings, which can be triggered by various stimuli, most notably hydrolysis. This ring-opening process transforms the bisoxazolidine into a linear amino alcohol, potentially releasing an active pharmaceutical ingredient (API) or altering the molecule's properties. Spectroscopic techniques are paramount in studying the kinetics, mechanism, and stability of this critical transformation. This guide provides an in-depth overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound ring opening.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structural changes that occur during this compound ring opening. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification and quantification of the closed-ring and open-ring forms.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The key to monitoring this compound ring opening by NMR is the significant change in chemical shifts of specific protons and carbons upon cleavage of the C-O bond within the oxazolidine ring. The formation of a primary or secondary alcohol and a secondary or tertiary amine from the cyclic ether-amine structure leads to characteristic upfield or downfield shifts.

Compound TypeKey Protons (¹H)Typical δ (ppm)Key Carbons (¹³C)Typical δ (ppm)
This compound Protons on the carbon between N and O (acetal proton)4.5 - 5.5Carbon between N and O (acetal carbon)90 - 100
Methylene protons adjacent to nitrogen in the ring2.5 - 3.5Methylene carbons adjacent to nitrogen in the ring45 - 60
Methylene protons adjacent to oxygen in the ring3.5 - 4.5Methylene carbons adjacent to oxygen in the ring60 - 75
Ring-Opened Form Methine proton of the newly formed alcohol3.5 - 4.0Methine carbon of the newly formed alcohol60 - 70
Methylene protons adjacent to the new amine2.2 - 3.0Methylene carbons adjacent to the new amine40 - 55
OH proton of the alcohol (often broad)Variable
NH proton of the amine (often broad)Variable

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

Experimental Protocol: Monitoring this compound Hydrolysis by ¹H NMR

This protocol outlines a general procedure for monitoring the hydrolysis of a this compound in an aqueous environment.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., D₂O, acetone-d₆, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation: Dissolve a known quantity of the this compound in a deuterated solvent in an NMR tube. The choice of solvent is critical; for hydrolysis studies, a mixture of an organic deuterated solvent and D₂O is often used to ensure solubility of both the starting material and the product.

  • Initial Spectrum Acquisition (t=0): Acquire a ¹H NMR spectrum of the sample immediately after preparation. This spectrum will serve as the baseline and confirm the identity and purity of the starting this compound.

  • Initiation of Hydrolysis: If not already present, add a specific amount of D₂O to the NMR tube to initiate the hydrolysis reaction. The tube can be shaken gently to ensure mixing.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as determined by the expected reaction rate). It is crucial to maintain a constant temperature throughout the experiment.

  • Data Processing and Analysis: Process each spectrum (Fourier transform, phase correction, baseline correction). Integrate the characteristic signals of both the this compound (e.g., the acetal proton) and the ring-opened product (e.g., the new methine proton of the alcohol).

  • Quantitative Analysis: The relative integrals of the signals corresponding to the closed and open forms can be used to determine the percentage of conversion at each time point. This data can then be used to calculate the rate of hydrolysis.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups and monitoring changes in bonding during a chemical reaction. In the context of this compound ring opening, FTIR can detect the disappearance of characteristic ether-like C-O stretches and the appearance of O-H and N-H stretching vibrations from the resulting amino alcohol.

Data Presentation: Characteristic IR Absorption Bands
Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)IntensityNotes
This compound (C-O-C) Stretch1150 - 1050StrongCharacteristic of the cyclic ether linkage in the oxazolidine ring.
Ring-Opened Form (O-H) Stretch3600 - 3200 (broad)StrongIndicates the formation of the hydroxyl group.
Ring-Opened Form (N-H) Stretch3500 - 3300MediumIndicates the formation of the amine group.
Ring-Opened Form (C-O) Stretch1260 - 1000StrongCharacteristic of the alcohol C-O bond.
Experimental Protocol: FTIR Analysis of this compound Ring Opening

This protocol describes how to monitor the ring-opening reaction using Attenuated Total Reflectance (ATR)-FTIR, a technique suitable for liquid samples.

Materials:

  • This compound sample

  • Solvent (e.g., water, buffer solution)

  • ATR-FTIR spectrometer

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a small amount of the this compound solution (or a thin film of the neat compound if it is a liquid) onto the ATR crystal.

  • Initial Spectrum (t=0): Acquire the FTIR spectrum of the starting material. Key peaks to note are the C-O-C stretching bands.

  • Initiation of Reaction: If the reaction is to be monitored in solution, the solvent can be added directly to the this compound on the ATR crystal if the setup allows, or the reaction can be initiated in a separate vessel and aliquots taken at different time points. For hydrolysis, adding a drop of water can initiate the process.

  • Time-Course Monitoring: Acquire FTIR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the C-O-C ether band and the simultaneous increase in the intensity of the broad O-H stretching band. The peak areas can be used for semi-quantitative analysis of the reaction progress.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of the this compound and its ring-opened product. This technique is particularly useful for confirming the identity of the final product and for identifying any reaction intermediates or side products.[2][3][4]

Data Presentation: Expected Mass Spectral Data
Compound TypeIonization ModeExpected [M+H]⁺ (or M⁺˙)Key Fragmentation Pathways
This compound ESI, CI, EIVaries with structure- Cleavage of the bond between the two oxazolidine rings.- Loss of one of the oxazolidine rings.- Retro-Diels-Alder type fragmentation of a single ring.
Ring-Opened Form ESI, CIVaries with structure- Loss of water from the alcohol.- Cleavage adjacent to the amine or alcohol functionalities (alpha-cleavage).
Experimental Protocol: MS Analysis of this compound and Ring-Opened Product

Materials:

  • This compound sample and the reaction mixture after ring opening

  • Appropriate solvent for infusion (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare dilute solutions of the starting this compound and the final reaction mixture in a suitable volatile solvent.

  • Direct Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in a suitable ionization mode (ESI is common for these types of molecules). Obtain both full scan spectra to identify the molecular ions and product ion scans (MS/MS) to study the fragmentation patterns.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) for both the this compound and the ring-opened product. The mass difference will correspond to the addition of a water molecule in the case of hydrolysis.

    • Analyze the MS/MS spectra to identify characteristic fragment ions. This can help to confirm the proposed structures. For instance, the ring-opened product is expected to show fragments corresponding to the loss of water, which would be absent in the spectrum of the this compound.

Visualizing the Process: Diagrams

This compound Ring Opening Reaction

G cluster_0 This compound cluster_1 Ring-Opened Product Bisox This compound (Closed Ring Form) AminoAlcohol Amino Alcohol (Open Ring Form) Bisox->AminoAlcohol H₂O (Hydrolysis)

Caption: General scheme of this compound ring opening via hydrolysis.

Experimental Workflow for Spectroscopic Analysis

G start Start: This compound Sample prepare Prepare Sample (Dissolve in Deuterated Solvent + H₂O) start->prepare nmr ¹H NMR Analysis (Time-course) prepare->nmr ftir FTIR Analysis (Monitor C-O and O-H bands) prepare->ftir ms Mass Spectrometry (Confirm Product Mass) prepare->ms data Data Analysis: - Quantify Conversion (NMR) - Identify Functional Groups (FTIR) - Confirm Structure (MS) nmr->data ftir->data ms->data end End: Characterized Ring Opening data->end

Caption: Workflow for the spectroscopic analysis of this compound ring opening.

Conclusion

The spectroscopic analysis of this compound ring opening is a multifaceted process that relies on the complementary information provided by NMR, FTIR, and Mass Spectrometry. NMR spectroscopy stands out for its ability to provide detailed structural and quantitative data on the reaction kinetics. FTIR offers a rapid method to follow the transformation of key functional groups, while mass spectrometry is indispensable for confirming the molecular weights and fragmentation patterns of the species involved. By employing the protocols and understanding the characteristic spectral features outlined in this guide, researchers and drug development professionals can effectively characterize and control the critical ring-opening reaction of bisoxazolidines for their specific applications.

References

The Role of Bisoxazolidines in the Advancement of Biodegradable Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced biodegradable polymers has led to significant innovations in polymer chemistry. Among these, materials derived from bisoxazolidine precursors, particularly through the synthesis of poly(ester amides) (PEAs), have garnered considerable attention. These polymers offer a unique combination of biodegradability, desirable mechanical properties, and biocompatibility, making them prime candidates for a range of biomedical applications, including controlled drug delivery and tissue engineering. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of this compound-based biodegradable polymers.

Core Synthesis Pathways

The primary route to synthesizing biodegradable poly(ester amides) involves the reaction of bisoxazolines with dicarboxylic acids.[1] Bisoxazolines serve as stable precursors that undergo ring-opening polymerization upon reaction with the carboxyl groups of the dicarboxylic acid, forming the characteristic ester and amide linkages in the polymer backbone.[2][3] This method avoids the need for protecting groups and often proceeds under mild conditions, offering a versatile platform for creating a diverse library of PEAs with tunable properties.[4][5]

A common precursor used in the synthesis of these polymers is 1,4-phenylene bis(2-oxazoline) (PBO).[4][6] The synthesis of PBO itself is a critical first step, often achieved through the condensation reaction of a dinitrile derivative, such as dicyanobenzene, with ethanolamine in the presence of a catalyst like zinc acetate.[6]

The polymerization process can be carried out via melt polycondensation or solution polymerization.[1][7] Melt polymerization involves heating the monomers above their melting points to initiate the reaction, while solution polymerization is conducted in a suitable solvent.[1] The choice of method can influence the molecular weight and polydispersity of the resulting polymer.[8]

Quantitative Data Summary

The properties of this compound-based poly(ester amides) are highly dependent on the specific monomers used. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Molecular Weight of Synthesized Poly(ester amides)

Polymer IDBisoxazoline MonomerDicarboxylic Acid MonomerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)Reference
PEA-11,4-Phenylene bis(2-oxazoline)Adipic Acid20,000-25,000--[1]
PEA-22,2’-(1,3-Phenylene)bis(2-oxazoline)Sebacic Acid9,500-15,00013,400-30,300-[9]
PEA-32,2'-bis(2-oxazoline)Various-22,200-[10]
PEA-41,2-bis (2-oxazolinyl-2) butaneAdipic Acid---[7]

Table 2: Thermal Properties of Synthesized Poly(ester amides)

Polymer IDGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td, °C)Reference
PEA-ala-gly (75:25)-->300[11]
PEA from PLLA-COOH and PBS-COOH-Lower than prepolymers-[12]
Aromatic PEAs136-238->320[13]
PEAs with alkylene spacers-145-225-[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a bisoxazoline precursor and its subsequent polymerization, as well as standard characterization techniques.

Synthesis of 1,4-Phenylene bis(2-oxazoline) (PBO)

Materials:

  • Dicyanobenzene (DCB)

  • Ethanolamine (EA)

  • Zinc acetate dihydrate (catalyst)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve one mole of dicyanobenzene in three moles of ethanolamine in a reaction flask.

  • Add zinc acetate dihydrate at 2.5 mol% relative to the dicyanobenzene.

  • Heat the mixture to reflux at approximately 130 °C under an inert nitrogen atmosphere for 4 hours. The release of ammonia (NH3) indicates the progress of the reaction.

  • After the reaction is complete, the crude product will have a green-yellow color.

  • Dissolve the collected product in THF with heating and magnetic stirring.

  • Dry the solution to yield a yellow powder of PBO.[6]

Synthesis of Poly(ester amide) via Polyaddition

Materials:

  • 1,4-Phenylene bis(2-oxazoline) (PBO)

  • Dicarboxylic acid (e.g., adipic acid)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Methanol (for precipitation)

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, introduce 0.016 mol of PBO and 0.016 mol of the dicarboxylic acid.

  • Add 18 ml of NMP to dissolve the monomers.

  • Heat the solution and maintain it at a specific temperature (e.g., 200 °C) for a set duration (e.g., 20 hours) to allow for polymerization.[1]

  • After cooling, precipitate the polymer by pouring the viscous solution into methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer several times with methanol.

  • Dry the polymer at 80 °C under vacuum for 48 hours.[1]

Characterization Methods
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized polymers, FTIR spectra are recorded. The disappearance of the nitrile peak (from DCB) and the appearance of characteristic peaks for the oxazoline ring (-C=N) in PBO, and subsequently the appearance of ester and amide bands in the final PEA, confirm the successful synthesis.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to further elucidate the structure of the monomers and polymers.[7][14] Deuterated solvents such as DMSO-d6 are typically used. The chemical shifts of the protons and carbons provide detailed information about the polymer backbone and end groups.[14]

  • Differential Scanning Calorimetry (DSC): Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) are determined using DSC. The analysis is typically performed under a nitrogen atmosphere with a defined heating and cooling rate.[1]

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers are determined by GPC. A suitable solvent such as tetrahydrofuran (THF) is used as the mobile phase, and the system is calibrated with polystyrene standards.[8]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows described in this guide.

Synthesis_Workflow cluster_PBO PBO Synthesis cluster_PEA PEA Synthesis DCB Dicyanobenzene Mix Mix & Reflux (130°C, 4h, N2) DCB->Mix EA Ethanolamine EA->Mix Catalyst Zinc Acetate Catalyst->Mix Dissolve Dissolve in THF Mix->Dissolve Dry Dry Dissolve->Dry PBO 1,4-Phenylene bis(2-oxazoline) (PBO) Dry->PBO Polymerization Polymerization (e.g., 200°C, 20h) PBO->Polymerization DicarboxylicAcid Dicarboxylic Acid DicarboxylicAcid->Polymerization NMP NMP (Solvent) NMP->Polymerization Precipitate Precipitate in Methanol Polymerization->Precipitate FilterWash Filter & Wash Precipitate->FilterWash DryPolymer Dry FilterWash->DryPolymer PEA Poly(ester amide) (PEA) DryPolymer->PEA

Diagram 1: Synthesis workflow for PBO and PEA.

Characterization_Workflow cluster_analysis Characterization Techniques cluster_properties Determined Properties PEA_Sample Poly(ester amide) Sample FTIR FTIR Spectroscopy PEA_Sample->FTIR NMR NMR Spectroscopy (1H & 13C) PEA_Sample->NMR DSC Differential Scanning Calorimetry (DSC) PEA_Sample->DSC GPC Gel Permeation Chromatography (GPC) PEA_Sample->GPC Structure Chemical Structure FTIR->Structure NMR->Structure Thermal Thermal Properties (Tg, Tm) DSC->Thermal MolecularWeight Molecular Weight (Mn, Mw, PDI) GPC->MolecularWeight

References

bisoxazolidine for stimuli-responsive polymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Oxazolidine-Related Structures in Stimuli-Responsive Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stimuli-responsive polymers, often termed "smart" polymers, are a class of materials engineered to undergo significant physicochemical changes in response to small variations in their environment.[1] These triggers can be physical (temperature, light, ultrasound), chemical (pH, ionic strength), or biological (enzymes, glucose).[1] This responsive behavior makes them exceptional candidates for advanced applications in the biomedical field, particularly in controlled drug delivery, tissue engineering, and diagnostics.[2][3] By designing polymers that release a therapeutic payload only at a specific site—such as a tumor microenvironment, which often has a lower pH and higher concentration of certain enzymes—the efficacy of treatments can be enhanced while minimizing off-target side effects.[4]

Among the vast array of polymer chemistries, those involving heterocyclic rings have garnered significant attention. This guide focuses on the role of oxazolidine and its related chemical structures, primarily the well-studied poly(2-oxazoline)s (POx) , in the design of stimuli-responsive systems. While the specific use of bisoxazolidine moieties as the primary stimuli-responsive trigger in polymers is not extensively documented in current literature, the broader family of oxazolines provides a robust and versatile platform for creating "smart" biomaterials. Poly(2-oxazoline)s are considered pseudo-peptides and are known for their biocompatibility, stealth properties similar to PEG, stability, and high potential for functionalization.[2][5][6]

This document will provide a detailed overview of the synthesis, mechanisms, and applications of these polymers, with a focus on thermo-responsive and pH-responsive systems, supported by quantitative data, experimental protocols, and process diagrams.

Synthesis of Oxazoline-Based Polymers

The primary method for synthesizing well-defined poly(2-oxazoline)s is through living cationic ring-opening polymerization (CROP).[2][5] This technique allows for precise control over molecular weight, low polydispersity, and the creation of complex architectures like block copolymers.[5] Bisoxazolines can also be used as crosslinkers to form hydrogels.[7][8]

Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines

CROP is initiated by an electrophilic species, such as a tosylate or triflate, and proceeds via a living mechanism, which means the polymerization continues as long as the monomer is available, without spontaneous termination.[5] This allows for the sequential addition of different monomers to create block copolymers, which are essential for forming self-assembling structures like micelles.[2][5]

CROP_Workflow cluster_materials Reactants cluster_process Polymerization Process cluster_products Products & Characterization Monomer 2-Oxazoline Monomer (e.g., 2-ethyl-2-oxazoline) Initiation Initiation: Initiator attacks monomer Monomer->Initiation Initiator Initiator (e.g., Methyl Tosylate) Initiator->Initiation Solvent Anhydrous Solvent (e.g., Acetonitrile) Propagation Propagation: Monomers add to living chain end Initiation->Propagation Living Cationic Chain Termination Termination: Addition of nucleophile (e.g., water) Propagation->Termination Controlled Chain Length Polymer Well-defined Poly(2-oxazoline) Termination->Polymer GPC GPC Analysis (Mn, PDI) Polymer->GPC NMR NMR Spectroscopy (Structure Confirmation) Polymer->NMR

Caption: Workflow for Poly(2-oxazoline) Synthesis via CROP.

Stimuli-Responsive Mechanisms and Applications

The properties of poly(2-oxazoline)s can be tailored by changing the substituent at the 2-position of the monomer. This versatility allows for the creation of polymers responsive to various stimuli.

Thermo-Responsive Polymers

Thermo-responsive polymers exhibit a phase transition at a specific temperature, known as the critical solution temperature.[9] For many poly(2-oxazoline)s, this is a Lower Critical Solution Temperature (LCST), where the polymer is soluble in a solvent (typically water) below the LCST and becomes insoluble above it.[10][11] This phenomenon is driven by a shift in the balance of hydrogen bonding between the polymer and water molecules versus intramolecular interactions.[9]

This property is highly valuable for drug delivery. Amphiphilic block copolymers, with a hydrophilic block and a thermo-responsive block, can self-assemble into micelles above the LCST, encapsulating a hydrophobic drug.[12] This assembly can be triggered by the slightly elevated temperatures found in tumor tissues.[2]

LCST_Mechanism cluster_below Below LCST (e.g., < 37°C) cluster_above Above LCST (e.g., > 37°C) cluster_delivery Application Unimers Soluble Polymer Chains (Unimers) Drug_Free Drug is Free or Poorly Encapsulated Micelles Self-Assembly into Micelles Unimers->Micelles Increase Temperature Micelles->Unimers Decrease Temperature Drug_Encapsulated Hydrophobic Drug is Encapsulated in Core Target Target Site (e.g., Tumor) Micelles->Target Release Targeted Drug Release Target->Release

Caption: LCST-driven micellization for targeted drug delivery.

Table 1: Thermo-Responsive Properties of Various Poly(2-oxazoline)s This table summarizes the Lower Critical Solution Temperature (LCST), often measured as the cloud point temperature (T_cp), for different poly(2-oxazoline) homopolymers in aqueous solutions. The T_cp is dependent on factors such as the polymer's side chain, molecular weight (Mn), and concentration.

Polymer Side ChainAbbreviationTypical T_cp Range (°C)Factors Influencing T_cp
IsopropylPiPrOx36 - 40T_cp is near physiological temperature, making it highly suitable for biomedical applications.[11]
EthylPEtOx62 - 65T_cp is well above body temperature; often used as a hydrophilic block in copolymers.[10][11]
n-PropylPnPrOx~25T_cp is below physiological temperature; used as the thermo-responsive block.[12]
CyclopropylPcPrOx45 - 60T_cp can be tuned within a biologically relevant range.

Note: T_cp values are approximate and can vary significantly with polymer concentration and molecular weight.[10]

pH-Responsive Systems

While the poly(2-oxazoline) backbone itself is not pH-sensitive, polymers can be functionalized with pH-labile linkers to create pH-responsive systems. This strategy is crucial for drug delivery systems designed to release their payload in the acidic environments of endosomes (pH 5.5-6.2) or lysosomes (pH 4.5-5.0) after cellular uptake.[4]

Common pH-sensitive linkers include hydrazones and acetals.[4][13] Notably, a linker system based on an N-(methoxy)oxazolidine has been developed, which demonstrates clear pH-dependent cleavage.[14] This linkage is stable at physiological pH (7.4) but hydrolyzes under mildly acidic conditions, making it a promising candidate for intracellular drug delivery.[14]

Linker_Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_uptake Cellular Uptake cluster_cleavage Intracellular Environment (pH 4.5-6.0) Stable Polymer-Linker-Drug Conjugate (Stable) Endocytosis Endocytosis by Target Cell Stable->Endocytosis Endosome Trafficking to Endosome/Lysosome Endocytosis->Endosome Cleavage Acid-Catalyzed Linker Cleavage (e.g., Hydrolysis of Oxazolidine/Hydrazone) Endosome->Cleavage Low pH Trigger Release Active Drug is Released Cleavage->Release

Caption: pH-responsive linker cleavage pathway after cellular uptake.

Table 2: Comparison of Stimuli-Responsive Linker Chemistries This table compares different classes of cleavable linkers that can be incorporated into polymer backbones for triggered drug release.

Linker TypeStimulusCleavage MechanismEnvironmentReference
HydrazoneAcid (pH < 6.0)HydrolysisEndosomes, Lysosomes[4][13]
N-(methoxy)oxazolidineAcid (pH 4-6)HydrolysisEndosomes, Lysosomes[14]
DisulfideReducing Agents (e.g., Glutathione)Thiol-disulfide exchangeCytosol, Tumor Microenvironment[4]
β-eliminativeBase (pH > 7.4)Elimination ReactionTunable for specific pH[15]
Peptide (e.g., Val-Cit)Enzymes (e.g., Cathepsin B)Proteolytic CleavageLysosomes[16]
Redox-Responsive Polymers

The difference in redox potential between the extracellular and intracellular environments can be exploited for drug delivery. The concentration of glutathione (GSH), a reducing agent, is significantly higher inside cells than in the bloodstream.[2] By incorporating disulfide bonds into the polymer structure, either as crosslinkers in a hydrogel or as a linker for a drug, a redox-responsive system can be created.[17] The disulfide bonds are stable in circulation but are cleaved by GSH upon entering the cell, triggering the release of the encapsulated drug.[18]

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of stimuli-responsive polymers based on poly(2-oxazoline)s.

Protocol: Synthesis of Poly(2-methyl-2-oxazoline) (PMeOx)

This protocol describes a typical CROP of 2-methyl-2-oxazoline using methyl tosylate as an initiator, adapted from established methods.[5]

Materials:

  • 2-methyl-2-oxazoline (MeOx), distilled over BaO.

  • Methyl tosylate (MeTos), initiator.

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN).

  • Methanol (for termination).

  • Diethyl ether (for precipitation).

  • Schlenk flask and standard glassware, flame-dried.

  • Nitrogen or Argon gas atmosphere.

Procedure:

  • Setup: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N2 or Ar).

  • Reaction Mixture: In a Schlenk flask, dissolve the desired amount of MeOx monomer in anhydrous DCM to achieve the target concentration (e.g., 4 M).

  • Initiation: In a separate vial, prepare a stock solution of the MeTos initiator in the anhydrous solvent. Calculate the required volume to achieve the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).

  • Polymerization: Add the initiator solution to the stirring monomer solution. The reaction can be carried out at elevated temperatures (e.g., 80-140°C), potentially using a microwave reactor to reduce polymerization time.[5]

  • Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them via 1H NMR or GC to observe monomer consumption.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a nucleophile, such as pre-dried methanol or water.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold, stirred diethyl ether.

  • Isolation: Collect the precipitated white solid by filtration or centrifugation. Wash the polymer with fresh diethyl ether and dry under vacuum.

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure using NMR spectroscopy.

Protocol: Characterization of Thermo-Responsive Behavior (Cloud Point Measurement)

This protocol outlines the determination of the LCST (cloud point, T_cp) of a thermo-responsive polymer in an aqueous solution.

Materials:

  • Synthesized thermo-responsive polymer (e.g., PnPrOx).

  • Phosphate-buffered saline (PBS) or deionized water.

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier).

  • Glass vials.

Procedure:

  • Sample Preparation: Prepare a series of polymer solutions at different concentrations (e.g., 1, 5, 10 mg/mL) in PBS or water. Ensure the polymer is fully dissolved.

  • Spectrophotometer Setup: Place a cuvette with the polymer solution into the temperature-controlled holder of the UV-Vis spectrophotometer. Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).

  • Heating Cycle: Program the instrument to slowly increase the temperature from a point below the expected T_cp to a point above it (e.g., from 15°C to 40°C for PnPrOx) at a controlled rate (e.g., 0.5-1.0 °C/min).

  • Data Acquisition: Record the optical transmittance (or absorbance) at the set wavelength as a function of temperature.

  • T_cp Determination: As the solution is heated past the LCST, it will become turbid due to polymer phase separation, causing a sharp decrease in transmittance. The cloud point (T_cp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

  • Analysis: Plot transmittance versus temperature. The inflection point of the resulting curve corresponds to the T_cp. Repeat for different concentrations to generate a phase diagram.

Conclusion

Polymers derived from oxazoline-based heterocycles, particularly poly(2-oxazoline)s, represent a highly versatile and promising platform for the development of advanced stimuli-responsive materials. Through controlled CROP synthesis, their architecture can be precisely tailored to respond to specific physiological triggers like temperature and pH. By incorporating cleavable linkers, their functionality can be expanded to include redox and enzymatic responsiveness. While the direct application of bisoxazolidines remains an area for future exploration, the principles and protocols established for the broader oxazoline family provide a solid foundation for researchers and drug development professionals. The ability to fine-tune the responsive properties of these polymers opens new avenues for creating safer and more effective therapeutic systems that can deliver drugs "on-demand" to their intended targets.

References

Bisoxazolidines in Organocatalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of C2-symmetric bisoxazolidine ligands as organocatalysts in asymmetric synthesis. While the broader class of bis(oxazoline) (BOX) ligands has been extensively studied, this document focuses specifically on the unique characteristics and applications of bisoxazolidines in purely organocatalytic transformations. The content herein is curated for professionals in chemical research and drug development, offering detailed experimental protocols, quantitative performance data, and mechanistic insights.

Introduction to this compound Organocatalysts

C2-symmetric chiral ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. Among these, this compound ligands have emerged as a promising subclass. These structures are readily synthesized from accessible chiral precursors, such as amino alcohols, and possess a rigid backbone that facilitates effective stereochemical control. A notable example, derived from (1R,2S)-cis-1-amino-2-indanol and 1,2-cyclohexanedione, has demonstrated significant efficacy in the asymmetric nitroaldol (Henry) reaction, a key carbon-carbon bond-forming transformation. This guide will primarily focus on this well-documented application as a representative example of this compound organocatalysis.

Synthesis of a C2-Symmetric this compound Catalyst

The synthesis of the C2-symmetric this compound catalyst from (1R,2S)-cis-1-amino-2-indanol is a straightforward process. The following diagram illustrates the synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aminoindanol (1R,2S)-cis-1-amino-2-indanol Condensation Formic Acid-Promoted Condensation Aminoindanol->Condensation Diketone 1,2-Cyclohexanedione Diketone->Condensation This compound C2-Symmetric this compound Catalyst Condensation->this compound

Caption: Synthesis of the C2-Symmetric this compound Catalyst.

Detailed Experimental Protocol: Catalyst Synthesis

Materials:

  • (1R,2S)-cis-1-amino-2-indanol

  • 1,2-cyclohexanedione

  • Formic acid (88%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of (1R,2S)-cis-1-amino-2-indanol (1.0 mmol) in dichloromethane (10 mL) is added 1,2-cyclohexanedione (0.5 mmol).

  • Formic acid (0.1 mL) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the C2-symmetric this compound catalyst.

Application in the Asymmetric Nitroaldol (Henry) Reaction

The C2-symmetric this compound has proven to be a highly effective organocatalyst for the asymmetric Henry reaction, facilitating the addition of nitroalkanes to aldehydes to produce β-hydroxy nitroalkanes with high yields and enantioselectivities.

Quantitative Data Summary

The performance of the this compound catalyst in the Henry reaction between various aldehydes and nitromethane is summarized in the table below.

EntryAldehydeTime (h)Yield (%)[1]ee (%)[1]
1Benzaldehyde99292
24-Nitrobenzaldehyde89991
34-Methoxybenzaldehyde129090
42-Naphthaldehyde109593
5Cinnamaldehyde158588
6Cyclohexanecarboxaldehyde208895
7Isobutyraldehyde248294
Detailed Experimental Protocol: Asymmetric Henry Reaction

Materials:

  • C2-symmetric this compound catalyst

  • Aldehyde

  • Nitromethane

  • Dimethylzinc (ZnMe₂) (2.0 M solution in toluene)

  • Toluene (anhydrous)

  • Standard laboratory glassware for air- and moisture-sensitive reactions

  • Magnetic stirrer

Procedure:

  • To a solution of the C2-symmetric this compound catalyst (0.08 mmol, 8 mol%) in anhydrous toluene (1.0 mL) is added dimethylzinc (0.1 mmol, 10 mol%) at -15 °C under an inert atmosphere.

  • The mixture is stirred for 30 minutes at -15 °C.

  • Nitromethane (2.0 mmol) is added, and the stirring is continued for another 30 minutes.

  • The aldehyde (1.0 mmol) is added, and the reaction mixture is stirred at -15 °C for the time specified in the table above.

  • The reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride (NH₄Cl).

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the corresponding β-hydroxy nitroalkane.

Mechanistic Insights and Signaling Pathways

The proposed mechanism for the this compound-catalyzed asymmetric Henry reaction involves the formation of a chiral zinc complex that coordinates both the aldehyde and the nitronate, thereby controlling the facial selectivity of the nucleophilic attack.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the catalytic asymmetric Henry reaction.

G Catalyst This compound Catalyst Active_Complex Formation of Chiral Zinc-Catalyst Complex Catalyst->Active_Complex ZnMe2 Dimethylzinc (ZnMe2) ZnMe2->Active_Complex Nitromethane Nitromethane Nitronate_Formation In situ Generation of Zinc Nitronate Nitromethane->Nitronate_Formation Aldehyde Aldehyde Coordination Coordination of Aldehyde to Chiral Complex Aldehyde->Coordination Active_Complex->Nitronate_Formation Nitronate_Formation->Coordination CC_Bond_Formation Asymmetric C-C Bond Formation (Henry Reaction) Coordination->CC_Bond_Formation Product β-Hydroxy Nitroalkane CC_Bond_Formation->Product Workup Quenching and Workup Product->Workup Purification Purification Workup->Purification Final_Product Enantiomerically Enriched Product Purification->Final_Product G Catalyst_Zn Chiral this compound-Zn Complex Nitronate_Complex Zinc Nitronate Complex Catalyst_Zn->Nitronate_Complex + Nitromethane - Methane Aldehyde_Coordination Aldehyde Coordination Nitronate_Complex->Aldehyde_Coordination + Aldehyde Transition_State Diastereomeric Transition State Aldehyde_Coordination->Transition_State Product_Complex Product-Zinc Complex Transition_State->Product_Complex C-C Bond Formation Product_Release Product Release Product_Complex->Product_Release Protonolysis Product_Release->Catalyst_Zn Catalyst Regeneration

References

A Technical Guide to Computational Studies on Bisoxazolidine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines, compounds featuring two oxazolidine rings, are versatile chiral ligands and intermediates in organic synthesis, with growing importance in catalysis and drug development. A thorough understanding of their formation and reaction mechanisms is paramount for controlling stereochemical outcomes and designing novel synthetic pathways. Computational chemistry, particularly Density Functional Theory (T), has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the rationalization of product distributions.

While the body of computational literature specifically targeting bisoxazolidine reaction mechanisms is still developing, extensive research on the closely related oxazolidine and isoxazolidine systems provides a robust framework for understanding the underlying principles. This guide synthesizes the established computational methodologies and mechanistic insights from these related fields to offer a comprehensive overview of how computational studies can be applied to unravel the complexities of this compound reactions. We will explore the common reaction pathways, the computational protocols used to study them, and how the resulting data can be interpreted to guide experimental work.

Theoretical Background: Key Reaction Mechanisms

The formation of bisoxazolidines, typically from the reaction of a dialdehyde (e.g., glyoxal) with two equivalents of an amino alcohol, involves a series of competing and potentially reversible steps. Computational studies are essential to navigate this complex potential energy surface.

2.1 Stepwise Formation via Imine Intermediates

The most commonly accepted pathway involves a two-step process for each oxazolidine ring formation:

  • Nucleophilic Attack and Imine Formation: The amino group of the amino alcohol performs a nucleophilic attack on one of the aldehyde's carbonyl carbons. Subsequent dehydration leads to the formation of an imine (Schiff base). This step is often reversible.

  • Intramolecular Cyclization: The hydroxyl group of the amino alcohol then attacks the electrophilic imine carbon in an intramolecular fashion, leading to the closure of the five-membered oxazolidine ring.

This process is repeated for the second aldehyde group to form the this compound structure.

2.2 Kinetic vs. Thermodynamic Control

Computational studies have been instrumental in revealing the delicate balance between kinetic and thermodynamic control in oxazolidine formation. While the oxazolidine may be the product favored by lower activation barriers (kinetic product), the corresponding imine is often thermodynamically more stable[1]. The reaction conditions, therefore, play a critical role in determining the final product distribution. Computational analysis of the activation energies for both the cyclization and its reverse reaction, as well as the relative Gibbs free energies of the imine and oxazolidine species, can predict which product will be favored under specific conditions.

2.3 Stereoselectivity

The stereochemical outcome of this compound formation is a crucial aspect, especially when chiral amino alcohols are used. The final diastereoselectivity is often dictated by steric interactions in the transition state of the cyclization step. Large substituents on the amino alcohol or the aldehyde can favor specific conformations that lead to the preferential formation of one diastereomer over another. Computational modeling of the different transition state structures and their corresponding energies can provide a quantitative rationale for the observed stereoselectivity[2].

Core Computational Methodologies ("Experimental Protocols")

The following section details the standard computational protocols employed to investigate the reaction mechanisms of oxazolidine and related heterocyclic systems. These methodologies are directly applicable to the study of bisoxazolidines.

3.1 Density Functional Theory (T)

T is the workhorse of modern computational organic chemistry due to its favorable balance of accuracy and computational cost.

  • Functionals: The choice of functional is critical for obtaining reliable results.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides good geometric and energetic predictions for organic reactions[3][4].

    • M06-2X: A meta-hybrid GGA functional that is well-suited for studying main-group thermochemistry and kinetics, including non-covalent interactions that can be important in transition states[2].

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation.

    • Pople Style Basis Sets: 6-31G(d) is a common choice for initial geometry optimizations, while larger sets like 6-311+G(d,p) are often used for more accurate single-point energy calculations[2][3]. The + indicates the addition of diffuse functions, important for anionic or lone-pair-rich systems, and the second parenthetical term adds polarization functions to hydrogen atoms.

3.2 Solvation Models

To simulate reactions in solution, implicit solvation models are commonly used.

  • Polarizable Continuum Models (PCM): The Self-Consistent Reaction Field (SCRF) method with a model like the Conductor-like Polarizable Continuum Model (CPCM) is frequently employed to account for the bulk solvent effects on the energies of reactants, transition states, and products.

3.3 Locating and Verifying Transition States

Identifying the transition state (TS) is arguably the most critical part of a mechanistic study.

  • Initial Guess: The starting geometry for a TS search can be obtained using methods like Synchronous Transit-Guided Quasi-Newton (STQN), such as the QST2 or QST3 algorithms in Gaussian, which require the reactant and product structures (and in the case of QST3, an initial guess for the TS).

  • Optimization: The initial guess is then refined using an eigenvector-following algorithm to locate the first-order saddle point on the potential energy surface.

  • Frequency Calculation: A frequency calculation must be performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the desired reactants and products, an IRC calculation is performed. This involves following the reaction path downhill from the TS in both forward and reverse directions to ensure it leads to the correct minima.

3.4 Thermodynamic Calculations

From the computed electronic energies and vibrational frequencies, key thermodynamic quantities can be derived:

  • Activation Energy (ΔE‡): The difference in electronic energy between the transition state and the reactants.

  • Gibbs Free Energy of Activation (ΔG‡): This is the most relevant quantity for predicting reaction rates at a given temperature, as it includes zero-point vibrational energy, thermal corrections, and entropy. It is calculated as the difference in Gibbs free energy between the transition state and the reactants.

Visualizing Reaction Pathways and Logical Relationships

Graphviz diagrams are an excellent way to visualize the complex workflows and relationships in computational studies.

G General Workflow for Computational Mechanism Study cluster_0 Setup cluster_1 Geometry Optimization cluster_2 Transition State Search cluster_3 Analysis P Propose Reaction Mechanism B Build Reactant & Product Geometries P->B Opt Optimize Geometries (e.g., B3LYP/6-31G(d)) B->Opt TS_Guess Generate TS Guess (e.g., QST3) B->TS_Guess Freq Frequency Calculation (Confirm Minima) Opt->Freq Opt->TS_Guess SPE Single Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) Freq->SPE TS_Opt Optimize TS Geometry TS_Guess->TS_Opt TS_Freq Frequency Calculation (Confirm 1 Imaginary Freq.) TS_Opt->TS_Freq IRC IRC Calculation (Connect R and P) TS_Freq->IRC IRC->SPE Thermo Calculate ΔG‡ and ΔE‡ SPE->Thermo Conclude Construct Energy Profile & Draw Mechanistic Conclusions Thermo->Conclude

Caption: General workflow for a computational study of a reaction mechanism.

G Proposed Stepwise Formation of a this compound R Dialdehyde + 2x Amino Alcohol I1 Mono-imine Intermediate R->I1 + H₂O TS1 TS1 (Cyclization) I1->TS1 P_thermo Di-imine (Thermodynamic Product) I1->P_thermo Thermodynamic Pathway I2 Mono-oxazolidine Intermediate TS1->I2 I2->I1 Ring-opening I3 Bis-imine Intermediate I2->I3 + H₂O TS2 TS2 (2nd Cyclization) I3->TS2 P This compound (Kinetic Product) TS2->P

Caption: Proposed stepwise mechanism for this compound formation.

G Factors Influencing Stereoselectivity center Transition State (Cyclization) product_A Diastereomer A (Lower Energy TS) center->product_A Favored Pathway product_B Diastereomer B (Higher Energy TS) center->product_B Disfavored Pathway substituent Steric Hindrance (Substituent R group) substituent->center conformation Conformational Strain of Reactant conformation->center nci Non-covalent Interactions (e.g., H-bonding) nci->center

Caption: Factors influencing the stereochemical outcome of cyclization.

Data Presentation

Quantitative data from computational studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are illustrative examples based on data typically obtained in studies of related isoxazolidine formation, as specific data for this compound reactions are not widely available in the literature[3].

Table 1: Calculated Relative Energies (kcal/mol) for Reaction Intermediates and Products. All energies are relative to the separated reactants. Calculations performed at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory with CPCM (water).

SpeciesΔE (Electronic Energy)ΔH (Enthalpy)ΔG (Gibbs Free Energy)
Reactants0.000.000.00
Mono-imine Intermediate-5.2-4.82.5
Mono-oxazolidine Intermediate-12.7-12.1-4.3
Bis-imine Intermediate-10.1-9.55.3
This compound Product-25.0-24.1-8.1

Table 2: Calculated Activation Barriers (kcal/mol) for Key Reaction Steps. Activation energies are calculated relative to the preceding intermediate. Calculations performed at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory with CPCM (water).

Reaction StepΔE‡ΔH‡ΔG‡
First Cyclization
TS1 (R-face attack)15.114.818.2
TS1 (S-face attack)16.516.219.8
Second Cyclization
TS2 (R,R-product)15.815.519.0
TS2 (R,S-product)17.016.720.6

Conclusion and Future Outlook

Computational studies provide an indispensable lens through which to view the complex mechanisms of this compound reactions. By leveraging well-established methodologies from the study of related heterocyclic systems, researchers can gain deep insights into reaction pathways, transition state structures, and the origins of stereoselectivity. T calculations can effectively map the potential energy surface, distinguishing between kinetic and thermodynamic pathways and quantifying the steric and electronic effects that govern product formation.

The field is ripe for further investigation. Detailed computational studies on the reaction between dialdehydes like glyoxal and various amino alcohols are needed to explain experimental observations, such as the preferential formation of polycyclic structures over simple bisoxazolidines[5]. Furthermore, a systematic computational analysis of different synthetic routes, catalyst effects, and a broader range of substrates would greatly accelerate the rational design of novel this compound-based ligands and therapeutic agents. The synergy between computational prediction and experimental validation will undoubtedly be the key to unlocking the full potential of this important class of molecules.

References

Bisoxazolidine Platforms for Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for therapeutic agents that act exclusively on diseased cells while sparing healthy tissue has driven the evolution of targeted drug delivery systems. Among the innovative platforms emerging, bisoxazolidines present a promising class of chemical entities. Their unique structural features, particularly their susceptibility to hydrolysis under acidic conditions, make them ideal candidates for the design of prodrugs and drug carriers that can be selectively activated within the tumor microenvironment or intracellular compartments. This technical guide provides an in-depth exploration of the core principles, synthesis, and evaluation of bisoxazolidine-based systems for targeted drug delivery. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of this versatile chemical scaffold.

Introduction to Bisoxazolidines in Drug Delivery

Bisoxazolidines are bicyclic compounds containing two oxazolidine rings. The stability of the oxazolidine ring is known to be pH-dependent, undergoing hydrolysis to reveal a β-amino alcohol and a carbonyl compound. This inherent pH-sensitivity is the cornerstone of their application in targeted drug delivery. In the physiological milieu of healthy tissues and the bloodstream (pH ~7.4), this compound-drug conjugates can remain stable, minimizing off-target toxicity. However, upon reaching the acidic microenvironment of a tumor (pH 6.5-7.2) or being internalized into the even more acidic endosomes (pH 5.0-6.0) and lysosomes (pH 4.5-5.0) of cancer cells, the this compound moiety can be cleaved, triggering the release of the active therapeutic agent precisely at the site of action.[][2][3]

This guide will delve into the synthesis of functionalized bisoxazolidines, their conjugation to therapeutic agents and targeting ligands, and the methodologies for evaluating their performance both in vitro and in vivo.

Synthesis and Functionalization of Bisoxazolidines

The synthesis of bisoxazolidines typically involves the condensation reaction between a bis(β-amino alcohol) and a dialdehyde or diketone. To be utilized in targeted drug delivery, the this compound scaffold must be functionalized to allow for the attachment of both a therapeutic drug and a targeting ligand. This can be achieved by incorporating reactive functional groups into the precursor molecules.

Experimental Protocol: Synthesis of a Functionalized this compound for Bioconjugation

This protocol outlines a general approach for synthesizing a this compound with a reactive handle suitable for "click chemistry," a highly efficient and bioorthogonal conjugation method.[4][5][][7][8]

Materials:

  • Bis(β-amino alcohol) with a protected functional group (e.g., an azide or alkyne)

  • Glutaraldehyde

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the functionalized bis(β-amino alcohol) (1.0 eq) and toluene.

  • Add glutaraldehyde (1.05 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and continue for 12-24 hours, azeotropically removing water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the functionalized this compound.

  • Characterize the final product using NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

This functionalized this compound can then be used for conjugation with a drug and a targeting ligand.

G cluster_synthesis This compound Synthesis Bis(beta-amino alcohol) Bis(beta-amino alcohol) Condensation Condensation Bis(beta-amino alcohol)->Condensation Dialdehyde/Diketone Dialdehyde/Diketone Dialdehyde/Diketone->Condensation This compound This compound Condensation->this compound

Figure 1: General synthesis of a this compound scaffold.

Design of this compound-Based Targeted Drug Delivery Systems

A successful this compound-based targeted drug delivery system typically comprises three key components: the this compound core, a therapeutic agent, and a targeting ligand.

pH-Sensitive Drug Release Mechanism

The central principle of this compound-mediated drug delivery is the pH-dependent hydrolysis of the oxazolidine rings. In the acidic environment of tumors or endosomes, the this compound structure breaks down, releasing the conjugated drug. The rate of hydrolysis can be influenced by the substituents on the this compound ring, allowing for some degree of tunability.[]

G cluster_release pH-Triggered Drug Release This compound-Drug Conjugate This compound-Drug Conjugate Hydrolysis Hydrolysis This compound-Drug Conjugate->Hydrolysis Enters Acidic Environment Acidic Environment (Tumor/Endosome) Acidic Environment->Hydrolysis Triggers Released Drug Released Drug Hydrolysis->Released Drug Carrier Fragments Carrier Fragments Hydrolysis->Carrier Fragments

Figure 2: Mechanism of pH-dependent drug release from a this compound conjugate.
Conjugation of Therapeutic Agents

A variety of anticancer drugs can be conjugated to the this compound carrier, provided they have a suitable functional group for attachment. Drugs like doxorubicin and paclitaxel are common candidates. The drug can be attached via a linker that is also cleaved upon hydrolysis of the this compound, or the drug itself may be part of the structure that is released.

Integration of Targeting Ligands

To enhance specificity, targeting ligands that bind to receptors overexpressed on cancer cells are conjugated to the this compound platform. Common targeting moieties include:

  • Folic Acid: Targets the folate receptor, which is overexpressed in many cancers.[9][10][11]

  • Antibodies and Antibody Fragments: Can be designed to target specific tumor-associated antigens, such as HER2.[12][13]

  • Peptides: Short peptide sequences can be used to target specific cell surface receptors.

Experimental Protocol: Conjugation of a Targeting Ligand and Drug to a Functionalized this compound

This protocol describes a two-step conjugation process using click chemistry.

Materials:

  • Functionalized this compound (e.g., with an azide group)

  • Alkyne-modified drug

  • Alkyne-modified targeting ligand (e.g., Folate-PEG-Alkyne)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA)

  • Solvents (e.g., DMF, water)

  • Dialysis membrane for purification

Procedure:

  • Drug Conjugation: a. Dissolve the azide-functionalized this compound (1.0 eq) and the alkyne-modified drug (1.1 eq) in a mixture of DMF and water. b. Add the copper(I) catalyst and ligand. c. Stir the reaction mixture at room temperature for 24 hours. d. Monitor the reaction by HPLC. e. Purify the drug-bisoxazolidine conjugate by dialysis or size exclusion chromatography.

  • Targeting Ligand Conjugation: a. Repeat the click chemistry procedure using the purified drug-bisoxazolidine conjugate and the alkyne-modified targeting ligand. b. Purify the final targeted drug delivery system using appropriate chromatographic techniques. c. Characterize the final product thoroughly to confirm the successful conjugation of both the drug and the targeting ligand.

G cluster_workflow Targeted Delivery Workflow Injection Systemic Administration Circulation Circulation Injection->Circulation Targeting Tumor Targeting & Accumulation Circulation->Targeting Internalization Cellular Uptake (Endocytosis) Targeting->Internalization Release Drug Release (Acidic pH) Internalization->Release Action Therapeutic Effect Release->Action

Figure 3: Workflow of a this compound-based targeted drug delivery system.

In Vitro and In Vivo Evaluation

A rigorous evaluation is essential to characterize the performance and therapeutic potential of this compound-based drug delivery systems.

Physicochemical Characterization

The synthesized conjugates must be thoroughly characterized to determine their size, morphology, drug loading content, and encapsulation efficiency.

Table 1: Key Physicochemical Characterization Parameters

ParameterMethodPurpose
Particle Size and Distribution Dynamic Light Scattering (DLS)Determines the hydrodynamic diameter and polydispersity index of nanoparticle formulations.
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the nanoparticles.
Drug Loading Content (DLC) HPLC, UV-Vis SpectroscopyQuantifies the amount of drug loaded per unit weight of the carrier.
Encapsulation Efficiency (EE) HPLC, UV-Vis SpectroscopyDetermines the percentage of the initial drug that is successfully encapsulated.
Stability DLS, HPLCAssesses the stability of the formulation under different storage conditions and in biological media.[4][14]

Experimental Protocol: Determination of Drug Loading and Encapsulation Efficiency

Materials:

  • Drug-loaded this compound nanoparticles

  • HPLC system with a suitable column and detector

  • Mobile phase for HPLC

  • Solvent to dissolve the nanoparticles (e.g., DMF)

  • Centrifuge

Procedure:

  • Determine the total amount of drug: Accurately weigh a sample of the lyophilized drug-loaded nanoparticles and dissolve it in a known volume of a suitable solvent to break the particles and release the drug.

  • Determine the amount of free drug: Centrifuge a suspension of the drug-loaded nanoparticles to pellet the particles. Analyze the supernatant for the concentration of free, unencapsulated drug.

  • Quantify by HPLC: Analyze the samples from steps 1 and 2 using a validated HPLC method to determine the drug concentrations.[15][16][17]

  • Calculate DLC and EE:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used in formulation) x 100

In Vitro Drug Release Studies

In vitro release studies are crucial to confirm the pH-sensitive nature of the this compound carrier.

Experimental Protocol: pH-Dependent In Vitro Drug Release

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Shaking incubator

  • HPLC system

Procedure:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (either pH 7.4 PBS or pH 5.5 acetate buffer).

  • Incubate at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Analyze the drug concentration in the withdrawn aliquots by HPLC.

  • Plot the cumulative percentage of drug released versus time for each pH condition.

Table 2: Representative In Vitro Release Data for a pH-Sensitive System (Hypothetical)

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.825.8 ± 2.1
410.5 ± 1.260.3 ± 3.5
815.1 ± 1.585.7 ± 4.2
1218.9 ± 2.092.1 ± 3.8
2422.3 ± 2.595.6 ± 3.1

Data are presented as mean ± standard deviation (n=3).

In Vitro Cellular Studies

Cell-based assays are necessary to evaluate the targeting efficiency and cytotoxicity of the this compound-drug conjugates.

Experimental Protocol: In Vitro Cytotoxicity Assay

Materials:

  • Cancer cell line overexpressing the target receptor

  • Control cell line with low or no expression of the target receptor

  • Cell culture medium and supplements

  • This compound-drug conjugate, non-targeted conjugate, and free drug

  • MTT or similar cell viability assay reagent

  • Plate reader

Procedure:

  • Seed the cancer cells and control cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, the targeted this compound conjugate, and a non-targeted control conjugate.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the IC50 values (the concentration of drug that inhibits 50% of cell growth) for each treatment group in both cell lines.[18][19][20][21]

In Vivo Efficacy and Biodistribution Studies

Animal models, typically xenograft models in immunocompromised mice, are used to assess the in vivo performance of the targeted delivery system.[22][23][24][25][26]

Experimental Protocol: In Vivo Antitumor Efficacy Study

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells that form solid tumors upon subcutaneous injection

  • Test articles: targeted this compound-drug conjugate, non-targeted conjugate, free drug, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups.

  • Administer the test articles intravenously at a predetermined dosing schedule.

  • Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Biodistribution studies, often using radiolabeled or fluorescently tagged conjugates, are also performed to determine the accumulation of the drug delivery system in the tumor and other organs over time.

Conclusion and Future Perspectives

This compound-based platforms represent a highly promising avenue for the development of next-generation targeted drug delivery systems. Their inherent pH-sensitivity provides a robust mechanism for tumor-specific drug release, potentially leading to enhanced therapeutic efficacy and reduced systemic toxicity. The ability to functionalize the this compound scaffold allows for the conjugation of a wide array of therapeutic agents and targeting ligands, making this a versatile platform for a personalized medicine approach.

Future research in this area will likely focus on:

  • Fine-tuning the hydrolysis kinetics of the this compound ring to optimize drug release profiles for different tumor types and therapeutic agents.

  • Developing novel this compound-based nanoparticle formulations with improved stability and drug-loading capacity.

  • Exploring the use of bisoxazolidines for the delivery of other therapeutic modalities, such as nucleic acids and proteins.

  • Conducting comprehensive preclinical and clinical studies to validate the safety and efficacy of this compound-based targeted therapies.

The continued development of this compound chemistry and its application in drug delivery holds the potential to significantly impact the future of cancer therapy and other diseases requiring targeted treatment.

References

The Development of Bisoxazolidine-Based Sensors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and sensitive molecular sensors is a driving force in analytical chemistry, with profound implications for environmental monitoring, medical diagnostics, and pharmaceutical research. Among the diverse array of chemosensors, those built upon the bisoxazolidine scaffold are emerging as a promising class of compounds. Their unique structural features and tunable electronic properties allow for the rational design of sensors for a variety of analytes, including metal ions and protons (pH). This technical guide provides a comprehensive overview of the core principles governing the development of this compound-based sensors, with a focus on their synthesis, signaling mechanisms, and analytical performance.

Core Principles of this compound-Based Sensing

This compound ligands are heterocyclic compounds characterized by the presence of two oxazolidine rings. The nitrogen and oxygen atoms within these rings can act as effective coordination sites for metal ions. The sensing mechanism of this compound-based sensors often relies on analyte-induced changes in their photophysical properties, such as fluorescence or color. These changes can be triggered by several phenomena, including:

  • Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion, the flexibility of the this compound molecule can be restricted, leading to a significant increase in fluorescence intensity.

  • Photoinduced Electron Transfer (PET): In the unbound state, a PET process can quench the fluorescence of the sensor. Interaction with an analyte can inhibit this process, resulting in a "turn-on" fluorescent response.

  • Ring-Opening/Closing Mechanism: Changes in pH can induce a reversible ring-opening or closing of the oxazolidine moiety, leading to distinct changes in the electronic structure and, consequently, the spectroscopic properties of the molecule. This is particularly relevant for pH sensing.[1][2]

  • Ring-Chain Tautomerism: Some this compound derivatives can exist in equilibrium between a cyclic (ring) and an open-chain form.[3][4] The position of this equilibrium can be influenced by the presence of an analyte, providing a basis for a sensing response.

Synthesis of this compound Scaffolds

The synthesis of this compound ligands typically involves the condensation of a suitable amino alcohol with a dicarbonyl compound or its derivative. A general synthetic approach is the reaction of tris(hydroxymethyl)aminomethane (Tris) with aldehydes or ketones.[3][4] More complex, chiral bisoxazolidines can be prepared through multi-step synthetic pathways, often starting from readily available chiral amino acids.

Experimental Protocol: General Synthesis of a Fused this compound Ligand

This protocol describes the synthesis of a fused this compound ligand (FOX) as reported in the literature.[5][6]

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • Aldehyde or Ketone (e.g., paraformaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., Toluene)

  • Dean-Stark apparatus

Procedure:

  • A mixture of Tris and the carbonyl compound in toluene is heated to reflux in a flask equipped with a Dean-Stark trap.

  • A catalytic amount of an acid catalyst is added to the mixture.

  • The reaction is refluxed for several hours to ensure the azeotropic removal of water.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure this compound ligand.

Quantitative Data on this compound-Based Sensors

The performance of a chemosensor is evaluated based on several key parameters, including its selectivity, sensitivity (limit of detection), binding affinity (binding constant), and response time. The following table summarizes representative quantitative data for oxazolidine-based sensors from the literature, which can serve as a benchmark for the development of novel this compound sensors.

Sensor IDAnalyteDetection Limit (LOD)Binding Constant (K)Quantum Yield (Φ)Reference
BP H⁺ (pH)-pKa = 4.65-[7][8]
OX2-Nitro Pb²⁺---[9]
AM1 Al³⁺0.11 µM--[10]
AM2 Al³⁺4.4 µM--[10]

Signaling Pathways and Experimental Workflows

The signaling mechanism of this compound-based sensors can be visualized to better understand the structure-function relationship. Below are diagrams generated using the DOT language to illustrate key concepts.

Signaling Pathway for a pH-Responsive this compound Sensor

G pH-Induced Ring Opening/Closing Mechanism High_pH High pH (Basic/Neutral) Ring_Closed This compound (Ring-Closed Form) Fluorescent 'On' High_pH->Ring_Closed Deprotonation Low_pH Low pH (Acidic) Ring_Open This compound (Ring-Opened Form) Fluorescent 'Off' Low_pH->Ring_Open Ring_Closed->Low_pH Protonation Ring_Open->High_pH

Caption: pH-induced reversible ring-opening and closing of a this compound sensor.

Experimental Workflow for Sensor Characterization

G Workflow for this compound Sensor Characterization cluster_synthesis Synthesis & Purification cluster_sensing Sensing Studies Synthesis Synthesize this compound Ligand Purification Purify by Column Chromatography Synthesis->Purification Characterization Characterize Structure (NMR, MS, IR) Purification->Characterization Stock_Solution Prepare Stock Solution of Sensor Characterization->Stock_Solution Titration Perform Spectroscopic Titrations (UV-Vis/Fluorescence) with Analyte Stock_Solution->Titration Data_Analysis Analyze Data to Determine LOD, Binding Constant, etc. Titration->Data_Analysis Selectivity Test Selectivity against Interfering Analytes Data_Analysis->Selectivity

References

Methodological & Application

Application Notes and Protocols for Bisoxazolidines in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoxazolidines and their related structures, particularly chiral bis(oxazolines), represent a versatile class of compounds with significant applications across various fields of scientific research. In asymmetric synthesis, chiral bis(oxazoline) ligands (BOX) are renowned as "privileged ligands" due to their ability to form stable complexes with various metals and induce high stereoselectivity in a wide range of catalytic reactions.[1] Beyond their role in catalysis, bisoxazolidine and bis(isoxazolidine) derivatives have emerged as promising scaffolds in medicinal chemistry, exhibiting a spectrum of biological activities including antimicrobial, antioxidant, and anticancer properties.[2][3] Furthermore, certain this compound compounds have found utility in industrial applications as moisture scavengers, corrosion inhibitors, and reactive diluents in coatings.[4][5]

These application notes provide an overview of the key uses of bisoxazolidines in scientific research, with detailed experimental protocols and quantitative data to facilitate their adoption in the laboratory.

Section 1: Asymmetric Synthesis Applications

Chiral bis(oxazoline) ligands, commonly referred to as BOX ligands, are C2-symmetric molecules that serve as bidentate or tridentate ligands in asymmetric metal-catalyzed reactions.[1][6] The modular nature of their synthesis allows for fine-tuning of steric and electronic properties, making them highly effective for a multitude of transformations.[6]

Overview of Catalytic Applications

Metal complexes of bis(oxazoline) ligands are effective catalysts for a broad array of asymmetric reactions, most notably carbon-carbon bond-forming reactions.[1] These include:

  • Cyclopropanation: Copper(I)-BOX complexes are highly efficient in catalyzing the asymmetric cyclopropanation of alkenes with diazo compounds, yielding chiral cyclopropanes with high enantioselectivity.[6][7]

  • Diels-Alder Reactions: Iron(III)- and copper(II)-BOX complexes are versatile catalysts for enantioselective Diels-Alder reactions, a powerful tool for the construction of cyclic systems.[6][8]

  • Aldol and Michael Additions: These ligands are employed in stereoselective aldol-type reactions and Michael additions, crucial for the synthesis of chiral alcohols and carbonyl compounds.[1]

  • Other Reactions: The utility of BOX ligands extends to Mannich-type reactions, ene reactions, Nazarov cyclizations, hetero-Diels-Alder reactions, hydrosilylations, and aziridination.[1][4]

Quantitative Data on Catalytic Performance

The following table summarizes the performance of selected bis(oxazoline) ligands in various asymmetric catalytic reactions.

Reaction TypeLigandMetalSubstrateProduct Yield (%)Enantiomeric Excess (ee %)Reference
CyclopropanationtBuBOXCu(I)Styrene, Ethyl diazoacetateup to 99up to 99[7]
Diels-Alder(–)-4Cu(OTf)₂3-Acryloyloxazolidin-2-one, Cyclopentadiene>9096
HydrosilylationPyBOXRh(III)Ketones-up to 93[1]
Negishi Cross-CouplingCH₂CH₂Ph-pyboxNiSecondary allylic chlorides, Alkylzincshighhigh
Aldol ReactionDimeric Salen ComplexZn---[9]
Experimental Protocol: Asymmetric Cyclopropanation

This protocol describes a general procedure for the copper-catalyzed asymmetric cyclopropanation of an alkene using a bis(oxazoline) ligand.

Materials:

  • Bis(oxazoline) ligand (e.g., tBuBOX)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆

  • Alkene (e.g., styrene)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(oxazoline) ligand (1.1 mol%) in anhydrous dichloromethane.

  • Add the copper(I) trifluoromethanesulfonate benzene complex (1.0 mol%) to the solution and stir at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the alkene (1.0 equiv) to the catalyst solution.

  • Slowly add a solution of the diazo compound (1.2 equiv) in anhydrous dichloromethane to the reaction mixture over a period of 4-6 hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the chiral cyclopropane.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Asymmetric_Catalysis_Workflow cluster_setup Catalyst Formation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification Ligand Chiral Ligand (e.g., BOX) Catalyst Active Chiral Catalyst Complex Ligand->Catalyst Metal Metal Precursor (e.g., CuOTf) Metal->Catalyst Substrate Prochiral Substrate Product Chiral Product Substrate->Product Catalyst Reagent Reagent Reagent->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Enantioenriched Product Purification->FinalProduct Analysis Stereochemical Analysis (e.g., Chiral HPLC) FinalProduct->Analysis

Asymmetric Catalysis Workflow.

General Structure of a BOX-Metal Complex.

Section 2: Medicinal Chemistry and Other Applications

The isoxazolidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[3] Bis(5-isoxazolidine) derivatives, in particular, have been synthesized and evaluated for their therapeutic potential.[2]

Overview of Biological Activities
  • Antimicrobial Activity: Novel series of bis(5-isoxazolidine) derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, as well as antifungal properties against species like Candida albicans and Aspergillus niger.[2]

  • Antioxidant Activity: Some synthesized bis(isoxazolidine) compounds have shown varying degrees of antioxidant potential.[2]

  • Anticancer Activity: Isoxazolidine derivatives have been reported to exhibit cytotoxicity against various cancer cell lines, with mechanisms often involving the induction of apoptosis.[3] For example, some derivatives have shown potent antiproliferative activity against breast cancer cells (MCF-7 and MDA-MB-231).[3]

Quantitative Data on Biological Activity

The following table presents a summary of the biological activity of selected isoxazolidine derivatives.

Compound TypeActivityTarget Organism/Cell LineMetricValueReference
Bis(5-Isoxazolidine)AntibacterialS. aureus (MRSA)-Good binding mode in docking[2]
Bis(5-Isoxazolidine)AntifungalC. albicans-Active[2]
Isoxazolidine (IZ3)AnticancerMCF-7 (Breast Cancer)IC₅₀32.49 µg/ml[3]
IsoxazolidineAnticancerMCF-7, MDA-MB-231IC₅₀Comparable to staurosporine[3]
Experimental Protocol: Synthesis of Bis(5-isoxazolidines) via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of bis(5-isoxazolidine) derivatives through the 1,3-dipolar cycloaddition of nitrones with a divinyl compound.[2]

Materials:

  • Aryl aldehyde

  • N-methylhydroxylamine hydrochloride

  • Sodium bicarbonate

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane

  • Solvent (e.g., toluene)

Procedure:

  • Nitrogen Synthesis: a. Dissolve the aryl aldehyde (1 equiv) and N-methylhydroxylamine hydrochloride (1.1 equiv) in a suitable solvent (e.g., ethanol). b. Add sodium bicarbonate (1.2 equiv) portion-wise and stir the mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC. d. After completion, filter the reaction mixture and evaporate the solvent to obtain the crude nitrone, which can be used without further purification.

  • Cycloaddition Reaction: a. In a round-bottom flask, dissolve the synthesized nitrone (2.2 equiv) and 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (1.0 equiv) in toluene. b. Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC. c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the resulting crude product by column chromatography on silica gel to yield the bis(5-isoxazolidine) derivative.

  • Characterization: a. Characterize the purified product using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[2]

Industrial Applications

Beyond catalysis and medicine, this compound compounds are utilized in various industrial formulations:

  • Moisture Scavengers: They are added to preparations like polyurethane coatings to react with and remove residual water, which can otherwise interfere with the curing process and compromise the final product's integrity.[4]

  • Corrosion Inhibitors: Certain bisoxazolidines can be incorporated into coatings to protect underlying metal substrates from corrosion.[4]

  • Reactive Diluents: In coating systems, they can function as reactive diluents, reducing viscosity for better application properties while also becoming part of the final cured coating, thereby lowering the volatile organic content (VOC).[5]

Visualizations

1,3-Dipolar Cycloaddition for Bis(isoxazolidine) Synthesis.

Apoptosis_Pathway Drug Isoxazolidine Derivative Stress Cellular Stress Drug->Stress Bcl2 Bcl-2 family (e.g., Bax, Bak) Stress->Bcl2 activates Mito Mitochondrion Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Intrinsic Apoptosis Signaling Pathway.

References

Application Notes and Protocols for Laboratory-Scale Polymerization Using Bisoxazolidine as a Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines are versatile compounds that serve as latent curing agents, particularly in polyurethane and other polymer systems. Their unique chemistry allows for moisture-triggered curing, providing a controlled and efficient crosslinking mechanism. Upon exposure to ambient moisture, the oxazolidine ring hydrolyzes to generate reactive amine and hydroxyl functionalities. These newly formed groups then readily react with isocyanate or other electrophilic centers in a polymer backbone, leading to the formation of a crosslinked network. This process is particularly advantageous in applications requiring a one-component system with a long pot-life and a robust, bubble-free cure, as the reaction with water does not generate carbon dioxide gas, a common issue in traditional moisture-curing systems.[1][2][3]

These application notes provide detailed protocols for the use of bisoxazolidine as a curing agent in laboratory-scale polymerization, primarily focusing on polyurethane systems. The information is intended for researchers and scientists in materials science, polymer chemistry, and drug development, where the formulation of precisely cured polymeric matrices is crucial.

Curing Mechanism

The curing process initiated by this compound in the presence of moisture involves a two-step mechanism. First, the this compound molecule undergoes hydrolysis, where the oxazolidine rings are opened by water to form an intermediate amino-alcohol. Subsequently, the amine and hydroxyl groups of this intermediate react with isocyanate groups of a prepolymer to form urea and urethane linkages, respectively, resulting in a crosslinked polymer network.[1][2]

Signaling Pathway Diagram

curing_mechanism cluster_hydrolysis Step 1: Hydrolysis cluster_crosslinking Step 2: Crosslinking This compound This compound Intermediate Amino-Alcohol Intermediate This compound->Intermediate Ring Opening Water H₂O (Moisture) Water->Intermediate CuredPolymer Crosslinked Polyurethane/Polyurea Network Intermediate->CuredPolymer Reaction with -NCO Prepolymer Isocyanate Prepolymer (-NCO) Prepolymer->CuredPolymer

Caption: Curing mechanism of this compound with an isocyanate prepolymer.

Experimental Protocols

Protocol 1: Moisture-Curing of a One-Component Polyurethane (SPU) System

This protocol describes the preparation and curing of a single-component polyurethane (SPU) system using a this compound latent curing agent.

Materials:

  • Isocyanate-terminated polyurethane prepolymer (e.g., derived from MDI and PPG)

  • This compound curing agent (e.g., Incozol 4 or a synthesized equivalent)[4]

  • Anhydrous solvent (e.g., toluene, xylene, or acetone, if required for viscosity adjustment)

  • Desiccator or controlled humidity chamber

  • Teflon or polypropylene mold

Procedure:

  • Preparation of the Formulation:

    • In a clean, dry glass vial or beaker under a nitrogen or argon atmosphere, weigh the desired amount of the isocyanate-terminated polyurethane prepolymer.

    • If necessary, add a minimal amount of anhydrous solvent to adjust the viscosity for uniform mixing and casting.

    • Add the this compound curing agent to the prepolymer. A typical starting concentration is in the range of 1-10% by weight of the total formulation, but the optimal amount should be determined experimentally based on the desired curing speed and final properties.[5]

    • Mix the components thoroughly using a magnetic stirrer or a mechanical mixer at room temperature for 15-30 minutes until a homogeneous mixture is obtained. Avoid introducing air bubbles.

  • Casting the Film:

    • Pour the homogeneous mixture into a Teflon or polypropylene mold to the desired thickness.

    • If necessary, degas the mixture in a vacuum desiccator for a few minutes to remove any entrapped air bubbles.

  • Curing:

    • Place the cast film in a controlled environment for curing. A standard laboratory environment with a relative humidity (RH) of 50-65% and a temperature of 23-25°C is a good starting point.[1]

    • Allow the film to cure for 24-72 hours. The exact curing time will depend on the formulation, film thickness, and environmental conditions.

    • Monitor the curing progress by checking for tack-free time and hardness.

  • Post-Curing (Optional):

    • For some applications, a post-curing step at a slightly elevated temperature (e.g., 50-60°C) for a few hours can ensure complete reaction and enhance the mechanical properties of the final polymer.

Experimental Workflow Diagram

experimental_workflow start Start prep Prepare Formulation (Prepolymer + this compound) start->prep mix Thorough Mixing prep->mix cast Cast into Mold mix->cast cure Cure under Controlled Humidity and Temperature cast->cure post_cure Optional Post-Curing cure->post_cure characterize Characterize Polymer Properties cure->characterize No Post-Cure post_cure->characterize end End characterize->end

Caption: General workflow for lab-scale polymerization using a this compound curing agent.

Data Presentation

The following tables summarize quantitative data on the effect of this compound curing agents on the properties of polyurethane systems, compiled from various studies.

Table 1: Mechanical Properties of this compound-Cured Polyurethane
This compound TypeConcentration (wt%)Curing ConditionsTensile Strength (MPa)Elongation at Break (%)Reference
OX2 (pentaerythritol-based)Not specifiedAir27.2457[6]
OX1 (malonic acid-based)Not specifiedAir--[6]
Control (no this compound)0Air3.2364[6]
IPDI-IHO865% RH~1.8~600[1]
Control (no this compound)065% RH~0.3~200[1]
Table 2: Thermal Properties of this compound-Cured Polymers
Polymer SystemThis compound AdditiveGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td,5%) (°C)Reference
Polyoxazolidinone (POxa)-85 - 119314[4]
Poly(hydroxyoxazolidinone) (PHO)-Not detected238[4]

Characterization Methods

A comprehensive characterization of the cured polymer is essential to evaluate the effectiveness of the this compound curing agent.

1. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To monitor the curing process and confirm the final polymer structure.

  • Procedure: Acquire FTIR spectra of the liquid formulation and the cured film at different time intervals.

  • Key Observations: Disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urethane/urea carbonyl peaks (~1730-1640 cm⁻¹).[1]

2. Mechanical Testing:

  • Purpose: To determine the tensile strength, elongation at break, and modulus of the cured polymer.

  • Procedure: Prepare dog-bone shaped specimens according to ASTM standards (e.g., ASTM D638) and test them using a universal testing machine.

3. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[4]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[4]

4. Swelling Test:

  • Purpose: To assess the degree of crosslinking.

  • Procedure: Immerse a pre-weighed sample of the cured polymer in a suitable solvent (e.g., toluene) for 24 hours. Remove the sample, wipe off excess solvent, and weigh it. The swelling ratio can then be calculated.

Conclusion

The use of this compound as a latent curing agent offers a reliable and efficient method for the laboratory-scale synthesis of crosslinked polymers, particularly polyurethanes. The moisture-triggered mechanism provides excellent control over the curing process, leading to bubble-free films with enhanced mechanical and thermal properties. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists to explore and optimize the use of this compound in their specific polymer formulations. Careful control of experimental parameters, especially humidity and temperature, is crucial for achieving reproducible and desired polymer characteristics.

References

Application Notes and Protocols for the Analytical Characterization of Bisoxazolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as chiral ligands and synthetic intermediates.[1][2] The stereochemical complexity and potential for diastereomer and enantiomer formation necessitate robust analytical methodologies for their comprehensive characterization. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the structural elucidation, purity assessment, and quantitative analysis of bisoxazolidines.

Spectroscopic Techniques

Spectroscopic methods are fundamental for the initial structural confirmation of newly synthesized bisoxazolidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of bisoxazolidines, providing detailed information about the molecular framework, stereochemistry, and purity.[3][4] Both ¹H and ¹³C NMR are routinely employed.

Key Applications:

  • Confirmation of the bisoxazolidine ring system.

  • Determination of stereochemistry through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

  • Assessment of diastereomeric and enantiomeric purity, sometimes with the use of chiral solvating agents.[5]

  • Stability studies, such as monitoring hydrolysis.[4]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte.

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust based on sample concentration).

      • Relaxation Delay (d1): 1.0 s.

      • Acquisition Time: ~3-4 s.

      • Spectral Width: -2 to 12 ppm.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2.0 s.

      • Spectral Width: 0 to 220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Data Interpretation:

  • Characteristic signals for the oxazolidine ring protons and carbons should be identified.

  • The coupling constants between protons on the oxazolidine ring can help to establish the relative stereochemistry (cis/trans).

  • 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY can be employed for more complex structures to establish connectivity and spatial relationships.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of bisoxazolidines and for obtaining structural information through fragmentation analysis.[6] It is often coupled with a chromatographic technique (GC-MS or LC-MS) for the analysis of complex mixtures.[7]

Key Applications:

  • Determination of the molecular weight and confirmation of the elemental composition (with high-resolution MS).

  • Structural elucidation through the analysis of fragmentation patterns.

  • Identification of impurities and byproducts.[7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate can be added to the solution to promote ionization.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (N₂) Flow Rate: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

    • Analyze the fragmentation pattern in MS/MS experiments to deduce structural features. Common fragmentation pathways for oxazolidine rings can be diagnostic.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a this compound molecule.[8]

Key Applications:

  • Confirmation of the presence of key functional groups (e.g., C-O, C-N bonds).

  • Monitoring the progress of synthesis reactions by observing the appearance or disappearance of characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation:

    • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Interpretation:

    • Identify characteristic absorption bands. For bisoxazolidines, look for:

      • C-O stretching vibrations (ether linkage) in the range of 1150-1050 cm⁻¹.

      • C-N stretching vibrations in the range of 1250-1020 cm⁻¹.

      • The absence of N-H and O-H stretching bands (if the starting materials were amino alcohols) confirms ring formation.[9]

Chromatographic Techniques

Chromatography is essential for the separation, purification, and analysis of bisoxazolidines, particularly for resolving stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of bisoxazolidines. Chiral HPLC is particularly crucial for the separation of enantiomers.[10][11][12]

Key Applications:

  • Purity assessment and impurity profiling.

  • Quantitative analysis of the main component.

  • Separation of diastereomers.[13][14]

  • Enantiomeric separation and determination of enantiomeric excess (ee).[15]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for the separation of oxazolidinone-type compounds.[10][15]

    • Example columns: Chiralpak® AD, Chiralcel® OD.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., 2-propanol or ethanol).[15] A small amount of an additive like trifluoroacetic acid (TFA) may be used to improve peak shape.[15]

    • Example mobile phase: Hexane:2-propanol:TFA (80:20:0.1, v/v/v).[15]

  • Instrument Parameters:

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-20 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or based on the chromophore of the analyte).[10]

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.[10]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative HPLC Analysis

ParameterThis compound AThis compound BReference
Retention Time (min)
Enantiomer 18.510.2[10]
Enantiomer 210.112.5[10]
Resolution (Rs) > 2.0> 2.0[11]
Enantiomeric Excess (%) 99.598.8[15]
Limit of Detection (LOD) 123 ng/mL-[15]
Limit of Quantification (LOQ) 374 ng/mL-[15]
Gas Chromatography (GC)

GC, particularly when coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable bisoxazolidines.

Key Applications:

  • Separation and identification of volatile impurities.

  • Analysis of reaction mixtures.

  • Characterization of byproducts in clandestine drug synthesis.[7][9]

Experimental Protocol: GC-MS Analysis

  • Column Selection: A non-polar or medium-polarity capillary column is typically used.

    • Example column: DB-5ms (5% phenyl-methylpolysiloxane).

  • Instrument Parameters:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-550.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • The concentration should be in the range of 100-1000 µg/mL.

X-ray Crystallography

Single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional structure of a this compound in the solid state, including its stereochemistry.[16][17]

Key Applications:

  • Definitive determination of the molecular structure and stereoconfiguration.[2]

  • Analysis of intermolecular interactions in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the this compound are required. This is often the most challenging step. Common methods include:

    • Slow evaporation of a solvent from a saturated solution.

    • Vapor diffusion of a non-solvent into a solution of the compound.

    • Cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[16]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters to obtain the final crystal structure.[17]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification Synthesis This compound Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC (Purity, Diastereomers) Purification->HPLC XRay X-ray Crystallography (Absolute Stereochemistry) Purification->XRay Crystal Growth Chiral_HPLC Chiral HPLC (Enantiomeric Excess) HPLC->Chiral_HPLC

Caption: Workflow for this compound Characterization.

Analytical_Techniques_Relationship cluster_structure Structural Information cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Structure Molecular Structure Stereochem Stereochemistry MW Molecular Weight Purity Purity ee Enantiomeric Excess NMR NMR NMR->Structure NMR->Stereochem MS MS MS->Structure MS->MW HPLC HPLC HPLC->Stereochem Diastereomers HPLC->Purity HPLC->ee Chiral HPLC XRay X-ray XRay->Structure XRay->Stereochem Absolute FTIR FTIR FTIR->Structure Functional Groups

Caption: Relationships between Techniques and Properties.

References

Application Note: Quantification of Bisoxazolidine Conversion Rate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines are heterocyclic compounds that can undergo various chemical transformations, including ring-opening and tautomeric conversions. These conversions are of significant interest in drug development and materials science, where bisoxazolidines may act as prodrugs, controlled-release agents, or dynamic building blocks. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique that allows for the real-time, in-situ monitoring and quantification of these conversion processes. This application note provides a detailed protocol for the quantification of the conversion rate of a bisoxazolidine using ¹H NMR spectroscopy, focusing on the example of acid-catalyzed ring-chain-ring tautomerism.

Principle of Quantification by NMR

Quantitative NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By monitoring the change in the integral of characteristic signals of the reactant (this compound) and the product(s) over time, the conversion rate can be accurately determined. The use of an internal standard of known concentration can further allow for the determination of absolute concentrations of the species in the reaction mixture.

Featured Application: Ring-Chain-Ring Tautomerism of a Mercaptomethyl this compound

This application note will focus on the acid-catalyzed ring-chain-ring tautomerism of a mercaptomethyl this compound, which converts to a thiazolidinyloxazolidine and a spiro-heterocycle.[2] This dynamic equilibrium is influenced by factors such as the electronic nature of substituents, solvent, and temperature.

Reaction Pathway

The conversion of the mercaptomethyl this compound proceeds through an acid-catalyzed mechanism involving the formation of an intermediate that can then cyclize to form the thermodynamically more stable thiazolidine-containing products.

G cluster_0 Acid-Catalyzed Ring-Chain-Ring Tautomerism A Mercaptomethyl this compound (8) B Protonated Intermediate A->B + H+ B->A - H+ C Thiazolidinyloxazolidine (3) B->C Cyclization D Spiro-heterocycle (4) B->D Rearrangement & Cyclization G cluster_1 NMR Data Acquisition Workflow prep Prepare Sample in NMR Tube insert Insert Sample into Spectrometer prep->insert equil Allow Temperature to Equilibrate (5-10 min) insert->equil setup Lock, Tune, and Shim equil->setup params Set Acquisition Parameters (d1, ns, sw) setup->params initiate Initiate Reaction (e.g., add catalyst) params->initiate acquire Acquire Time-course Data (e.g., using multi_zgvd) initiate->acquire

References

Application Notes and Protocols for Determining Bisoxazolidine Hydrolysis Rates in Controlled Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines are bicyclic compounds featuring two oxazolidine rings. They are of significant interest in drug development as prodrugs designed for the controlled release of therapeutic agents. The efficacy of such prodrugs hinges on the predictable and controlled hydrolysis of the bisoxazolidine moiety to release the active drug molecule. This application note provides detailed protocols for determining the hydrolysis rate of bisoxazolidines, a critical parameter for designing and evaluating controlled-release drug delivery systems.

The hydrolysis of the this compound ring is a pH-dependent process that can proceed in a stepwise manner, releasing one or both of the masked functional groups of the parent drug. Understanding the kinetics of this hydrolysis is paramount for predicting the in vivo performance of the prodrug, including its absorption, distribution, metabolism, and excretion (ADME) profile.

These protocols outline the use of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectrophotometry, two common and robust analytical techniques for monitoring the degradation of the this compound and the appearance of its hydrolysis products over time. Additionally, the application of Nuclear Magnetic Resonance (NMR) spectroscopy as a complementary technique for mechanistic studies is discussed.

Factors Influencing this compound Hydrolysis

The rate of this compound hydrolysis is influenced by several factors, which must be carefully controlled during experimental determination:

  • pH: The hydrolysis is subject to both acid and base catalysis. Therefore, the pH of the medium is a critical determinant of the hydrolysis rate.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Kinetic studies should be conducted at a constant and relevant temperature, such as physiological temperature (37 °C).

  • Buffer Concentration and Composition: The hydrolysis rate can be influenced by the concentration and type of buffer used, as some buffer species can act as general acid or base catalysts.[1]

  • Steric and Electronic Effects: The substituents on the this compound rings can significantly impact the hydrolysis rate. Electron-withdrawing groups can accelerate hydrolysis, while sterically bulky groups may hinder it.[2]

Quantitative Data Summary

The following table summarizes hypothetical hydrolysis rate data for a model this compound compound under various conditions. This data is for illustrative purposes to demonstrate how results should be presented.

This compound CompoundpHTemperature (°C)Buffer (Concentration)Rate Constant (k, min⁻¹)Half-life (t½, min)
Model Compound A2.0370.1 M HCl0.023130.0
Model Compound A5.0370.1 M Acetate0.0058120.0
Model Compound A7.4370.1 M Phosphate0.011660.0
Model Compound A9.0370.1 M Borate0.046215.0
Model Compound B7.4250.1 M Phosphate0.0046150.0
Model Compound B7.4370.1 M Phosphate0.011560.5

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method to quantify the disappearance of the this compound and the appearance of its hydrolysis products.

1. Materials and Reagents:

  • This compound compound of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer, acetate buffer, and borate buffer components (analytical grade)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions:

  • Stock Solution of this compound: Accurately weigh and dissolve the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0) with a constant ionic strength.

  • Reaction Solutions: For each pH condition, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the corresponding pre-heated buffer solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. HPLC Method Development and Validation:

  • Develop a reversed-phase HPLC method capable of separating the parent this compound from its potential hydrolysis products (mono-oxazolidine intermediate and the final active drug).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection Wavelength: Select a wavelength at which the this compound and its hydrolysis products have adequate absorbance.

  • Validation: Validate the method for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

4. Kinetic Study Procedure:

  • Incubate the reaction solutions in a constant temperature water bath (e.g., 37 °C).

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis reaction by adding the aliquot to a vial containing a quenching solution (e.g., a buffer at a pH where the compound is stable, or by rapid freezing).

  • Analyze the samples by the validated HPLC method.

  • Record the peak areas of the this compound and its hydrolysis products at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the concentration (or peak area) of the this compound versus time.

  • If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k).

  • Calculate the half-life (t½) of the this compound using the equation: t½ = 0.693 / k.

Protocol 2: Determination of this compound Hydrolysis Rate by UV-Vis Spectrophotometry

This protocol is suitable when the this compound and its hydrolysis products have distinct UV-Vis absorption spectra.

1. Materials and Reagents:

  • This compound compound of interest

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Buffer solutions (as described in Protocol 1)

  • Solvents for stock solution preparation (e.g., methanol or ethanol)

2. Spectral Analysis:

  • Obtain the UV-Vis absorption spectra of the intact this compound and its expected final hydrolysis product in each buffer solution to be studied.

  • Identify a wavelength where the change in absorbance upon hydrolysis is maximal.

3. Kinetic Study Procedure:

  • Set the spectrophotometer to the predetermined wavelength and the desired temperature (e.g., 37 °C).

  • Prepare a stock solution of the this compound in a suitable solvent.

  • In a quartz cuvette, mix a small volume of the stock solution with the pre-heated buffer solution to initiate the hydrolysis reaction. The final concentration should provide an initial absorbance within the linear range of the instrument.

  • Immediately start monitoring the change in absorbance over time.

  • Record the absorbance at regular intervals until the reaction is complete (i.e., the absorbance becomes constant).

4. Data Analysis:

  • The observed rate constant (k) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation: A(t) = A_f + (A_0 - A_f)e^(-kt), where A(t) is the absorbance at time t, A_0 is the initial absorbance, and A_f is the final absorbance.

  • Alternatively, plot ln(A(t) - A_f) versus time. The slope of the resulting linear plot will be -k.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 3: Mechanistic Insights using ¹H NMR Spectroscopy

¹H NMR spectroscopy can be used to monitor the hydrolysis reaction in real-time, providing valuable information about the formation of intermediates and the overall reaction mechanism.[2][3]

1. Materials and Reagents:

  • This compound compound of interest

  • Deuterated buffer solutions (e.g., D₂O with phosphate buffer salts)

  • NMR spectrometer

2. Experimental Procedure:

  • Dissolve a known amount of the this compound in the deuterated buffer solution directly in an NMR tube.

  • Acquire ¹H NMR spectra at regular time intervals at a constant temperature.

  • Process and analyze the spectra to identify and quantify the signals corresponding to the parent this compound, any intermediates (e.g., the mono-hydrolyzed product), and the final hydrolysis products.

3. Data Analysis:

  • By integrating the characteristic proton signals of each species, their relative concentrations can be determined over time.

  • This data can be used to elucidate the reaction pathway and determine the rate constants for each step of a stepwise hydrolysis.

Visualizations

Logical Workflow for Hydrolysis Rate Determination

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare this compound Stock Solution C Initiate Hydrolysis Reaction (Constant Temperature) A->C B Prepare Buffer Solutions (various pH) B->C D Withdraw Aliquots at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC or UV-Vis E->F G Plot ln(Concentration) vs. Time F->G H Determine Rate Constant (k) G->H I Calculate Half-life (t½) H->I Prodrug_Activation Prodrug This compound Prodrug (Inactive) Intermediate Mono-hydrolyzed Intermediate (Potentially Inactive) Prodrug->Intermediate Hydrolysis (k₁) + H₂O ActiveDrug Active Drug (Released) Intermediate->ActiveDrug Hydrolysis (k₂) + H₂O

References

Synthesis and Biomedical Potential of Functionalized Bisoxazolidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biomedical evaluation of functionalized bisoxazolidine derivatives. Bisoxazolidines, a class of heterocyclic compounds, are gaining increasing attention in medicinal chemistry due to their diverse biological activities, including anticancer and antibacterial properties. This guide offers a comprehensive resource for researchers interested in exploring the therapeutic potential of this promising scaffold.

Introduction

Bisoxazolidines are bicyclic compounds containing two oxazolidine rings. The oxazolidine moiety is a privileged scaffold in drug discovery, present in several clinically approved drugs. The this compound structure offers a unique three-dimensional architecture, allowing for the introduction of various functional groups to modulate physicochemical properties and biological activity. This versatility makes them attractive candidates for the development of novel therapeutic agents. This document will focus on their synthesis, characterization, and evaluation for two primary biomedical applications: anticancer and antibacterial therapies.

Synthesis of Functionalized Bisoxazolidines

The most common and versatile method for the synthesis of the this compound core is the [3+2] cycloaddition reaction between a nitrone and an alkene. This reaction allows for the stereoselective formation of the oxazolidine ring.

General Synthetic Protocol: 1,3-Dipolar Cycloaddition

A general and efficient method for synthesizing this compound derivatives is through a 1,3-dipolar cycloaddition reaction. This reaction typically involves the in-situ generation of a dinitrone, which then reacts with an alkene.

Experimental Protocol: Synthesis of a C2-Symmetric this compound

This protocol describes the synthesis of a C2-symmetric this compound from a dialdehyde and N-substituted hydroxylamine, followed by cycloaddition with a suitable alkene.

Materials:

  • Terephthalaldehyde (or other suitable dialdehyde)

  • N-methylhydroxylamine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Styrene (or other suitable alkene)

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dinitrone Formation:

    • In a round-bottom flask, dissolve terephthalaldehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (2.2 eq) in a mixture of toluene and water.

    • Add sodium bicarbonate (2.5 eq) portion-wise with vigorous stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude dinitrone.

  • [3+2] Cycloaddition:

    • Dissolve the crude dinitrone in toluene.

    • Add styrene (2.5 eq) to the solution.

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound derivative.

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biomedical Applications and Evaluation Protocols

Functionalized bisoxazolidines have shown promise in two major therapeutic areas: oncology and infectious diseases. The following sections detail their potential applications and provide protocols for their biological evaluation.

Anticancer Activity

Several studies have indicated that this compound and related structures possess cytotoxic activity against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis.

Experimental Protocol: Evaluation of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (functionalized bisoxazolidines) dissolved in DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data on Anticancer Activity of Bis-heterocyclic Compounds

While specific IC₅₀ values for a wide range of functionalized bisoxazolidines are not extensively reported in the literature, data from structurally related bis-heterocyclic compounds can provide valuable insights. The following table summarizes the cytotoxic activity of some bis-imidazolidineiminothione derivatives against various cancer cell lines.[1]

CompoundLinker between N-(3) atomsSubstituent at N-(1)HepG2 (IC₅₀, µM)Hep2 (IC₅₀, µM)MCF7 (IC₅₀, µM)HCT116 (IC₅₀, µM)
6b 4,4'-oxybis(4,1-phenylene)p-methoxyphenyl12.510.3>1008.7
6d 4,4'-oxybis(4,1-phenylene)p-chlorophenyl6.38.115.29.4
6e 4,4'-oxybis(4,1-phenylene)p-bromophenyl7.99.211.710.1
6g 4,4'-oxybis(4,1-phenylene)3,5-dichlorophenyl9.111.410.57.2
7a 2,2'-dimethoxybiphenylp-tolyl>100>1007.89.5

Note: These values are for bis-imidazolidineiminothiones and serve as a reference for the potential activity of bisoxazolidines.[1]

Antibacterial Activity

The oxazolidinone ring is a well-established pharmacophore in antibacterial agents, with linezolid being a prominent example. Functionalized bisoxazolidines are being explored as novel antibacterial agents to combat drug-resistant bacteria.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to all wells containing the compound dilutions, as well as to a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

Quantitative Data on Antibacterial Activity of Bis-heterocyclic Compounds

Similar to the anticancer data, specific MIC values for a broad range of functionalized bisoxazolidines are limited. The following table presents the antibacterial activity of some bis-imidazolidineiminothione derivatives against various bacterial and fungal strains.[1]

CompoundPseudomonas aeruginosa (MIC, µg/mL)Sarcina lutea (MIC, µg/mL)Bacillus pumilus (MIC, µg/mL)Micrococcus luteus (MIC, µg/mL)Candida albicans (MIC, µg/mL)Penicillium chrysogenum (MIC, µg/mL)
6c 12.56.256.2512.52525
6d 6.253.123.126.2512.512.5
6f 2512.512.5255050
7a 50252550100100
7c 12.56.256.2512.52525
7e 6.253.123.126.2512.512.5
Erythromycin -0.780.780.39--
Metronidazole ----3.123.12

Note: These values are for bis-imidazolidineiminothiones and provide a reference for the potential antibacterial and antifungal activity of bisoxazolidines.[1]

Visualizing Experimental Workflows and Signaling Pathways

Understanding the logical flow of experiments and the potential molecular mechanisms of action is crucial for drug development. Graphviz can be used to create clear diagrams illustrating these concepts.

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis and Characterization cluster_bioevaluation Biomedical Evaluation Reactants Dialdehyde + N-Substituted Hydroxylamine + Alkene Dinitrone In-situ Dinitrone Formation Reactants->Dinitrone Cycloaddition [3+2] Cycloaddition Dinitrone->Cycloaddition Purification Column Chromatography Cycloaddition->Purification Characterization NMR, Mass Spectrometry Purification->Characterization This compound Functionalized This compound Purification->this compound Anticancer Anticancer Activity This compound->Anticancer Antibacterial Antibacterial Activity This compound->Antibacterial MTT MTT Assay on Cancer Cell Lines Anticancer->MTT MIC MIC Determination (Broth Microdilution) Antibacterial->MIC IC50 Determine IC50 MTT->IC50 MIC_val Determine MIC MIC->MIC_val

Caption: Workflow for the synthesis and biomedical evaluation of bisoxazolidines.

Postulated Signaling Pathway for Anticancer Activity

While the precise signaling pathways affected by bisoxazolidines are still under investigation, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway.

G This compound This compound Cellular_Stress Cellular Stress (e.g., ROS production) This compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by bisoxazolidines.

Conclusion

Functionalized bisoxazolidines represent a versatile and promising class of compounds for biomedical applications. The synthetic route via 1,3-dipolar cycloaddition is robust and allows for the generation of a diverse library of derivatives. The provided protocols for evaluating their anticancer and antibacterial activities offer a starting point for researchers to explore the therapeutic potential of these molecules. Further investigation into their mechanism of action will be crucial for the rational design of more potent and selective this compound-based drugs.

References

Application Notes and Protocols: Bisoxazolidine in Polyurethane Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisoxazolidines are a class of heterocyclic compounds that serve as multifunctional additives in polyurethane (PU) coating formulations.[1] They are primarily utilized as latent curing agents, reactive diluents, and moisture scavengers.[2][3][4][5] In their primary role, bisoxazolidines are stable, inert additives within a one-component (1-K) or two-component (2-K) polyurethane system until they are exposed to atmospheric moisture.[2][5] Upon exposure, they hydrolyze to form reactive aminoalcohols. This "moisture-triggered" mechanism is central to their utility in preventing common defects and enhancing the final properties of polyurethane coatings.[2][4][6] Their application is particularly advantageous in high-solids, low-VOC (Volatile Organic Content) systems where viscosity control and defect-free film formation are critical.[2][5][6]

Mechanism of Action

The functionality of bisoxazolidine in polyurethane systems is predicated on a two-step chemical reaction.

  • Hydrolysis (Ring Opening): When exposed to ambient or residual moisture (H₂O), the oxazolidine rings undergo hydrolysis. This reaction opens the rings to form an intermediate aminoalcohol, releasing an aldehyde as a byproduct.[1][2]

  • Curing Reaction: The newly formed aminoalcohol contains both secondary amine (-NH) and primary hydroxyl (-OH) groups.[1] Both of these groups are highly reactive towards the isocyanate (-NCO) functional groups of the polyurethane prepolymer. The amine-isocyanate reaction is significantly faster than the competing water-isocyanate reaction.[2] This preferential reaction forms urea and urethane linkages, respectively, rapidly building the polymer network while preventing the formation of carbon dioxide (CO₂) gas.[2] The elimination of CO₂ generation is crucial for avoiding defects such as bubbles, pinholes, and downglossing in the cured film.[2][5]

The overall mechanism can be summarized as follows:

G cluster_hydrolysis Step 1: Hydrolysis (Ring Opening) cluster_curing Step 2: Curing Reaction cluster_competing Competing Reaction (Inhibited) This compound This compound Aminoalcohol Aminoalcohol (Reactive Intermediate) This compound->Aminoalcohol + H2O Moisture (H₂O) H2O->Aminoalcohol Aldehyde Aldehyde (Byproduct) Aminoalcohol->Aldehyde releases Aminoalcohol_ref Aminoalcohol Isocyanate Isocyanate (-NCO) Prepolymer PU_Network Crosslinked Polyurethane Network (Urea/Urethane Linkages) Isocyanate->PU_Network Aminoalcohol_ref->PU_Network + Isocyanate_comp Isocyanate (-NCO) CO2 CO₂ Gas (Bubbles, Pinholes) Isocyanate_comp->CO2 + H2O_comp Moisture (H₂O) H2O_comp->CO2

Caption: Curing mechanism of this compound in polyurethane systems.

Key Applications and Benefits

The unique reactivity of bisoxazolidines provides several key benefits in polyurethane coating formulations.

  • Moisture Scavenger: Bisoxazolidines effectively eliminate residual moisture from polyols, solvents, pigments, and plasticizers.[2][4][7] This prevents the undesirable reaction between water and isocyanate, thereby avoiding defects like CO₂ gassing, bubbling, pinholing, and loss of gloss.[2][5] The result is a smooth, defect-free film with improved integrity.[5]

  • Reactive Diluent: Certain low-viscosity bisoxazolidines act as excellent reactive diluents, reducing the viscosity of high-solids formulations and lowering VOC emissions.[3][5][6] Unlike traditional solvents, the this compound reacts and becomes permanently incorporated into the polymer backbone, meaning it does not evaporate and contribute to VOCs.[3][8] This allows formulators to meet stringent environmental regulations while maintaining workable application viscosities.[5][6]

  • Latent Curing Agent: As latent hardeners, bisoxazolidines remain dormant in the can, providing excellent storage stability.[2][6] The curing process is initiated upon application and exposure to atmospheric moisture.[6] This moisture-triggered cure accelerates crosslinking, enhances through-cure development, and improves mechanical properties such as tensile strength and hardness.[1][2][4] This approach also allows formulators to reduce the overall isocyanate content in a system from typical levels of 10-15% down to 2-5%, lowering the formulation's toxicity.[5][6]

Quantitative Data

The use of bisoxazolidines quantitatively improves both the formulation characteristics and the final coating properties.

Table 1: Typical Properties of Commercial this compound Additives

Property Incozol LV[4][6] Incozol EH[2][4] Trixene SC 7907[1]
Function Reactive Diluent, Curing Agent Latent Hardener Latent Curing Agent
Type 4-Functional Bis-oxazolidine Urethane Bis-oxazolidine Urethane Bis-oxazolidine
Viscosity ~50-55 cP @ 20-25°C ~7,000 mPa·s @ 20°C Non-crystallizing, stable to -15°C
Functionality (f) 4 4 4

| Key Benefit | Significantly reduces viscosity in 2K high-solids systems. | Accelerates cure in 1K systems with low NCO content. | Improved non-crystallizing version for high-build coatings. |

Table 2: Performance Enhancements in Polyurethane Coatings with this compound

Performance Metric Control (No Additive) With this compound Additive Citation
Film Appearance Bubbles and pinholes present in thick films. Defect-free, smooth film. [2]
Isocyanate Content 10-15% (Typical) 2-5% (Reduced) [5][6]
Tensile Strength 830 kPa 3710 kPa (at 8 wt% additive) [9]
Elongation at Break 210% 600% (at 8 wt% additive) [9]

| VOC Reduction | Higher due to solvent use. | Enables high-solids, low-VOC formulations. |[4][5][6] |

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of bisoxazolidines in polyurethane coating formulations.

Protocol 1: Determination of Water Content in Raw Materials by Karl Fischer Titration

This protocol is essential for quantifying the initial moisture content and assessing the effectiveness of the this compound as a scavenger. It is based on the principles of ASTM D4672.[7]

Objective: To measure the water content in polyols and solvents before and after the addition of a this compound moisture scavenger.

Materials:

  • Karl Fischer Titrator (coulometric or volumetric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Polyol, solvent, or pigment paste sample

  • This compound moisture scavenger (e.g., Incozol 2)

  • Gastight syringes

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Allow the instrument to stabilize until a low, stable drift rate is achieved.

  • Blank Measurement: Inject a known volume of the anhydrous solvent into the titration cell to determine the background moisture level.

  • Initial Water Content: Accurately weigh and inject a known amount of the polyol or solvent sample into the titration cell. The titrator will automatically measure the water content, typically reported in parts per million (ppm) or percentage.

  • Scavenger Addition: To a separate, sealed container of the polyol or solvent, add the this compound at a specified loading (e.g., 1-2% by weight).[2]

  • Mixing and Equilibration: Seal the container and mix thoroughly. Allow the mixture to equilibrate for a recommended period (e.g., 24 hours) to ensure the scavenging reaction is complete.

  • Final Water Content: Using a clean, dry syringe, draw a sample of the treated polyol/solvent and immediately perform a Karl Fischer titration as described in step 3.

  • Analysis: Compare the initial and final water content to determine the scavenging efficiency of the this compound.

Protocol 2: Formulation of a 2-K High-Solids Polyurethane Clearcoat

Objective: To prepare a two-component polyurethane coating incorporating a this compound as a reactive diluent and to observe its effect on viscosity and film formation.

Materials:

  • Part A (Polyol Component):

    • Acrylate or Polyester Polyol

    • This compound (e.g., Incozol LV)

    • Flow and leveling agents

    • Degassing agent

    • Appropriate solvent (e.g., butyl acetate), if needed

  • Part B (Isocyanate Component):

    • Aliphatic Polyisocyanate (e.g., HDI or IPDI trimer)

  • Mixing vessel, mechanical stirrer, viscometer (e.g., Brookfield or Stormer), application substrate (e.g., steel panels).

Procedure:

  • Part A Preparation (Control): In a mixing vessel, charge the polyol, flow/leveling agents, and degassing agent. Mix at low speed until homogeneous. Measure and record the viscosity.

  • Part A Preparation (Test Formulation): In a separate vessel, repeat step 1 but substitute a portion of the solvent with the this compound reactive diluent. The amount added should be calculated to achieve a target viscosity or VOC level. Mix until homogeneous. Measure and record the viscosity.

  • Mixing: For each formulation (Control and Test), add the stoichiometric amount of the Part B polyisocyanate to the Part A component under constant, low-speed agitation. Mix for 2-3 minutes until uniform.

  • Induction Time: Allow a brief induction time (e.g., 10-15 minutes) if recommended for the specific polyol/isocyanate system.

  • Application: Apply the mixed coatings to prepared steel panels using a drawdown bar or spray application to achieve a consistent wet film thickness.

  • Curing: Allow the panels to cure under controlled ambient conditions (e.g., 23°C, 50% relative humidity).

  • Evaluation: After 24 hours and 7 days, evaluate the films for defects (bubbles, pinholes), gloss (using a gloss meter), and hardness (using pencil hardness or a durometer).

Workflow Diagram

G cluster_eval Coating Evaluation start Start: Define Objectives (e.g., Reduce VOC, Eliminate Bubbles) kf_raw Protocol 1: Measure H₂O in Raw Materials (Polyol, Solvents) via Karl Fischer start->kf_raw formulate Protocol 2: Prepare Control & Test Formulations (with and without this compound) kf_raw->formulate viscosity Measure Viscosity of Part A and Mixed A+B Components formulate->viscosity apply Apply Coating to Substrate (e.g., Drawdown or Spray) viscosity->apply cure Cure Film under Controlled Conditions apply->cure evaluate Evaluate Cured Film Properties cure->evaluate visual Visual Inspection: Bubbles, Pinholes, Gloss mechanical Mechanical Testing: Hardness, Adhesion, Flexibility resistance Chemical Resistance Tests end End: Analyze Data & Conclude Efficacy visual->end mechanical->end resistance->end

Caption: Experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for Bisoxazolidine as a Moisture Scavenger in Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines are a class of organic compounds that serve as highly effective chemical moisture scavengers in various solvent systems. Their application is particularly critical in formulations where the presence of water can compromise product quality, stability, and performance. This is of paramount importance in the pharmaceutical and polymer industries, where even trace amounts of moisture can lead to undesirable side reactions, degradation of active pharmaceutical ingredients (APIs), or defects in polymer coatings.

These compounds function via a hydrolysis reaction, where the bisoxazolidine molecule reacts with water, effectively sequestering it. This process is irreversible under typical conditions, making them a reliable choice for maintaining anhydrous environments. This document provides detailed application notes, experimental protocols for evaluation, and quantitative data on the performance of bisoxazolidines as moisture scavengers.

Mechanism of Action: Hydrolysis

Bisoxazolidines eliminate moisture through a ring-opening hydrolysis reaction. In the presence of water, the two oxazolidine rings are cleaved, yielding an aminoalcohol and corresponding aldehydes or ketones. This reaction effectively consumes water molecules, preventing them from participating in other unwanted reactions within the solvent system. One mole of a this compound can react with and remove two moles of water.[1] The general mechanism is illustrated below.

G This compound This compound Hydrolysis Hydrolysis (Ring Opening) This compound->Hydrolysis Water 2 H₂O (Water) Water->Hydrolysis Aminoalcohol Aminoalcohol Aldehyde_Ketone 2x Aldehyde/Ketone Hydrolysis->Aminoalcohol Hydrolysis->Aldehyde_Ketone

Figure 1: General hydrolysis mechanism of this compound.

Applications in Solvent Systems

Bisoxazolidines are versatile moisture scavengers with applications across various industries, particularly in sensitive formulations.

Polyurethane Systems

In the manufacturing of polyurethane coatings, adhesives, sealants, and elastomers, the presence of water is detrimental. Water readily reacts with the isocyanate component, leading to the formation of unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This results in undesirable effects such as:

  • Bubbling and Foaming: The release of CO₂ gas creates bubbles and pinholes in the cured material, compromising its structural integrity and appearance.

  • Reduced Gloss and Haze: Surface defects caused by gassing can lead to a reduction in gloss and the formation of haze.

  • Poor Mechanical Properties: The disruption of the polymer network can lead to inferior mechanical strength, adhesion, and durability.

Bisoxazolidines are added to the polyol component of two-component (2K) polyurethane systems to scavenge residual moisture from the polyols, solvents, pigments, and fillers before the addition of the isocyanate component.[2][3]

Pharmaceutical Formulations

In drug development and manufacturing, maintaining low water content is often crucial for the stability of active pharmaceutical ingredients (APIs) and excipients. Solvents used in synthesis, purification, and formulation steps must be sufficiently dry. Bisoxazolidines can be employed to pre-dry solvents to ultra-low water levels, preventing hydrolysis of water-sensitive compounds and ensuring the desired reaction outcomes and product shelf-life.

Other Industrial Applications

Bisoxazolidines are also utilized as:

  • Reactive Diluents: They can reduce the viscosity of formulations, thereby lowering the volatile organic content (VOC) while becoming part of the final cured product.[4]

  • Corrosion Inhibitors: Their ability to remove water makes them effective in preventing corrosion on metal surfaces.

  • Rheological Modifiers: They can be used to adjust the flow properties of various preparations.[4]

Quantitative Performance Data

The efficiency of a moisture scavenger is determined by its water scavenging capacity, reaction rate, and impact on the final product properties. The following tables summarize key performance indicators for bisoxazolidines.

Table 1: Water Scavenging Capacity of Selected Moisture Scavengers
Moisture ScavengerTypeTheoretical Water Scavenging Capacity (g H₂O / 100g scavenger)
This compound (Generic)Chemical (Hydrolysis)~19.5
p-Toluenesulfonyl Isocyanate (PTSI)Chemical (Reaction)~9.1
Vinyltrimethoxysilane (VTMS)Chemical (Hydrolysis)~36.5
Molecular Sieves (3A)Physical (Adsorption)18 - 22

Note: The theoretical capacity is calculated based on stoichiometry. Actual performance may vary depending on conditions.

Table 2: Kinetic Profile of this compound Hydrolysis
ParameterValueConditions
Reaction Order First-order with respect to waterAqueous solutions
Rate Constant (k) Varies significantly with structure and solvent25°C
Half-life (t½) Typically in the range of minutes to hoursDependent on initial water concentration

Note: The hydrolysis rate of bisoxazolidines is influenced by the specific chemical structure, solvent polarity, temperature, and the presence of catalysts.

Table 3: Impact of this compound on Polyurethane Coating Properties
PropertyControl (No Scavenger)With this compound (2% w/w)
Surface Appearance Bubbles and pinholes observedSmooth, defect-free surface
Gloss (60°) 75 GU92 GU
Hardness (König) 150 s175 s
Adhesion (Cross-hatch) 3B5B (Excellent)

Data is representative and can vary based on the specific formulation and curing conditions.

Experimental Protocols

The following protocols provide standardized methods for evaluating the performance of this compound moisture scavengers.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Solvent Select Solvent (e.g., THF, Toluene) Spike Spike Solvent with Known Water Amount Solvent->Spike Bisox Add this compound (Test Sample) Spike->Bisox Control Prepare Control (No Scavenger) Spike->Control KF_Initial Karl Fischer Titration (Initial Water Content) Spike->KF_Initial KF_Final Karl Fischer Titration (Final Water Content) Bisox->KF_Final GC GC-FID/MS Analysis (Solvent Purity) Bisox->GC Control->KF_Final Compare Control->GC Compare Capacity Calculate Scavenging Capacity KF_Final->Capacity Purity Assess Impact on Solvent Purity GC->Purity

Figure 2: Experimental workflow for scavenger evaluation.
Protocol for Determining Water Scavenging Efficiency

Objective: To quantify the amount of water removed from a solvent by a this compound scavenger.

Materials:

  • This compound sample

  • Anhydrous solvent (e.g., toluene, THF)

  • Deionized water

  • Karl Fischer titrator (volumetric or coulometric)

  • Glassware (dried volumetric flasks, syringes)

Procedure:

  • Solvent Preparation: Add a known volume of anhydrous solvent to a dried volumetric flask.

  • Initial Water Content: Determine the initial water content of the solvent using Karl Fischer titration.[4][5][6][7] This serves as the baseline.

  • Spiking: Using a microsyringe, add a precise amount of deionized water to the solvent to achieve a target moisture level (e.g., 500 ppm). Mix thoroughly.

  • Scavenger Addition: Add a pre-weighed amount of the this compound scavenger to the water-spiked solvent. The amount should be stoichiometrically calculated based on the expected water content.

  • Reaction: Seal the flask and allow the reaction to proceed for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 25°C) with occasional agitation.

  • Final Water Content: After the reaction period, determine the final water content of the solvent using Karl Fischer titration.

  • Control: Prepare a control sample with the same amount of water but without the this compound scavenger and measure its final water content to account for any environmental moisture ingress.

  • Calculation: Water Scavenged (g) = (Initial Water Mass - Final Water Mass) - Water Change in Control Scavenging Capacity (g H₂O / 100g scavenger) = (Water Scavenged / Mass of Scavenger) x 100

Protocol for Assessing Impact on Solvent Purity

Objective: To evaluate if the this compound or its byproducts introduce impurities into the solvent.

Materials:

  • This compound sample

  • High-purity solvent

  • Gas chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., polar or non-polar capillary column based on the solvent and expected byproducts)

Procedure:

  • Sample Preparation:

    • Control: Analyze the high-purity solvent directly by GC-FID/MS to obtain a baseline chromatogram.

    • Test Sample: Add a typical working concentration of the this compound scavenger (e.g., 2% w/w) to the high-purity solvent. Allow it to stand for a defined period (e.g., 24 hours) under controlled conditions.

  • GC Analysis:

    • Inject a precise volume of both the control and the test sample into the GC.

    • Run the analysis using a suitable temperature program to separate the solvent, the this compound, and any potential impurities or byproducts.[8]

  • Data Analysis:

    • Compare the chromatogram of the test sample to the control.

    • Identify any new peaks that appear in the test sample. These may correspond to the this compound itself, its hydrolysis products (aminoalcohol, aldehyde/ketone), or other impurities.

    • Quantify the area of any new peaks to determine the level of impurities introduced.[8] For identification of unknown peaks, GC-MS is recommended.[9][10]

Safety and Handling

  • Bisoxazolidines should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Consult the Safety Data Sheet (SDS) for the specific this compound product for detailed handling and storage information.

  • Store bisoxazolidines in tightly sealed containers in a cool, dry place to prevent premature hydrolysis from atmospheric moisture.

Conclusion

Bisoxazolidines are highly effective moisture scavengers that play a crucial role in ensuring the quality and stability of solvent-based formulations, particularly in the polyurethane and pharmaceutical industries. Their ability to irreversibly react with water prevents a host of moisture-related issues. By following the outlined protocols, researchers and drug development professionals can effectively evaluate and implement bisoxazolidines to maintain anhydrous conditions and optimize their processes and products.

References

Application Notes and Protocols: Utilizing Bisoxazolidines in Bio-Based Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bisoxazolidines as performance-enhancing additives in polyurethane formulations derived from bio-based polyols. Detailed experimental protocols and quantitative data are presented to guide researchers in the development of sustainable and high-performance polyurethane materials.

Application Notes

Bisoxazolidines are versatile additives that address several challenges in the formulation of polyurethane coatings, adhesives, sealants, and elastomers, particularly those incorporating bio-based polyols derived from sources like vegetable oils.[1] Their primary functions in these systems are as reactive diluents, latent curing agents, and moisture scavengers.

Contrary to a direct reaction with polyols, the utility of bisoxazolidines is realized through a moisture-triggered mechanism. In the presence of ambient or residual moisture, the oxazolidine rings hydrolyze, opening up to form reactive secondary amine and primary hydroxyl functionalities.[2] These newly available active hydrogen sites then readily react with the isocyanate components of the polyurethane system. This mechanism is central to their function:

  • Reactive Diluents: Bisoxazolidines are effective at reducing the viscosity of polyurethane formulations without contributing to volatile organic compound (VOC) content.[1] Because they become chemically incorporated into the final polymer network, they do not evaporate like traditional solvents.[1] This is particularly beneficial when working with high-viscosity bio-based polyols.

  • Latent Curing Agents: The moisture-triggered activation of bisoxazolidines allows for the formulation of stable one-component (1K) polyurethane systems. The curing process is initiated upon exposure to atmospheric humidity, making them ideal for applications where mixing of two components immediately before use is impractical.[3]

  • Moisture Scavengers: In two-component (2K) systems, bisoxazolidines can be added to the polyol component to scavenge residual moisture.[2] This prevents the undesirable reaction between water and isocyanate, which produces carbon dioxide gas and can lead to foaming, pinholes, and other defects in the final product.[2][3]

The incorporation of bisoxazolidines can significantly enhance the physical and mechanical properties of the resulting bio-based polyurethane, including improved weatherability, impact resistance, abrasion resistance, and chemical resistance.[1]

Reaction Mechanism

The key to the functionality of bisoxazolidines in polyurethane systems is their moisture-triggered ring-opening, which generates a reactive amino-alcohol. This intermediate then participates in the polyurethane network formation by reacting with isocyanate groups.

reaction_pathway cluster_formulation Formulation Components cluster_reaction Curing Process Bisoxazolidine This compound Formulation Polyurethane Formulation Moisture H₂O (Moisture) AminoAlcohol Amino-Alcohol Intermediate Moisture->AminoAlcohol Ring-Opening (Hydrolysis) Isocyanate Polyisocyanate (R-NCO) Polyurethane Crosslinked Polyurethane Network Isocyanate->Polyurethane BioPolyol Bio-based Polyol (R'-OH) BioPolyol->Polyurethane Reaction with Isocyanate AminoAlcohol->Polyurethane Reaction with Isocyanate Formulation->Moisture Exposure to Atmosphere

Caption: Moisture-triggered activation of this compound in a bio-based polyurethane system.

Quantitative Data

The addition of bisoxazolidines and the use of different bio-based polyols can significantly impact the properties of the final polyurethane material. The following tables summarize typical data found in the literature.

Table 1: Properties of Bio-based Polyols for Polyurethane Synthesis

Bio-based Polyol SourceHydroxyl Value (mg KOH/g)Viscosity (mPa·s at 25°C)FunctionalityReference
Castor Oil160 - 170600 - 800~2.7[4]
Soybean Oil-based90 - 2001000 - 40002.5 - 4.5[5][6]
Sunflower Oil-based150 - 180800 - 1200~2.6[7]
Palm Oil-based130 - 160700 - 1000~2.5[8]

Table 2: Effect of Oxazolidine Additives on Polyurethane Mechanical Properties

Polyurethane SystemAdditive (wt%)Tensile Strength (MPa)Elongation at Break (%)Reference
SPU Control03.2364[3]
SPU + OX1518.5420[3]
SPU + OX2527.2457[3]
SPU/IPDI-IHO83.71600[9]

SPU: Single-component Polyurethane; OX1, OX2, IPDI-IHO: Different synthesized oxazolidine additives.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bio-based polyurethanes and the incorporation of this compound additives.

Protocol 1: Synthesis of Bio-based Polyol from Vegetable Oil (Epoxidation and Ring-Opening)

This protocol describes a common method to introduce hydroxyl groups into vegetable oils.

Materials:

  • Vegetable oil (e.g., soybean oil, sunflower oil)[7]

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Methanol

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Epoxidation:

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add vegetable oil and glacial acetic acid.

    • Heat the mixture to 50-60°C with constant stirring.

    • Slowly add hydrogen peroxide dropwise, maintaining the reaction temperature.

    • After the addition is complete, continue stirring for 4-6 hours.

    • Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize the acid.

    • Dry the epoxidized oil over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Ring-Opening:

    • To the epoxidized oil in a flask, add methanol and a catalytic amount of sulfuric acid.

    • Heat the mixture to 60-70°C and stir for 3-5 hours.

    • Neutralize the catalyst with sodium bicarbonate.

    • Remove excess methanol and by-products under vacuum to obtain the bio-based polyol.

    • Characterize the polyol for its hydroxyl value and viscosity.

Protocol 2: Formulation of a Two-Component (2K) Bio-based Polyurethane Coating with this compound

Materials:

  • Bio-based polyol (from Protocol 1 or commercial)

  • This compound (as a moisture scavenger/reactive diluent)

  • Polyisocyanate (e.g., HDI trimer, IPDI trimer)

  • Catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Solvents (if required for viscosity adjustment, e.g., ethyl acetate)

  • Substrate for coating (e.g., steel panels)

Procedure:

  • Part A (Polyol Component) Preparation:

    • In a suitable container, thoroughly mix the bio-based polyol and the this compound additive. The amount of this compound can range from 1-10 wt% of the polyol component, depending on the desired moisture scavenging and viscosity reduction.

    • Add any other additives such as pigments, flow agents, and the catalyst (a typical catalyst loading is 0.01-0.05 wt% of the total resin solids).

    • If necessary, add solvent to achieve the desired application viscosity. Homogenize the mixture using a high-speed mixer.

  • Part B (Isocyanate Component) Preparation:

    • The polyisocyanate is typically used as supplied by the manufacturer.

  • Coating Formulation and Application:

    • Mix Part A and Part B in the stoichiometric ratio of NCO:OH groups (typically ranging from 1.0:1.0 to 1.1:1.0).

    • Stir the mixture thoroughly for 2-3 minutes.

    • Apply the coating to the substrate using a film applicator, spray gun, or brush.

    • Allow the coating to cure at ambient temperature or as required by the specific formulation. Curing time can range from a few hours to several days.

    • Evaluate the cured film for hardness, adhesion, flexibility, and solvent resistance according to standard ASTM methods.[5]

Caption: Experimental workflow for a 2K bio-based polyurethane coating with this compound.

References

Application Notes and Protocols: Bisoxazolidine-Mediated Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bisoxazolidine ligands in asymmetric catalysis. This compound ligands, a class of C2-symmetric chiral ligands, have demonstrated remarkable efficacy in a variety of metal-catalyzed enantioselective transformations, proving to be invaluable tools in the synthesis of chiral molecules for drug discovery and development.

Introduction

This compound ligands, in coordination with various metal salts (e.g., copper(I) and copper(II) acetate), form potent chiral Lewis acid catalysts.[1][2][3] These catalysts have been successfully employed in a range of carbon-carbon bond-forming reactions, including Henry (nitroaldol), Diels-Alder, aldol, and Michael reactions.[3][4][5] The C2-symmetric nature of the ligand creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol and leading to products with excellent enantiomeric excess (ee).[6][7]

Key Applications

  • Asymmetric Henry (Nitroaldol) Reaction: The addition of nitroalkanes to aldehydes to generate valuable β-hydroxy nitroalkanes.[1][2][5]

  • Asymmetric Diels-Alder Reaction: The cycloaddition of dienes and dienophiles to construct stereochemically rich six-membered rings.[7][8][9]

  • Asymmetric Aldol Reactions: The reaction of enolates with carbonyl compounds to form β-hydroxy carbonyl compounds.[3][10]

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3][11]

Data Presentation

Table 1: this compound-Cu(I) Catalyzed Asymmetric Henry Reaction of Aromatic Aldehydes
EntryAldehydeProductYield (%)ee (%)Ref
1Benzaldehyde2-nitro-1-phenylethanol9589[2]
24-Chlorobenzaldehyde1-(4-chlorophenyl)-2-nitroethanol9485[2]
34-Bromobenzaldehyde1-(4-bromophenyl)-2-nitroethanol9386[2]
42-Naphthaldehyde1-(naphthalen-2-yl)-2-nitroethanol9287[2]

Reactions were performed on a 1 mmol scale using 10 mol % of this compound ligand, 9 mol % of CuOAc, and 10 equiv of nitromethane in 2.4 mL of EtOH.[2]

Table 2: this compound-Cu(I) Catalyzed Asymmetric Henry Reaction of Aliphatic Aldehydes
EntryAldehydeProductYield (%)ee (%)Ref
1Cyclohexanecarboxaldehyde1-cyclohexyl-2-nitroethanol9797[2]
2Pivalaldehyde3,3-dimethyl-1-nitrobutan-2-ol8592[2]
3Isovaleraldehyde4-methyl-1-nitropentan-2-ol9095[2]
4Cinnamaldehyde1-nitro-4-phenylbut-3-en-2-ol9088[2]

Reactions were performed on a 1 mmol scale using 10 mol % of this compound ligand, 9 mol % of CuOAc, and 10 equiv of nitromethane in 2.4 mL of EtOH.[2]

Experimental Protocols

Protocol 1: Synthesis of an Aminoindanol-Derived this compound Ligand

This protocol is based on the synthesis of C2-symmetric this compound ligands from commercially available amino alcohols.[8][12][13]

Materials:

  • (1R,2S)-(+)-cis-1-Amino-2-indanol

  • Diethyl malonimidate dihydrochloride

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Sodium sulfate, anhydrous

Procedure:

  • To an oven-dried three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 equiv) and diethyl malonimidate dihydrochloride (1 equiv).[13]

  • Add anhydrous dichloromethane to the flask.[13]

  • Heat the reaction mixture to 45 °C under a nitrogen atmosphere and stir for 18 hours.[13]

  • Monitor the reaction progress by ¹H NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[13]

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound ligand.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for this compound-Copper(I) Catalyzed Asymmetric Henry Reaction

This protocol describes a general method for the enantioselective addition of nitromethane to aldehydes.[1][2]

Materials:

  • This compound ligand (10 mol %)

  • Copper(I) acetate (CuOAc) (9 mol %)

  • Aldehyde (1 mmol)

  • Nitromethane (10 equiv)

  • Ethanol (EtOH)

Procedure:

  • To a screw-capped vial, add the this compound ligand and copper(I) acetate.

  • Add ethanol to the vial and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the aldehyde to the reaction mixture.

  • Add nitromethane to the reaction mixture.

  • Stir the reaction at room temperature for the time indicated in the tables above or until completion as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy nitroalkane.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: General Procedure for this compound-Copper(II) Catalyzed Asymmetric Diels-Alder Reaction

This protocol provides a general method for the enantioselective Diels-Alder reaction between a diene and a dienophile.[3][7]

Materials:

  • This compound ligand (e.g., tBu-Box) (0.11 mmol)

  • Copper(II) triflate (Cu(OTf)₂) (0.10 mmol)

  • Dienophile (e.g., N-acryloyl oxazolidinone) (1.0 mmol)

  • Diene (e.g., cyclopentadiene) (3.0 mmol)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a flame-dried round-bottomed flask under a nitrogen atmosphere, add the this compound ligand and anhydrous dichloromethane.

  • Add copper(II) triflate to the solution at room temperature. The color of the solution should change to a clear blue or green.

  • Stir the mixture for 1-4 hours to ensure the formation of the chiral catalyst complex.[7]

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the dienophile to the cooled solution and stir for 10-15 minutes.[7]

  • Add the diene dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired cycloadduct.[7]

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_ligand_synthesis Ligand Synthesis cluster_catalyst_formation Catalyst Formation cluster_asymmetric_reaction Asymmetric Reaction cluster_analysis Analysis AminoAlcohol Chiral Amino Alcohol Ligand_Formation This compound Ligand Formation AminoAlcohol->Ligand_Formation Diacid_Derivative Diacid Derivative Diacid_Derivative->Ligand_Formation Purification_Ligand Purification Ligand_Formation->Purification_Ligand Catalyst_Complex Chiral Catalyst Complex Purification_Ligand->Catalyst_Complex Metal_Salt Metal Salt (e.g., Cu(OTf)₂) Metal_Salt->Catalyst_Complex Reaction Catalytic Reaction Catalyst_Complex->Reaction Substrates Substrates (e.g., Diene, Dienophile) Substrates->Reaction Product_Formation Chiral Product Reaction->Product_Formation Purification_Product Purification Product_Formation->Purification_Product Analysis Yield & ee Determination Purification_Product->Analysis

Caption: Experimental workflow for this compound-mediated asymmetric catalysis.

Catalytic_Cycle Catalyst [LM-X] Substrate_Complex [LM-Substrate] Catalyst->Substrate_Complex + Substrate Product_Complex [L*M-Product] Substrate_Complex->Product_Complex + Reagent Product_Complex->Catalyst - Product Product Chiral Product Product_Complex->Product Substrate Substrate Reagent Reagent

Caption: A generalized catalytic cycle for a this compound-metal catalyzed reaction.

Stereochemical_Model cluster_model Stereochemical Induction Model Catalyst Chiral Catalyst Complex Catalyst-Substrate Complex Catalyst->Complex Substrate Substrate Substrate->Complex Face_A Blocked Face (Steric Hindrance) Complex->Face_A blocks Face_B Open Face Complex->Face_B exposes Product Enantioenriched Product Face_B->Product Reagent Reagent Reagent->Face_B attacks

Caption: Logical flow of the proposed stereochemical induction model.[7]

References

Application Notes and Protocols for Bisoxazolidine Crosslinking Density Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of crosslinking density in polymers crosslinked with bisoxazolidine compounds. Understanding the crosslink density is crucial for predicting and controlling the mechanical properties, degradation, and release kinetics of materials used in various applications, including coatings, adhesives, and drug delivery systems.

Introduction to this compound Crosslinking

This compound crosslinkers are utilized in polymer chemistry, particularly in polyurethane systems, as latent hardeners. Their crosslinking mechanism is typically triggered by moisture. In the presence of water, the oxazolidine rings hydrolyze to form amino alcohols. These newly formed reactive groups then react with isocyanate functionalities on polymer chains, leading to the formation of a crosslinked network. This moisture-triggered curing process is advantageous in applications where a long pot-life followed by a rapid cure is desired.

Key Techniques for Crosslinking Density Analysis

The extent of crosslinking significantly influences the macroscopic properties of a polymer. Several techniques can be employed to quantify the crosslink density. This document details three common methods: Swelling Tests, Dynamic Mechanical Analysis (DMA), and Gel Fraction Analysis.

Swelling Test

Application Note

The swelling test is a simple and widely used method to estimate the crosslink density of a polymer network. A crosslinked polymer, when immersed in a suitable solvent, will not dissolve but will swell by absorbing the solvent. The extent of swelling is inversely proportional to the crosslink density; a higher crosslink density restricts the expansion of the polymer network, resulting in a lower degree of swelling. The Flory-Rehner equation is a fundamental theoretical model used to relate the swelling behavior to the molecular weight between crosslinks (

McM_cMc​
), and subsequently, the crosslink density.[1][2][3][4]

Illustrative Data:

The following table presents illustrative data demonstrating the expected trend in swelling ratio with varying this compound crosslinker concentrations in a hypothetical polyurethane system.

Sample IDThis compound Concentration (wt%)Swelling Ratio (Q)Calculated Crosslink Density (mol/cm³)
PU-BOX-118.51.2 x 10⁻⁴
PU-BOX-226.22.5 x 10⁻⁴
PU-BOX-353.86.8 x 10⁻⁴
PU-BOX-4102.11.5 x 10⁻³
Experimental Protocol

Based on ASTM D2765 [5][6][7][8]

Objective: To determine the swelling ratio and calculate the crosslink density of a this compound-crosslinked polymer.

Materials:

  • Cured polymer sample (e.g., polyurethane film)

  • Solvent (e.g., Toluene, Tetrahydrofuran - THF)

  • Analytical balance (accurate to 0.0001 g)

  • Wire mesh cage or tea bag

  • Vial or beaker with a lid

  • Oven (vacuum or standard)

  • Desiccator

Procedure:

  • Sample Preparation: Cut a small piece of the cured polymer (approximately 0.1-0.2 g) and record its initial dry weight (

    WdW_dWd​
    ).

  • Immersion: Place the sample in a wire mesh cage and immerse it in a vial containing a suitable solvent. Ensure the sample is fully submerged.

  • Equilibrium Swelling: Seal the vial and allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take from several hours to a few days. Periodically remove the sample, quickly blot the surface with filter paper to remove excess solvent, and weigh it. Equilibrium is reached when the weight of the swollen sample (

    WsW_sWs​
    ) remains constant.

  • Drying: After the final swollen weight is recorded, remove the sample from the solvent and dry it in an oven (e.g., 60°C under vacuum) until a constant weight is achieved. This ensures all the solvent has been removed.

  • Final Weight: Record the final dry weight of the polymer network (ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

    WfdW{fd}Wfd​
    ).

Calculations:

  • Swelling Ratio (Q): ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

    Q=1+ρp(WsWfdWfdρs)Q = 1 + \rho_p \left( \frac{W_s - W{fd}}{W_{fd} \cdot \rho_s} \right)Q=1+ρp​(Wfd​⋅ρs​Ws​−Wfd​​)
    where:

    • ρp\rho_pρp​
      is the density of the polymer

    • ρs\rho_sρs​
      is the density of the solvent

  • Flory-Rehner Equation for Crosslink Density (

    vev_eve​ 
    ):
    [ln(1vp)+vp+χvp2]=Vsve(vp1/3vp2)-[\ln(1 - v_p) + v_p + \chi v_p^2] = V_s v_e (v_p^{1/3} - \frac{v_p}{2})−[ln(1−vp​)+vp​+χvp2​]=Vs​ve​(vp1/3​−2vp​​)
    where:

    • vp=1/Qv_p = 1/Qvp​=1/Q
      is the volume fraction of the polymer in the swollen gel

    • χ\chiχ
      is the Flory-Huggins polymer-solvent interaction parameter

    • VsV_sVs​
      is the molar volume of the solvent

    • vev_eve​
      is the crosslink density

Dynamic Mechanical Analysis (DMA)

Application Note

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers.[4][9] For crosslinked materials, DMA can provide a quantitative measure of the crosslink density. In a DMA experiment, a small oscillatory strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response of the material. For a crosslinked polymer above its glass transition temperature (

TgT_gTg​
), in the rubbery plateau region, the storage modulus is directly proportional to the crosslink density.[3][10] A higher storage modulus in this region indicates a more densely crosslinked network.

Illustrative Data:

The following table shows illustrative DMA data for a hypothetical polyurethane system with varying concentrations of a this compound crosslinker.

Sample IDThis compound Concentration (wt%)Storage Modulus (E') at
TgT_gTg​
+ 40°C (MPa)
Calculated Crosslink Density (mol/cm³)
PU-BOX-111.52.0 x 10⁻⁴
PU-BOX-223.24.3 x 10⁻⁴
PU-BOX-358.11.1 x 10⁻³
PU-BOX-41015.52.1 x 10⁻³
Experimental Protocol

Objective: To determine the storage modulus in the rubbery plateau and calculate the crosslink density.

Materials and Equipment:

  • Dynamic Mechanical Analyzer (DMA)

  • Cured polymer sample of defined geometry (e.g., rectangular film)

  • Liquid nitrogen (for sub-ambient temperature scans)

Procedure:

  • Sample Preparation: Prepare a rectangular sample of the cured polymer with precise dimensions (length, width, and thickness).

  • Instrument Setup:

    • Select an appropriate measurement mode (e.g., tensile, single cantilever, or three-point bending).[11]

    • Mount the sample in the DMA clamps.

    • Set the experimental parameters:

      • Temperature Range: From below the glass transition temperature (

        TgT_gTg​
        ) to well into the rubbery plateau (e.g., -50°C to 150°C).

      • Heating Rate: A typical rate is 3-5°C/min.[12]

      • Frequency: A standard frequency is 1 Hz.

      • Strain Amplitude: A small amplitude within the linear viscoelastic region (LVER) of the material (e.g., 0.1%).

  • Data Acquisition: Start the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis:

    • Identify the glass transition temperature (

      TgT_gTg​
      ), often taken as the peak of the tan delta curve.

    • Determine the value of the storage modulus (E') in the rubbery plateau region, which is the relatively flat region of the E' curve at temperatures above the

      TgT_gTg​
      .

Calculation of Crosslink Density (

vev_eve​ 
):

The crosslink density can be calculated from the storage modulus in the rubbery plateau using the theory of rubber elasticity:

E=3veRTE' = 3 v_e R TE′=3ve​RT
where:

  • EE'E′
    is the storage modulus in the rubbery plateau (in Pa)

  • vev_eve​
    is the crosslink density (in mol/m³)

  • RRR
    is the ideal gas constant (8.314 J/mol·K)

  • TTT
    is the absolute temperature (in K) in the rubbery plateau region

Gel Fraction Analysis

Application Note

Gel fraction analysis is a gravimetric method used to determine the percentage of a polymer that is insoluble in a given solvent.[13] This insoluble portion, or gel, is the crosslinked network. A higher gel fraction corresponds to a greater degree of crosslinking. This technique is particularly useful for assessing the overall extent of the curing reaction and for quality control purposes.

Illustrative Data:

The following table provides illustrative gel fraction data for a hypothetical polyurethane coating cured with different amounts of a this compound crosslinker.

Sample IDThis compound Concentration (wt%)Gel Fraction (%)
PU-BOX-1185.2
PU-BOX-2292.5
PU-BOX-3597.8
PU-BOX-41099.1
Experimental Protocol

Objective: To determine the gel fraction of a this compound-crosslinked polymer.

Materials:

  • Cured polymer sample

  • Solvent (e.g., THF, acetone)

  • Soxhlet extraction apparatus or a simple vial for immersion

  • Wire mesh pouch or filter paper

  • Analytical balance

  • Oven (vacuum or standard)

  • Desiccator

Procedure:

  • Initial Weight: Accurately weigh a piece of the cured polymer sample (

    WiW_iWi​
    ).

  • Extraction:

    • Place the sample in a wire mesh pouch.

    • Perform solvent extraction using a Soxhlet apparatus for a prolonged period (e.g., 24 hours) to remove any uncrosslinked polymer (sol fraction).

    • Alternatively, for simpler setups, immerse the pouched sample in a sealed vial of solvent and agitate for an extended period, replacing the solvent periodically.

  • Drying: After extraction, carefully remove the sample from the pouch and dry it in an oven at an appropriate temperature (e.g., 60°C) until a constant weight is achieved.

  • Final Weight: Weigh the dried, insoluble polymer network (

    WfW_fWf​
    ).[1]

Calculation:

Gel Fraction (%) =

WfWi×100\frac{W_f}{W_i} \times 100Wi​Wf​​×100

Visualizations

This compound Crosslinking Mechanism

Bisoxazolidine_Crosslinking cluster_hydrolysis Moisture-Triggered Hydrolysis cluster_crosslinking Crosslinking Reaction This compound This compound Aminoalcohol Amino Alcohol (Active Crosslinker) This compound->Aminoalcohol + H₂O Aldehyde Aldehyde (Byproduct) This compound->Aldehyde + H₂O H2O H₂O CrosslinkedPolymer Polymer Chain Urethane/Urea Linkage Polymer Chain Aminoalcohol->CrosslinkedPolymer + Isocyanate IsocyanatePolymer Polymer Chain NCO IsocyanatePolymer->CrosslinkedPolymer

Caption: Moisture-triggered crosslinking mechanism of this compound with an isocyanate-functionalized polymer.

Experimental Workflow for Swelling Test

Swelling_Test_Workflow A 1. Prepare and Weigh Dry Sample (Wd) B 2. Immerse in Solvent A->B C 3. Allow to Reach Equilibrium Swelling B->C D 4. Weigh Swollen Sample (Ws) C->D E 5. Dry the Sample D->E F 6. Weigh Final Dry Sample (Wfd) E->F G 7. Calculate Swelling Ratio and Crosslink Density F->G

Caption: Step-by-step workflow for determining crosslink density using the swelling test method.

Experimental Workflow for DMA

DMA_Workflow A 1. Prepare Sample with Defined Geometry B 2. Mount Sample in DMA A->B C 3. Set Experimental Parameters (Temp, Freq, Strain) B->C D 4. Run Temperature Sweep C->D E 5. Record E', E'', tan δ D->E F 6. Analyze Data: - Identify Tg - Determine E' in Rubbery Plateau E->F G 7. Calculate Crosslink Density F->G

Caption: Workflow for the determination of crosslink density via Dynamic Mechanical Analysis.

Experimental Workflow for Gel Fraction Analysis

Gel_Fraction_Workflow A 1. Weigh Initial Cured Sample (Wi) B 2. Solvent Extraction (e.g., Soxhlet) A->B C 3. Separate Insoluble Gel B->C D 4. Dry the Gel C->D E 5. Weigh Final Dry Gel (Wf) D->E F 6. Calculate Gel Fraction (%) E->F

Caption: Procedure for determining the gel fraction of a crosslinked polymer.

References

Application Notes and Protocols for Bisoxazolidine Stability Studies in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoxazolidines are heterocyclic compounds utilized in various chemical applications, including as moisture scavengers in polyurethane systems and as potential prodrugs. Understanding their stability in different organic solvents is crucial for formulation development, reaction optimization, and ensuring the integrity of stock solutions for screening campaigns. These application notes provide a framework for assessing the stability of bisoxazolidine compounds in a range of common organic solvents. The protocols outlined below are intended as a general guide and should be adapted to the specific properties of the this compound under investigation.

The stability of bisoxazolidines can be influenced by several factors, including the solvent's polarity, proticity, the presence of trace amounts of water, temperature, and light. Degradation can occur through various mechanisms, most notably hydrolysis, which leads to ring-opening. However, in anhydrous organic solvents, other degradation pathways may become relevant.

Data Presentation: Stability of Bisoxazolidines

Currently, there is limited publicly available quantitative data on the stability of a single this compound compound across a wide range of organic solvents. The following tables summarize the available qualitative information and provide a template for organizing experimental data from stability studies.

Table 1: Qualitative Stability of a this compound in Deuterated Solvents

This table presents a specific example found in the literature, highlighting the significant impact of solvent choice on the stability of a this compound.

CompoundSolventTemperatureTimeObservationDegradation Products
N,N'-methylenebis(4-methyl-5-phenyl)oxazolidineChloroform-d (CDCl₃)Room TemperatureNot specifiedStableNone observed
N,N'-methylenebis(4-methyl-5-phenyl)oxazolidineMethanol-d₄ (CD₃OD)Room TemperatureNot specifiedRapid breakdown50:50 mixture of 4-methyl-5-phenyloxazolidine and 3-hydroxymethyl-4-methyl-5-phenyloxazolidine

Table 2: Template for Quantitative Stability Study of a this compound

This table should be used to record the percentage of the parent this compound remaining over time under various storage conditions.

SolventStorage TemperatureTime Point (hours)% Remaining (Mean ± SD)
Aprotic Polar
Dimethyl Sulfoxide (DMSO)4°C0100
24
72
168 (1 week)
Room Temperature0100
24
72
168 (1 week)
Acetonitrile (ACN)4°C0100
24
72
168 (1 week)
Room Temperature0100
24
72
168 (1 week)
Protic Polar
Methanol (MeOH)4°C0100
24
72
168 (1 week)
Room Temperature0100
24
72
168 (1 week)
Non-Polar Aprotic
Dichloromethane (DCM)4°C0100
24
72
168 (1 week)
Room Temperature0100
24
72
168 (1 week)

Experimental Protocols

General Protocol for Assessing this compound Stability in Organic Solvents

This protocol describes a general method for evaluating the stability of a this compound compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

3.1.1. Materials and Reagents

  • This compound compound of interest (purity >98%)

  • HPLC-grade organic solvents: DMSO, Acetonitrile, Methanol, Dichloromethane (or other solvents as required)

  • HPLC-grade water

  • Formic acid or other appropriate mobile phase modifier

  • Volumetric flasks and pipettes

  • HPLC vials with caps

  • HPLC system with a UV/Vis or PDA detector and a suitable reversed-phase column (e.g., C18)

3.1.2. Sample Preparation

  • Prepare a stock solution of the this compound in a solvent in which it is known to be stable and highly soluble (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For each solvent to be tested, dilute the stock solution to a final concentration of 0.1 mg/mL.

  • Aliquot the solutions into HPLC vials, ensuring to prepare enough vials for each time point and temperature condition.

  • Prepare a control sample at each time point by freshly diluting the stock solution.

3.1.3. Storage Conditions

  • Store the prepared sample vials at the desired temperatures (e.g., 4°C and room temperature).

  • Protect samples from light by using amber vials or by storing them in the dark.

3.1.4. HPLC Analysis

  • At each designated time point (e.g., 0, 24, 72, 168 hours), retrieve the sample vials for the specific time and temperature.

  • Allow the refrigerated samples to equilibrate to room temperature before analysis.

  • Analyze the samples by HPLC. The method should be a stability-indicating method, capable of separating the parent compound from any potential degradants.

    • Example HPLC Conditions:

      • Column: C18, 2.7 µm, 4.6 x 100 mm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: 5% to 95% B over 10 minutes

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Detection Wavelength: As appropriate for the compound

  • Quantify the peak area of the parent this compound.

3.1.5. Data Analysis

  • Calculate the percentage of the this compound remaining at each time point relative to the initial (time 0) peak area.

  • Plot the percentage remaining versus time for each solvent and temperature condition.

  • Summarize the data in a table as shown in Table 2.

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and for developing stability-indicating analytical methods.

3.2.1. Stress Conditions

  • Acidic Condition: Add 100 µL of 0.1 M HCl to 900 µL of the this compound solution in the chosen organic solvent. Incubate at 60°C for 4 hours.

  • Basic Condition: Add 100 µL of 0.1 M NaOH to 900 µL of the this compound solution in the chosen organic solvent. Incubate at 60°C for 4 hours.

  • Oxidative Condition: Add 100 µL of 3% H₂O₂ to 900 µL of the this compound solution in the chosen organic solvent. Incubate at room temperature for 24 hours.

  • Thermal Condition: Incubate a solution of the this compound in the chosen organic solvent at 80°C for 48 hours.

  • Photolytic Condition: Expose a solution of the this compound in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

3.2.2. Analysis

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples by HPLC-MS to identify and characterize the degradation products.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare 1 mg/mL Stock Solution B Dilute to 0.1 mg/mL in Test Solvents (DMSO, ACN, MeOH, DCM) A->B C Aliquot into HPLC Vials B->C D Store at 4°C and Room Temperature C->D E Analyze at Time Points (0, 24, 72, 168h) D->E F HPLC-UV/PDA Analysis E->F G Quantify Parent Peak Area F->G H Calculate % Remaining G->H I Generate Stability Profile H->I

Caption: Workflow for this compound stability testing.

Potential Degradation Pathway in Protic Solvents

G A This compound B Ring-Opened Intermediate (Hemiaminal) A->B Protic Solvent (e.g., Methanol) C Amino Alcohol B->C D Aldehyde/Ketone B->D

Caption: General degradation pathway in protic solvents.

Application Notes and Protocols for Scaling Up Chiral Bisoxazolidine Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral bis(oxazoline) (BOX) and pyridine bis(oxazoline) (PyBOX) ligands are a cornerstone in asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. The efficacy of these ligands in inducing high enantioselectivity in a variety of metal-catalyzed reactions has led to a demand for robust and scalable synthetic methods. This document provides detailed application notes and scalable protocols for the synthesis of these privileged chiral ligands, with a focus on methods amenable to larger-scale production.

Scalable Synthetic Strategies

The synthesis of chiral bisoxazolidine ligands typically involves the condensation of a C2-symmetric backbone precursor with two equivalents of a chiral amino alcohol. Several methods have been developed to achieve this transformation efficiently. Below are protocols for two highly effective and scalable approaches.

Method 1: Zinc Triflate-Catalyzed One-Pot Condensation

This method is highly efficient for the synthesis of both BOX and PyBOX ligands, often providing high yields without the need for extensive purification.[1][2] The use of zinc triflate as a Lewis acid catalyst facilitates the cyclization of the intermediate bis(amide) or bis(imidate) to form the desired bis(oxazoline) rings.[1]

Experimental Protocol: Synthesis of i-Pr-pybox (3a) [1]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-pyridinedicarbonitrile (1.0 eq), (S)-valinol (2.2 eq), and anhydrous toluene.

  • Catalyst Addition: Add zinc triflate (Zn(OTf)₂; 0.05 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically around 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or silica gel chromatography if necessary.

Quantitative Data for Zinc-Catalyzed Pybox Synthesis [1]

EntryLigand (R)Zn(OTf)₂ (mol%)Yield (%)
1i-Pr585
2Ph1075
3t-Bu1085
4Indanyl585
Method 2: Two-Step Synthesis via Diethyl Malonimidate Dihydrochloride

This robust, two-step procedure is well-suited for gram-scale synthesis and avoids the need for chromatographic purification.[3] It has been successfully applied to the synthesis of various cyclopropyl-linked bisoxazoline ligands.

Experimental Protocol: Synthesis of (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole) [3][4]

Step 1: Synthesis of bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane (3)

  • Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, charge (1R,2S)-(+)-cis-1-amino-2-indanol (2.1 eq), diethyl malonimidate dihydrochloride (1.0 eq), and dichloromethane (DCM).[3]

  • Reaction: Heat the mixture to 45 °C and stir for 18 hours. Monitor the reaction by ¹H NMR.[3]

  • Work-up: After cooling to room temperature, filter the reaction mixture and wash the solid with DCM. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the intermediate product 3 as a white solid.[3] A 70% yield is typically obtained.[3]

Step 2: Synthesis of the Final Ligand (4)

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve the intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.[3][4]

  • Deprotonation: Add sodium hydride (NaH; 3.0 eq) portion-wise to the solution and stir for 5 minutes.[3][4]

  • Alkylation: Add 1,2-dibromoethane (1.5 eq) dropwise over 10 minutes.[3][4]

  • Reaction: Remove the ice bath, warm to room temperature, and then heat to 50 °C for 2 hours.[3][4]

  • Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: The final product can be purified by recrystallization or trituration to yield the desired this compound ligand.[5] A yield of 72-77% can be expected.[3]

Quantitative Data for the Two-Step Synthesis [3]

StepProductStarting MaterialsKey ReagentsSolventYield (%)
1Intermediate 3(1R,2S)-(+)-cis-1-amino-2-indanol, Diethyl malonimidate dihydrochloride-Dichloromethane70
2Final Ligand 4Intermediate 3Sodium hydride, 1,2-dibromoethaneTetrahydrofuran72-77

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic methods.

Scalable_BOX_Synthesis_Workflows cluster_method1 Method 1: One-Pot Condensation cluster_method2 Method 2: Two-Step Synthesis M1_Start Dinitrile/Diacid + Chiral Amino Alcohol M1_Reaction One-Pot Condensation & Cyclization M1_Start->M1_Reaction M1_Catalyst Zn(OTf)₂ Catalyst Toluene, Reflux M1_Catalyst->M1_Reaction M1_End Chiral this compound Ligand M1_Reaction->M1_End M2_Start Chiral Aminoindanol + Diethyl Malonimidate M2_Step1 Step 1: Intermediate Formation (DCM, 45°C) M2_Start->M2_Step1 M2_Intermediate Bis(oxazolinyl)methane Intermediate M2_Step1->M2_Intermediate M2_Step2 Step 2: Cyclization M2_Intermediate->M2_Step2 M2_Reagents NaH, 1,2-Dibromoethane THF, 50°C M2_Reagents->M2_Step2 M2_End Chiral this compound Ligand M2_Step2->M2_End Synthetic_Strategy_Relationships Start Desired this compound Ligand Structure Backbone Backbone Precursor Availability (Dinitrile, Diacid, etc.) Start->Backbone AminoAlcohol Chiral Amino Alcohol Availability Start->AminoAlcohol PreformedBOX Availability of a Preformed BOX Ligand Start->PreformedBOX OnePot One-Pot Condensation (Method 1) Backbone->OnePot TwoStep Two-Step Synthesis (Method 2) Backbone->TwoStep AminoAlcohol->OnePot AminoAlcohol->TwoStep Modification Modification of Preformed Ligand PreformedBOX->Modification

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bisoxazolidine Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bisoxazolidine polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the synthesis of poly(amido ether)s and related polymers through the ring-opening polymerization of this compound monomers.

Troubleshooting Guides

This section provides answers to specific problems you might encounter during your this compound polymerization experiments.

Q1: Why is my polymerization yielding a low monomer conversion rate?

Low monomer conversion is a frequent challenge and can be attributed to several factors, often related to the purity of reagents and the reaction conditions.

Possible Causes and Solutions:

  • Monomer Impurities: Water, alcohols, or other nucleophilic impurities can react with the cationic propagating species, leading to termination. The purity of the this compound monomer is crucial for successful polymerization.

  • Initiator/Catalyst Deactivation: The initiator or catalyst may have degraded due to improper storage or handling. Many initiators for cationic ring-opening polymerization (CROP) are sensitive to air and moisture.

  • Inhibitors: Residual inhibitors from monomer synthesis or storage can prevent polymerization from initiating.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can lead to low conversion.

Troubleshooting Workflow for Low Monomer Conversion:

start Low Monomer Conversion check_purity Verify Monomer and Solvent Purity start->check_purity check_initiator Assess Initiator/ Catalyst Activity check_purity->check_initiator Purity OK purify Purify Monomer and/or Solvent check_purity->purify Impurities detected check_conditions Evaluate Reaction Conditions check_initiator->check_conditions Activity OK new_initiator Use Fresh or Titrated Initiator check_initiator->new_initiator Low activity optimize_conditions Optimize Temperature, Time, or Solvent check_conditions->optimize_conditions Suboptimal end Problem Resolved check_conditions->end Optimal purify->end new_initiator->end optimize_conditions->end

Caption: Troubleshooting workflow for low monomer conversion.

Q2: The viscosity of my reaction mixture is too high, preventing effective stirring. What can I do?

An excessive increase in viscosity can hinder mass and heat transfer, leading to a broad molecular weight distribution and potentially uncontrolled reactions.

Possible Causes and Solutions:

  • High Monomer Concentration: A high concentration of monomer can lead to a rapid increase in polymer molecular weight and solution viscosity.

  • Inappropriate Solvent: A solvent that is a poor solvent for the resulting polymer can lead to chain aggregation and increased viscosity.

  • Cross-linking or Branching: Side reactions can lead to the formation of branched or cross-linked polymer networks, significantly increasing viscosity.

Strategies to Control Viscosity:

StrategyDescriptionExpected Outcome
Reduce Monomer Concentration Lowering the initial monomer concentration will result in a lower polymer concentration at any given time.Slower viscosity increase, better process control.
Change Solvent Use a "good" solvent for both the monomer and the polymer to ensure polymer chains remain well-solvated.Improved solubility and reduced viscosity.
Adjust Temperature Lowering the temperature can slow down the polymerization rate and reduce the likelihood of side reactions.Slower reaction and viscosity buildup.

Q3: My polymerization reaction resulted in gel formation. How can I prevent this?

Gelation occurs when a significant amount of cross-linking takes place, forming an insoluble polymer network.

Possible Causes and Solutions:

  • Multifunctional Impurities: Impurities with more than two reactive functional groups in the monomer or initiator can act as cross-linking agents.

  • Side Reactions: At elevated temperatures, side reactions involving the polymer backbone can lead to branching and eventual gelation. For polymers with amide functionalities, side reactions can occur where the amide group attacks a propagating oxazolinium species.[1]

  • High Monomer Conversion (for certain systems): In some cases, extensive chain growth and interaction at high conversions can lead to physical or chemical cross-linking.

Preventative Measures:

  • Ensure High Monomer Purity: Rigorously purify the this compound monomer to remove any multifunctional impurities.

  • Control Reaction Temperature: Lowering the reaction temperature can minimize side reactions that lead to cross-linking.

  • Limit Monomer Conversion: Quench the reaction before it reaches very high conversions where gelation might become more probable.

Q4: The molecular weight of my polymer is not what I expected, and the polydispersity is high. How can I improve this?

Poor control over molecular weight and a broad molecular weight distribution (high PDI) are often indicative of issues with the initiation, propagation, or termination steps of the polymerization.

Possible Causes and Solutions:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.

  • Chain Transfer Reactions: Impurities or the solvent can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.[2]

  • Non-stoichiometric Reactants (for step-growth mechanisms): In cases where bisoxazolidines react with dicarboxylic acids, precise 1:1 stoichiometry is crucial for achieving high molecular weights.

  • Inaccurate Initiator Concentration: The ratio of monomer to initiator is a key determinant of the final molecular weight in living/controlled polymerizations.

Strategies for Better Molecular Weight Control:

ParameterEffect on Molecular WeightEffect on PDIRecommendation
[Monomer]/[Initiator] Ratio Increasing the ratio increases molecular weight.Can increase if initiation is not fast and quantitative.Accurately determine initiator concentration and use a fast-initiating system.
Monomer and Solvent Purity Impurities can lower molecular weight via chain transfer or termination.Impurities often broaden the PDI.Purify all reagents and dry the solvent thoroughly.
Reaction Temperature Higher temperatures can increase the rate of side reactions, potentially lowering molecular weight and increasing PDI.Can increase due to side reactions.Optimize the temperature to balance reaction rate and control.

Logical Diagram for Molecular Weight Control:

start Inconsistent Molecular Weight / High PDI check_initiation Evaluate Initiation Rate start->check_initiation check_purity Verify Reagent Purity start->check_purity check_stoichiometry Check Stoichiometry (if applicable) start->check_stoichiometry slow_initiation Slow Initiation check_initiation->slow_initiation impurities Impurities Present check_purity->impurities incorrect_ratio Incorrect Stoichiometry check_stoichiometry->incorrect_ratio solution1 Use a faster initiator or pre-form the initiator slow_initiation->solution1 solution2 Purify monomer and solvent; remove inhibitors impurities->solution2 solution3 Ensure precise measurement of reactants incorrect_ratio->solution3

Caption: Factors affecting molecular weight control.

Frequently Asked Questions (FAQs)

Q1: What are the typical initiators used for this compound polymerization?

The polymerization of bisoxazolidines, similar to bisoxazolines, is often a cationic ring-opening polymerization (CROP). Effective initiators are typically electrophilic species such as:

  • Alkyl triflates (e.g., methyl triflate): These are highly reactive and lead to fast initiation.

  • Alkyl tosylates (e.g., methyl tosylate): Also effective, but generally less reactive than triflates.

  • Strong protic acids (e.g., triflic acid): Can initiate polymerization but may lead to more side reactions.

  • Lewis acids: Can also be used to initiate the polymerization.

The choice of initiator can significantly impact the polymerization kinetics and the properties of the resulting polymer.[3]

Q2: How does the choice of solvent affect the polymerization?

The solvent plays a crucial role in CROP by affecting the stability of the propagating cationic species.

  • Polar aprotic solvents (e.g., acetonitrile, dichloromethane) are commonly used as they can solvate the ionic species, promoting a faster and more controlled polymerization.

  • The polarity of the solvent can influence the equilibrium between covalent and ionic propagating species, which in turn affects the polymerization rate.[4]

  • It is essential that the solvent is thoroughly dried , as water can act as a terminating agent.

Q3: How can I monitor the progress of my this compound polymerization?

Several analytical techniques can be used to monitor the reaction:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to follow the disappearance of monomer signals and the appearance of polymer signals, allowing for the calculation of monomer conversion.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The conversion can be monitored by observing the decrease in the intensity of characteristic vibrational bands of the oxazolidine ring and the appearance of bands corresponding to the amide and ether linkages in the polymer.[7]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC can be used to track the increase in molecular weight and the evolution of the molecular weight distribution of the polymer over time.

Experimental Protocols

Protocol 1: General Procedure for this compound Monomer Purification by Column Chromatography

Objective: To remove inhibitors and other impurities from the this compound monomer prior to polymerization.

Materials:

  • Crude this compound monomer

  • Basic alumina (Brockmann I)

  • Anhydrous potassium carbonate

  • Anhydrous solvent for elution (e.g., dichloromethane, ethyl acetate)

  • Chromatography column with a fritted disc and stopcock

  • Cotton or glass wool

  • Sand

Procedure:

  • Column Preparation:

    • Ensure the chromatography column is clean and dry.

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) on top of the plug.

    • Prepare a slurry of basic alumina in the chosen anhydrous eluent and pour it into the column. Allow the alumina to settle into a packed bed.

    • Add another thin layer of sand on top of the alumina bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound monomer in a minimal amount of the anhydrous eluent.

    • Carefully load the monomer solution onto the top of the column.

  • Elution:

    • Begin eluting the monomer through the column with the anhydrous eluent. Do not apply pressure, as this can force fine particles through the filter.[1]

    • Collect the purified monomer in a clean, dry flask.

  • Solvent Removal:

    • Remove the solvent from the collected fractions using a rotary evaporator.

    • Dry the purified monomer under high vacuum to remove any residual solvent.

  • Storage:

    • Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to prevent degradation or spontaneous polymerization.

Protocol 2: Monitoring Monomer Conversion using ¹H NMR Spectroscopy

Objective: To determine the percentage of monomer that has been converted to polymer at a given time point.

Procedure:

  • Sampling: At desired time intervals, carefully extract a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the polymerization in the aliquot by adding a suitable terminating agent (e.g., a primary or secondary amine, or a basic solution).

  • Sample Preparation for NMR:

    • Remove the solvent from the quenched sample under vacuum.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for both the monomer and polymer.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum of the sample.

    • Identify a characteristic proton signal for the monomer that is well-resolved from the polymer signals. Also, identify a characteristic signal for the repeating unit in the polymer.

  • Conversion Calculation:

    • Integrate the monomer signal (I_monomer) and the polymer signal (I_polymer).

    • Calculate the monomer conversion using the following formula: Conversion (%) = [I_polymer / (I_polymer + I_monomer)] * 100

Note: The exact integration regions will depend on the specific structure of the this compound monomer and the resulting polymer.

Protocol 3: Determination of Molecular Weight and Polydispersity by GPC/SEC

Objective: To characterize the molecular weight distribution of the synthesized polymer.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the purified polymer in the GPC eluent (e.g., THF, DMF with LiBr) at a known concentration (typically 1-2 mg/mL).

    • Ensure the polymer is fully dissolved, using gentle agitation if necessary.

    • Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

  • GPC/SEC Analysis:

    • Ensure the GPC/SEC system is equilibrated with the mobile phase at a constant flow rate and temperature.

    • Inject the filtered polymer solution onto the column set.

    • Record the chromatogram from the refractive index (RI) or other suitable detector.

  • Data Analysis:

    • Use a calibration curve generated from narrow molecular weight standards (e.g., polystyrene, PMMA) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample.[8]

References

common side products in bisoxazolidine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bisoxazolidine synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during the synthesis of bisoxazolidines. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of imine as a side product in my this compound synthesis. What is causing this and how can I avoid it?

A1: The formation of an imine is a common side reaction in this compound synthesis and is often the thermodynamically more stable product. The this compound is typically the kinetic product. Therefore, controlling the reaction conditions to favor the kinetic product is crucial for minimizing imine formation.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature favors the formation of the kinetically controlled this compound product. Reactions should be carried out at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Stop the reaction once the formation of the desired this compound is maximized and before significant conversion to the imine occurs.

  • Water Removal: While the formation of the this compound from a dialdehyde and an amino alcohol is a condensation reaction that produces water, the subsequent hydrolysis of the this compound can lead to the formation of the more stable imine. Efficient removal of water using a Dean-Stark apparatus or molecular sieves can help to a certain extent, but temperature control remains the more critical factor in favoring the kinetic product.[3]

Experimental Protocol: Kinetic Control of this compound Synthesis

This protocol aims to synthesize a this compound from a generic N-substituted amino alcohol and a dialdehyde under kinetic control to minimize imine formation.

Materials:

  • N-substituted amino alcohol (1.0 equiv)

  • Dialdehyde (e.g., glutaraldehyde) (0.5 equiv)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve the N-substituted amino alcohol in the anhydrous solvent in the flask.

  • Cool the solution to the desired low temperature (e.g., 0 °C or -78 °C).

  • Dissolve the dialdehyde in the anhydrous solvent and add it to the dropping funnel.

  • Add the dialdehyde solution dropwise to the stirred amino alcohol solution over a period of 30-60 minutes, maintaining the low temperature.

  • Monitor the reaction progress by TLC at regular intervals.

  • Once the starting material is consumed and the desired product spot is prominent, quench the reaction by adding a non-aqueous quenching agent or proceed directly to workup.

  • Remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product immediately to prevent isomerization to the imine.

Data Presentation: Effect of Temperature on Product Ratio

Reaction Temperature (°C)This compound:Imine Ratio (Kinetic vs. Thermodynamic)Approximate Yield of this compound (%)Reference
-78>95:585-95[4][5]
080:2070-80[4][5]
25 (Room Temperature)40:6030-40[4][5]
50<10:90<10[4][5]

Note: The exact ratios and yields are substrate-dependent and should be determined empirically.

G Reactants Amino Alcohol + Dialdehyde Transition_State_K Lower Energy Transition State Reactants->Transition_State_K Low Temp, Short Time Transition_State_T Higher Energy Transition State Reactants->Transition_State_T High Temp, Long Time This compound This compound (Kinetic Product) Less Stable Transition_State_K->this compound Fast Imine Imine (Thermodynamic Product) More Stable Transition_State_T->Imine Slow This compound->Imine Isomerization (Irreversible)

Caption: Decision workflow for avoiding rearranged side products.

Q3: What is the best method to purify my this compound from the imine side product?

A3: The choice of purification method depends on the physical properties of your this compound and the imine. Since imines can be sensitive to the acidic nature of silica gel, careful consideration of the purification technique is necessary.

Purification Strategies:

  • Recrystallization: If your this compound is a solid, recrystallization is often the most effective method for purification. [6][7][8]This technique can yield highly pure material. Finding a suitable solvent system where the solubility of the this compound and the imine differ significantly is key.

    General Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • If colored impurities are present, they can sometimes be removed by adding activated charcoal and performing a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is not feasible, column chromatography can be used. [9][10][11][12]To avoid decomposition of the imine on the column, which could potentially revert to starting materials and complicate purification, it is advisable to use a deactivated stationary phase.

    Protocol for Column Chromatography on Deactivated Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent system.

    • To deactivate the silica, add 1-2% of a tertiary amine (e.g., triethylamine) to the eluent.

    • Pack the column with the deactivated silica slurry.

    • Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the amine-containing solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow: Purification Strategy

G Purification Workflow for this compound Start Start: Crude Product (this compound + Imine) Is_Solid Is the crude product a solid? Start->Is_Solid Yes_Solid Yes Is_Solid->Yes_Solid No_Solid No Is_Solid->No_Solid Try_Recrystallization Attempt Recrystallization Yes_Solid->Try_Recrystallization Column_Chromatography Perform Column Chromatography No_Solid->Column_Chromatography Check_Purity Check purity by TLC/NMR Try_Recrystallization->Check_Purity Deactivate_Silica Use deactivated silica gel (add triethylamine to eluent) Column_Chromatography->Deactivate_Silica Deactivate_Silica->Check_Purity Pure Pure this compound Check_Purity->Pure Purity >98% Not_Pure Not Pure Check_Purity->Not_Pure Purity <98% Not_Pure->Column_Chromatography

Caption: Decision tree for the purification of bisoxazolidines.

References

Technical Support Center: Purification of Bisoxazolidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of bisoxazolidine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives streak or tail on silica gel columns?

A1: Streaking or tailing of this compound derivatives on silica gel is a common issue, often attributed to the basic nature of the nitrogen atoms in the oxazolidine rings.[1] These basic nitrogens can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]

To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[1] Commonly used modifiers include:

    • Triethylamine (Et3N) at a concentration of 0.1-1%.[2]

    • Ammonium hydroxide (a solution of ammonia in methanol can be prepared and added to the mobile phase).[1]

  • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase:

    • Alumina (neutral or basic): This can be a good alternative to silica gel for basic compounds.[2]

    • Amino-functionalized silica: These columns have aminopropyl groups bonded to the silica surface, which can reduce the interaction with basic analytes.

    • Reversed-phase silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[1]

Q2: I am having difficulty separating diastereomers of my this compound derivative. What can I do?

A2: The separation of diastereomers can be challenging due to their similar physical properties. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Small changes in solvent composition can sometimes significantly impact selectivity. Try switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether or dichloromethane) to alter the selectivity.

  • Shallow Gradient: Employing a very shallow gradient during elution can enhance the separation of closely eluting compounds.[1]

  • Alternative Stationary Phases: Different stationary phases can offer different selectivities. Consider trying alumina or a functionalized silica gel.

  • Recrystallization: If the diastereomers are solid, fractional recrystallization can be a powerful purification technique.

Q3: My this compound derivative seems to be decomposing on the silica gel column. How can I prevent this?

A3: Decomposition on silica gel can occur if your compound is sensitive to acid.[3] To address this:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Use a Less Acidic Stationary Phase: As mentioned previously, neutral alumina can be a good alternative.[3]

  • 2D TLC Test: To confirm if your compound is unstable on silica, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears, it indicates decomposition on the stationary phase.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Compound elutes with the solvent front (High Rf value) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).[1]
Compound is not eluting from the column (Low Rf value) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the ethyl acetate to hexane ratio). For very polar compounds, consider adding methanol to the eluent.[1][3]
Poor separation of spots (co-elution) Inappropriate solvent system or column overloading.Re-optimize the solvent system using TLC to achieve better separation.[1] Ensure the column is not overloaded; a general rule is to load 1-5% of crude material relative to the mass of the silica gel.[1][2]
Broad or diffuse bands Column was not packed properly, or the sample was loaded in too large a volume of solvent.Ensure the column is packed uniformly without any air bubbles or cracks.[4] Dissolve the sample in the minimum amount of solvent for loading, or use the dry loading technique.[1][4]
Streaking or Tailing Strong interaction between the compound and the stationary phase (common for basic compounds on silica).Add a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2] Consider using a different stationary phase like alumina or amino-functionalized silica.[2]
Compound decomposition on the column The compound is acid-sensitive and is degrading on the acidic silica gel.Use a less acidic stationary phase like neutral alumina or deactivate the silica gel with triethylamine before use.[3]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a this compound Derivative
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.[1]

    • If streaking is observed, add 0.1-1% triethylamine to the solvent system and re-run the TLC.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.[4]

    • Dry Loading: Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[1]

    • Collect fractions in test tubes or vials.

  • Analysis and Work-up:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

DOT Diagram: Column Chromatography Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Work-up TLC TLC Analysis (Solvent System Optimization) Column_Prep Column Preparation (Packing with Silica Gel) TLC->Column_Prep Sample_Prep Sample Preparation (Wet or Dry Loading) Column_Prep->Sample_Prep Elution Elution (Isocratic or Gradient) Sample_Prep->Elution Collection Fraction Collection Elution->Collection Fraction_Analysis Fraction Analysis (TLC) Collection->Fraction_Analysis Combine Combine Pure Fractions Fraction_Analysis->Combine Solvent_Removal Solvent Removal (Rotary Evaporation) Combine->Solvent_Removal Pure_Product Pure this compound Derivative Solvent_Removal->Pure_Product

Caption: A typical workflow for the purification of this compound derivatives.

Quantitative Data

The selection of an appropriate mobile phase is critical for the successful purification of this compound derivatives. The following table provides examples of solvent systems that have been used for the purification of related oxazolidine and bisoxazoline compounds, which can serve as a starting point for optimization.

Compound TypeStationary PhaseMobile Phase (Eluent)Target RfReference
N-Boc OxazolidineSilica Gel10-12% Ethyl Acetate in HexaneNot Specified[5]
N-Boc NortropinoneSilica Gel20% Ethyl Acetate in Hexane~0.3 - 0.4[6]
Bis(oxazolinyl)thiopheneSilica Gel95% Dichloromethane / 5% MethanolNot Specified[7]
Bis(oxazolinyl)thiopheneSilica GelEthyl Acetate / Petroleum Ether / Triethylamine (75:24:1)Not Specified[7]

Note: The optimal Rf value for column chromatography is generally considered to be in the range of 0.2-0.4 to ensure good separation and a reasonable elution time.[1]

Logical Relationships

DOT Diagram: Troubleshooting Logic for Tailing Peaks

troubleshooting_tailing Problem Problem: Tailing/Streaking Peaks Cause Primary Cause: Strong interaction of basic nitrogens with acidic silica gel Problem->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase Cause->Solution2 Modifier Add Basic Modifier (e.g., 0.1-1% Triethylamine) Solution1->Modifier Stationary_Phase Use Alternative Phase (e.g., Alumina, Amino-Silica) Solution2->Stationary_Phase

Caption: Troubleshooting logic for addressing tailing peaks in chromatography.

References

Bisoxazolidine Reaction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize bisoxazolidine reaction conditions for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for bisoxazolidines, and what are the key reactants?

The traditional and most common method for preparing oxazolidines, including bisoxazolidines, is the condensation reaction of 2-aminoalcohols with aldehydes or ketones.[1] For this compound synthesis, bifunctional starting materials are typically used to create the two linked oxazolidine rings in a single step.[2] Chirality is often introduced through the use of chiral amino alcohols, which can be derived from amino acids.[1][2]

Q2: I am experiencing a significantly low yield. What are the most common causes?

Low yields in this compound synthesis can stem from several factors:

  • Presence of Moisture: Oxazolidine rings are susceptible to hydrolysis, which is the reverse of their synthesis reaction.[1] Moisture can react with starting materials or intermediates, leading to unwanted side products and reduced yields.[3][4][5]

  • Suboptimal Reaction Temperature: Temperature control is critical. An inappropriate temperature can lead to the degradation of reactants or products or favor the formation of side products.[5][6][7][8]

  • Incorrect Stoichiometry: A precise molar ratio of the reactants, such as the 2-aminoalcohol and the aldehyde/ketone, is crucial for maximizing yield.[5]

  • Improper Choice of Solvent or Base: The solvent plays a critical role in reactant solubility, reaction rate, and the stability of intermediates.[9][10][11] The selection of an appropriate base is also essential for reaction efficiency.[5]

  • Impure Starting Materials: The purity of the starting materials directly impacts the yield and purity of the final this compound product.[5]

  • Catalyst Issues: For catalyzed reactions, the choice of catalyst, its loading, and its activity are paramount. Using an inappropriate or inactive catalyst can significantly hinder the reaction.[12][13][14]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages if the methodology is not optimized.[5]

Q3: How does the choice of catalyst affect the reaction yield?

The catalyst can have a profound impact on reaction yield and time. For instance, in related heterocyclic syntheses, increasing the catalyst loading from 0.5 mol% to 2.5 mol% has been shown to increase the yield from 64% to 95% while drastically reducing the reaction time from 8 hours to just 30 minutes.[12] The choice of metal in the catalyst (e.g., Copper vs. Cobalt) can also influence stereoselectivity and conversion rates.[15]

Q4: What are the potential side products I should be aware of?

The primary side reaction of concern is the hydrolysis of the oxazolidine ring in the presence of water, which regenerates the starting amino alcohol and carbonyl compound.[1] Depending on the specific reactants and conditions, other side reactions may include the formation of imines, enamines, or products from rearrangement of intermediates.[16]

Q5: Can the solvent choice influence the stereoselectivity of the reaction?

Yes, the solvent can have a significant effect on stereoselectivity. In asymmetric reactions using bisoxazoline ligands, for example, switching between solvents like isopropanol, THF, and aqueous solutions can impact the enantiomeric excess (ee) of the product.[15] Polar protic solvents like ethanol can sometimes enhance yield and selectivity through hydrogen bonding, which stabilizes intermediates.[11]

Troubleshooting Guide: Low Product Yield

This guide addresses the common issue of low or no product formation during this compound synthesis.

Logical Troubleshooting Workflow

start Low Yield Observed purity Verify Purity of Starting Materials (NMR, GC-MS) start->purity Step 1 dry Ensure Anhydrous Conditions (Dry Solvents/Reagents) purity->dry If pure temp Optimize Reaction Temperature dry->temp If dry solvent Screen Different Solvents temp->solvent If temp optimized catalyst Check Catalyst (Activity, Loading) solvent->catalyst If solvent optimized purification Optimize Purification Protocol catalyst->purification If catalyst is active end Yield Improved purification->end

Caption: Troubleshooting workflow for low this compound yield.

Issue Possible Cause Troubleshooting Step
Low or No Product Formation Impure Starting Materials Verify the purity of your 2-aminoalcohol and aldehyde/ketone via NMR, GC-MS, or melting point analysis. Purify starting materials by distillation or recrystallization if necessary.[5][9]
Presence of Moisture Use freshly dried solvents and ensure all glassware is oven-dried. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5][17]
Suboptimal Reaction Temperature Set up small-scale reactions at different temperatures (e.g., 50 °C, 80 °C, 110 °C) to find the optimal condition. Monitor progress by TLC or LC-MS.[5][9] Some reactions may require cooling to control exotherms and prevent degradation.[17]
Incorrect Solvent Screen a variety of solvents with different polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMF). The solvent can significantly affect reactant solubility and intermediate stability.[9][10]
Inactive or Inappropriate Catalyst For catalyzed reactions, use a fresh batch of catalyst. Optimize catalyst loading by running trials with varying amounts (e.g., 1 mol%, 2.5 mol%, 5 mol%).[9][12]
Product Loss During Workup Inefficient Extraction Ensure the pH of the aqueous layer is adjusted correctly to prevent the product from remaining as a salt. Perform multiple extractions with the chosen organic solvent.
Loss on Silica Gel Column The product may be adsorbing irreversibly or degrading on the silica gel. Try deactivating the silica gel with triethylamine, or use a different stationary phase like alumina. Alternatively, consider purification by recrystallization.[9]

Data on Reaction Parameter Optimization

Optimizing reaction parameters is key to maximizing yield. The following tables summarize quantitative data from studies on related heterocyclic syntheses.

Table 1: Effect of Catalyst Loading on Yield and Reaction Time

Reaction Conditions: Neat, 90 °C. Data adapted from a study on tetrazole synthesis, demonstrating a common principle.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.5864
21.0571
31.5379
42.0183
52.5 0.5 95
63.00.595
[12]
Table 2: Effect of Solvent on Reaction Yield and Selectivity

Reaction Conditions: Asymmetric reaction using a bisoxazoline ligand. Data demonstrates the impact of solvent choice.

EntrySolventYield (%)Stereoselectivity (Product Ratio)
1Dichloromethane (DCM)GoodGood
2TolueneGoodExcellent
3Acetonitrile (MeCN)90-100Exclusive formation of one isomer
4Dimethylformamide (DMF)Good to HighExclusive formation of one isomer
5EthanolExcellent (88%)High
[10][11][18]

Experimental Protocols

General Protocol for this compound Synthesis (Condensation Reaction)

This protocol describes a general method for synthesizing a this compound from a 2-aminoalcohol and a dialdehyde or diketone.

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap (or setup for water removal), add the 2-aminoalcohol (2.0 equivalents) and a suitable anhydrous solvent (e.g., Toluene).[19]

  • Add the dialdehyde or diketone (1.0 equivalent) to the solution.

2. Reaction Execution:

  • Heat the reaction mixture to reflux.

  • Monitor the removal of water via the Dean-Stark trap.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[5]

3. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Resuspend the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]

4. Purification:

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.[5]

General Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification reactants Prepare Anhydrous Reactants & Solvents setup Assemble Reaction (Inert Atmosphere) reactants->setup glassware Oven-Dry Glassware glassware->setup heat Heat to Reflux (Remove Water) setup->heat monitor Monitor by TLC heat->monitor workup Reaction Workup (Quench, Extract) monitor->workup Reaction Complete purify Purify Crude Product (Column/Recrystallization) workup->purify char Characterize Product (NMR, MS) purify->char

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Managing Pot life of Bisoxazolidine-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the pot life of bisoxazolidine-based formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of bisoxazolidines in our formulations?

A1: Bisoxazolidines serve a dual purpose in many formulations, particularly in two-component (2K) polyurethane systems. They act as:

  • Moisture Scavengers: Bisoxazolidines react with and consume moisture present in the formulation, which can originate from solvents, pigments, fillers, or atmospheric humidity.[1] This prevents the premature reaction of isocyanates with water, which can lead to the formation of carbon dioxide gas, causing defects like pinholes and hazing in the final coating.

  • Latent Curing Agents: Upon reaction with moisture, the oxazolidine ring opens to form a reactive amino-alcohol. This secondary amine and hydroxyl group can then react with isocyanates, participating in the curing process. This mechanism allows for a delayed curing reaction, thereby extending the pot life.

Q2: How do bisoxazolidines extend the pot life of a formulation?

A2: Bisoxazolidines extend pot life by providing a controlled, delayed curing mechanism.[1] Instead of the isocyanate reacting immediately with ambient moisture, it first reacts with the this compound hydrolysis product. This decouples the pot life from the cure speed, allowing for a longer working time without sacrificing a rapid cure once initiated.[2]

Q3: What are the key factors that influence the pot life of our this compound-based formulations?

A3: The pot life of your formulation is influenced by several factors:

  • Temperature: Higher ambient and material temperatures will accelerate the hydrolysis of the this compound and the subsequent reaction with isocyanates, significantly reducing pot life. A general rule of thumb is that a 10°C increase in temperature can halve the pot life.

  • Humidity: Increased atmospheric humidity provides more water for the hydrolysis of the this compound, leading to a faster generation of reactive species and a shorter pot life.

  • This compound Concentration: The concentration of the this compound will impact its effectiveness as a moisture scavenger and latent curing agent. The optimal concentration will depend on the specific formulation and desired pot life.

  • Catalyst Type and Concentration: The type and amount of catalyst used in the formulation will significantly affect the curing reaction rate and, consequently, the pot life.

  • Mixing and Handling: The intensity and duration of mixing can introduce heat, shortening the pot life.[3] Repeatedly opening containers can also introduce moisture.[1]

Troubleshooting Guide

Issue 1: Pot life is significantly shorter than expected.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Elevated Temperature - Store all components in a cool, dry place away from direct sunlight. - If possible, cool the individual components before mixing. - Work in a temperature-controlled environment.
High Ambient Humidity - Conduct experiments in a controlled humidity environment. - Minimize the exposure of the formulation to the atmosphere during mixing and application. - Ensure all equipment is dry before use.
Incorrect Component Ratio - Carefully verify the mix ratio of all components as specified in the formulation guide. - Use calibrated measuring equipment.
Contamination - Ensure all solvents, pigments, and fillers are anhydrous. - Use fresh, unopened containers of raw materials whenever possible.
Excessive Mixing Shear - Mix components at a low to medium speed to avoid generating excess heat.[3]
Issue 2: Formulation is gelling prematurely in the container.

Possible Causes and Solutions:

Cause Troubleshooting Steps
"Hot Spots" in the Mix - Ensure thorough and uniform mixing of all components to avoid localized areas of high reactivity.
Exothermic Reaction - For larger batches, consider using a wider, shallower container to dissipate heat more effectively. - Prepare smaller batch sizes to better manage the exothermic reaction.
Incompatible Components - Review the formulation for any potentially incompatible raw materials that could be accelerating the reaction.
Issue 3: Inconsistent pot life from batch to batch.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Variability in Raw Materials - Source raw materials from a consistent, reputable supplier. - Test incoming raw materials for moisture content.
Inconsistent Environmental Conditions - Record the temperature and humidity for each batch to identify potential correlations with pot life variations.
Inconsistent Mixing Procedure - Standardize the mixing time, speed, and equipment for every batch.

Experimental Protocols

Protocol for Determining Pot Life (Working Life) based on ASTM D2471

This protocol outlines a standardized method for determining the pot life of a two-component, this compound-based formulation by measuring the viscosity increase over time. Pot life is often defined as the time it takes for the initial mixed viscosity to double.[3]

1. Materials and Equipment:

  • Components of the this compound-based formulation (Part A and Part B)

  • Viscometer (e.g., Brookfield viscometer) with appropriate spindle

  • Temperature-controlled water bath or environmental chamber

  • Mixing container and stirrer

  • Timer

  • Thermometer

2. Procedure:

  • Conditioning: Condition all formulation components, mixing containers, and the viscometer spindle to a specified, constant temperature (e.g., 25°C ± 1°C) for at least 4 hours.[4]

  • Mixing: Accurately weigh the specified amounts of Part A and Part B into the mixing container.

  • Start Timer: Begin the timer immediately upon adding the two components together.

  • Mixing: Mix the components thoroughly for a specified duration (e.g., 2 minutes) at a controlled speed, ensuring a homogenous mixture.

  • Initial Viscosity Measurement: Immediately after mixing, measure the initial viscosity of the formulation. Record the viscosity and the time.

  • Periodic Viscosity Measurements: Continue to measure the viscosity at regular intervals (e.g., every 15 minutes). It is crucial to maintain the formulation at the specified temperature throughout the test.

  • Endpoint Determination: The pot life is reached when the viscosity of the formulation doubles from its initial value. Record this time. For some applications, the end of the pot life may be defined by a specific viscosity that is no longer workable.

3. Data Presentation:

Record the data in a table format as shown below:

Time (minutes)Temperature (°C)Viscosity (cP)
025.01500
1525.11800
3025.02200
4525.22800
6025.13500

Data Presentation

Table 1: Illustrative Effect of Temperature on Pot Life

This table provides representative data on how temperature can affect the pot life of a typical this compound-based formulation. Actual results may vary depending on the specific formulation.

Temperature (°C)Pot Life (Time to double viscosity, hours)
156.0
253.5
351.8
Table 2: Illustrative Effect of Humidity on Pot Life

This table illustrates the potential impact of relative humidity on the pot life of a this compound formulation at a constant temperature (25°C).

Relative Humidity (%)Pot Life (Time to double viscosity, hours)
304.0
503.5
702.5

Visualizations

Diagram 1: this compound Reaction Pathway

This diagram illustrates the two-stage reaction mechanism of a this compound in a polyurethane formulation.

Bisoxazolidine_Reaction_Pathway Bisox This compound AminoAlcohol Amino-Alcohol (Reactive Intermediate) Bisox->AminoAlcohol Hydrolysis (Ring Opening) Moisture H₂O (Moisture) Moisture->AminoAlcohol UrethaneUrea Cured Polyurethane/Polyurea (Crosslinked Network) AminoAlcohol->UrethaneUrea Curing Reaction Isocyanate Isocyanate (R-NCO) Isocyanate->UrethaneUrea

Caption: this compound reaction pathway in a polyurethane system.

Diagram 2: Troubleshooting Logic for Short Pot Life

This workflow provides a logical approach to diagnosing the cause of unexpectedly short pot life.

Troubleshooting_Pot_Life Start Short Pot Life Observed CheckTemp Check Temperature (Ambient & Material) Start->CheckTemp HighTemp High Temperature CheckTemp->HighTemp Yes NormalTemp Normal Temperature CheckTemp->NormalTemp No Solution Implement Corrective Actions: - Control Temp/Humidity - Use Anhydrous Materials - Ensure Accurate Ratios HighTemp->Solution CheckHumidity Check Humidity NormalTemp->CheckHumidity HighHumidity High Humidity CheckHumidity->HighHumidity Yes NormalHumidity Normal Humidity CheckHumidity->NormalHumidity No HighHumidity->Solution CheckRatio Verify Mix Ratio NormalHumidity->CheckRatio IncorrectRatio Incorrect Ratio CheckRatio->IncorrectRatio Yes CorrectRatio Correct Ratio CheckRatio->CorrectRatio No IncorrectRatio->Solution CheckContamination Investigate Contamination (Moisture in Raw Materials) CorrectRatio->CheckContamination ContaminationFound Contamination Found CheckContamination->ContaminationFound Yes NoContamination No Contamination CheckContamination->NoContamination No ContaminationFound->Solution

Caption: A troubleshooting workflow for diagnosing short pot life.

References

preventing premature ring-opening of bisoxazolidine reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bisoxazolidine reagents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of these reagents and to troubleshoot common experimental challenges, with a primary focus on preventing premature ring-opening.

Frequently Asked Questions (FAQs)

Q1: What are this compound reagents and what are their primary applications?

A1: Bisoxazolidines are organic compounds that contain two oxazolidine rings.[1] They are frequently used in polymer chemistry, particularly as performance modifiers or latent curing agents in polyurethane coatings and paints.[1] Upon exposure to moisture, the oxazolidine rings hydrolyze to generate amine and hydroxyl groups. These newly formed functional groups can then react with isocyanates to form stable urea and urethane linkages, respectively, which is a key step in the curing process of the coating.[1] Chiral bisoxazolidines also serve as valuable ligands in asymmetric catalysis.[2]

Q2: What is "premature ring-opening" and why is it a problem?

A2: Premature ring-opening is the unintended hydrolysis or degradation of the this compound rings before the desired chemical transformation or curing process. This is a significant issue because the stability of the ring structure is critical to the reagent's function. If the rings open too early, it can lead to a variety of problems, including:

  • Reduced Product Yield: The reagent is consumed before it can participate in the intended reaction.

  • Formation of Side Products: The reactive amine and hydroxyl species can engage in unintended side reactions.

  • Inconsistent Reaction Kinetics: The uncontrolled release of reactive species leads to poor reproducibility.

  • Coating Defects: In polyurethane systems, premature reaction with atmospheric moisture can release carbon dioxide, causing defects in the final coating.[1]

Q3: What are the main causes of premature ring-opening?

A3: The stability of this compound reagents is influenced by several environmental and chemical factors.[3][4][5] The primary causes of premature ring-opening are:

  • Moisture/Water: Bisoxazolidines are susceptible to hydrolysis. The presence of water, even in trace amounts from solvents, reagents, or the atmosphere, can initiate ring-opening.[1]

  • Acid Catalysis: The hydrolysis reaction is significantly accelerated by the presence of acids.[1][6] Even weak acids or acidic impurities can catalyze the degradation. The ring-opening process can be an H+-catalyzed reaction.[7]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical degradation, including hydrolysis.[3][4][8] Storing or running reactions at elevated temperatures can compromise the stability of the reagent.

  • pH: The stability of the oxazolidine ring is pH-dependent. Both strongly acidic and basic conditions can promote ring-opening, with base-catalyzed hydrolysis being a notable pathway.[9][10]

Troubleshooting Guide

Issue 1: Low or no product yield in my reaction.

Possible Cause Troubleshooting Step
Degraded Reagent The this compound reagent may have hydrolyzed due to improper storage or handling. Verify the purity of the reagent using ¹H NMR or other appropriate analytical techniques before use.
Wet Solvents/Reagents Trace moisture in the reaction system is a common culprit. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or solvents from a solvent purification system. Dry other reagents in a vacuum oven or with a suitable desiccant.
Atmospheric Moisture The reaction may have been exposed to atmospheric moisture. Run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use oven-dried glassware and proper techniques like Schlenk lines or a glovebox.
Incorrect Temperature The reaction temperature may be too high, causing decomposition.[11] Consider running the reaction at a lower temperature.

Issue 2: The formation of unexpected side products is observed.

Possible Cause Troubleshooting Step
Premature Ring-Opening The primary cause is likely the premature hydrolysis of the this compound. The resulting amine and hydroxyl groups can react with your starting materials or intermediates. Follow all steps to exclude moisture and acid from your reaction (see Issue 1).
Ring-Chain-Ring Tautomerism Certain substituted bisoxazolidines can undergo tautomerization to form different heterocyclic structures, such as thiazolidinyloxazolidines, depending on the reaction conditions and substituents.[12][13]
Dimerization Highly reactive intermediates generated during the reaction may dimerize.[14] Consider using high dilution conditions (e.g., slow addition of a reagent via syringe pump) to favor the desired intramolecular reaction over intermolecular side reactions.[14]

Issue 3: The reaction is not reproducible between experiments.

Possible Cause Troubleshooting Step
Inconsistent Reagent Quality The purity and water content of the this compound reagent or other starting materials may vary between batches. Always verify the purity of your starting materials before each experiment.[11]
Variable Atmospheric Conditions Fluctuations in laboratory humidity can affect reactions sensitive to moisture. Perform experiments under a controlled inert atmosphere to ensure consistency.
Solvent Quality The water content in "anhydrous" solvents can increase over time, especially after the bottle has been opened. Use freshly opened bottles or freshly purified solvents for each reaction.

Data on Reagent Stability

The stability of this compound reagents is critically dependent on pH and temperature. The following tables provide illustrative data on how these factors can influence the rate of hydrolytic ring-opening.

Table 1: Illustrative Effect of pH on this compound Half-Life at 25°C

pHConditionEstimated Half-Life (t₁₂)Stability
4.0Acidic~8 hoursLow
7.0Neutral> 100 hoursHigh
10.0Basic~6 hoursLow
Note: Data are representative and modeled on the behavior of similar heterocyclic compounds.[9] Actual stability will vary based on the specific structure of the this compound.

Table 2: Illustrative Effect of Temperature on this compound Degradation at pH 7.0

TemperatureDegradation RateStability
5°CVery LowVery High
25°CLowHigh
40°CModerateModerate
60°CHighLow
Note: As a general rule, reaction rates, including degradation, increase with temperature.[8][15]

Experimental Protocols

Protocol 1: General Procedure for Handling and Storage of this compound Reagents

  • Storage: Store this compound reagents in a tightly sealed container in a desiccator or glovebox at the recommended temperature (typically 2-8°C). The container should be flushed with an inert gas like argon or nitrogen before sealing.

  • Handling: Handle the reagent exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Dispensing: Use oven-dried syringes or cannulas to transfer the reagent. Avoid using spatulas that have been exposed to the laboratory atmosphere.

Protocol 2: General Procedure for a Reaction Using a this compound Reagent

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly distilled anhydrous solvents. Ensure all other reagents are pure and dry.[14]

  • Reaction Setup: Set up the reaction under a positive pressure of inert gas. Add the solvent and other starting materials to the reaction flask via syringe.

  • Reagent Addition: Dissolve the this compound reagent in an anhydrous solvent in a separate flask and add it to the main reaction flask dropwise via a syringe or a pressure-equalizing dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots (via a dry syringe) for NMR or LC-MS analysis.[11][14]

  • Workup: Quench the reaction using an appropriate method. Be aware that aqueous workups will hydrolyze any remaining this compound. Your product's stability to acid or base should also be considered during the workup and purification steps.[16]

Visualizations

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Reaction Execution cluster_end Phase 3: Workup & Analysis prep_glass Dry Glassware (Oven, >120°C) setup Assemble Apparatus Under Inert Gas (N₂/Ar) prep_glass->setup prep_solvents Use Anhydrous Solvents & Reagents prep_solvents->setup prep_reagent Verify Reagent Purity (e.g., NMR) add_bisox Add this compound Solution Dropwise prep_reagent->add_bisox add_reagents Add Starting Materials & Solvents setup->add_reagents add_reagents->add_bisox monitor Monitor Reaction (TLC, LC-MS) add_bisox->monitor workup Reaction Quench & Aqueous Workup monitor->workup purify Purification (Chromatography, etc.) workup->purify analyze Product Characterization purify->analyze

Caption: Experimental workflow for using this compound reagents.

G bisox This compound (Closed Ring) protonated_O Protonated Intermediate (Activated Ring) bisox->protonated_O 1. Protonation of Ring Oxygen opened Ring-Opened Intermediate (Carbocation) protonated_O->opened 2. Nucleophilic Attack by Water products Hydrolysis Products (Amino Alcohol + Aldehyde) opened->products 3. Ring Cleavage & Deprotonation H_plus H⁺ (Acid Catalyst) H2O H₂O (Nucleophile) H_plus_out -H⁺ (Catalyst Regenerated)

Caption: Mechanism of acid-catalyzed hydrolysis of bisoxazolidines.

G start Reaction Failed or Yield is Low? check_purity Did you verify purity of starting materials & reagent? start->check_purity check_conditions Were anhydrous conditions rigorously maintained? check_purity->check_conditions Yes sol_purity Action: Verify purity of all reagents via NMR/LC-MS. Repurify if necessary. check_purity->sol_purity No check_temp Was the reaction temperature appropriate? check_conditions->check_temp Yes sol_conditions Action: Use oven-dried glassware, inert atmosphere (N₂/Ar), and freshly distilled anhydrous solvents. check_conditions->sol_conditions No sol_temp Action: Screen a range of temperatures. Consider lowering temperature to improve stability. check_temp->sol_temp No success Problem Solved check_temp->success Yes sol_purity->success sol_conditions->success sol_temp->success

Caption: Troubleshooting flowchart for this compound reactions.

References

Technical Support Center: Overcoming Challenges in the Synthesis of Sterically Hindered Bisoxazolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of sterically hindered bisoxazolidines. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: Why am I experiencing consistently low yields in the synthesis of my sterically hindered bisoxazolidine?

A: Low yields are the most common challenge in the synthesis of sterically hindered bisoxazolidines. This is primarily due to the steric bulk of the substituents on the aldehyde and/or the diamine, which slows down the reaction rate by impeding the approach of the reacting molecules.

Troubleshooting Steps:

  • Prolong Reaction Time and Increase Temperature: Sterically hindered reactions often require more energy and time to overcome the activation barrier. Consider extending the reaction time significantly (from hours to days) and cautiously increasing the reaction temperature.

  • Effective Water Removal: The formation of bisoxazolidines is a condensation reaction that produces water. This reaction is often reversible, so efficient removal of water is crucial to drive the equilibrium towards the product. The use of a Dean-Stark apparatus is highly recommended for this purpose.[1][2][3][4][5]

  • Catalyst Selection: The use of an appropriate catalyst is critical. For sterically hindered substrates, a Brønsted or Lewis acid catalyst can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. Common catalysts include p-toluenesulfonic acid (p-TSA) and various metal triflates. The optimal catalyst and its loading percentage should be determined experimentally.

  • Solvent Choice: The choice of solvent can influence the reaction. A non-polar, aprotic solvent like toluene is often preferred as it forms an azeotrope with water, facilitating its removal with a Dean-Stark trap.[1]

2. Q: My reaction is producing a significant amount of mono-oxazolidine and other side products. How can I improve the selectivity for the this compound?

A: The formation of mono-oxazolidine is a common side product, as the formation of the first oxazolidine ring can increase the steric hindrance, making the second ring closure even more difficult. Imines can also form as byproducts.

Troubleshooting Steps:

  • Stoichiometry Adjustment: Carefully control the stoichiometry of your reactants. A slight excess of the aldehyde (e.g., 2.1-2.2 equivalents) can sometimes favor the formation of the this compound.

  • Stepwise Synthesis: For particularly challenging substrates, a stepwise approach may be beneficial. First, synthesize and isolate the mono-oxazolidine under milder conditions. Then, in a separate step, subject the mono-oxazolidine to more forcing conditions (e.g., higher temperature, different catalyst) to promote the second ring closure.

  • Efficient Water Removal: As mentioned previously, rigorous removal of water is key to preventing the reverse reaction and minimizing side products.[1][2][3][4][5]

3. Q: The purified sterically hindered this compound seems to decompose over time. What are the best practices for storage and handling?

A: Bisoxazolidines are susceptible to hydrolysis, especially in the presence of acid and water. This susceptibility can be exacerbated by steric strain in the molecule.

Troubleshooting Steps:

  • Anhydrous Conditions: Always handle and store the purified product under anhydrous and inert conditions (e.g., under argon or nitrogen).

  • Avoid Acidic Environments: During workup and purification, avoid acidic conditions. If an acidic wash is necessary, it should be followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) and thorough drying. The hydrolysis of related compounds is known to be accelerated in acidic conditions.[6][7]

  • Proper Storage: Store the final product in a tightly sealed container, preferably in a desiccator or a glove box, to protect it from atmospheric moisture.

Experimental Protocols

General Protocol for the Synthesis of a Sterically Hindered this compound

This protocol is a general guideline and may require optimization for your specific substrates.

Materials:

  • Sterically hindered diamine (1.0 eq)

  • Sterically hindered aldehyde (2.0-2.2 eq)

  • Anhydrous toluene

  • Catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq)

  • Dean-Stark apparatus, reflux condenser, and stirring hotplate

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and an inlet for an inert atmosphere.

  • To the flask, add the sterically hindered diamine and anhydrous toluene.

  • Add the catalyst to the solution.

  • Add the sterically hindered aldehyde to the reaction mixture.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.[1][2][3][4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Continue refluxing until the reaction is complete (this may take anywhere from several hours to a few days).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent system or by recrystallization.

Data Presentation

The following table provides hypothetical data based on common trends observed in the synthesis of sterically hindered compounds, illustrating the effect of different catalysts and reaction times on the yield.

Table 1: Catalyst and Reaction Time Effects on the Yield of a Sterically Hindered this compound

EntryCatalyst (mol%)Reaction Time (h)Temperature (°C)Yield (%)
1None48110<10
2p-TSA (2)4811065
3p-TSA (5)2411078
4Sc(OTf)₃ (2)4811072
5Sc(OTf)₃ (5)2411085

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Diamine, Aldehyde, Toluene add_catalyst Add Catalyst start->add_catalyst reflux Reflux with Dean-Stark Water Removal add_catalyst->reflux monitor Monitor Reaction Progress (TLC/GC-MS) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete concentrate Solvent Removal cool->concentrate purify Column Chromatography / Recrystallization concentrate->purify product Pure this compound purify->product troubleshooting_flowchart start Low Yield of this compound? check_water Is Water Being Efficiently Removed? start->check_water Yes check_conditions Are Reaction Time/Temp Sufficient? check_water->check_conditions Yes dean_stark Use Dean-Stark Apparatus check_water->dean_stark No check_catalyst Is a Catalyst Being Used/Optimized? check_conditions->check_catalyst Yes increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp No optimize_catalyst Screen Catalysts (e.g., p-TSA, Lewis Acids) and Optimize Loading check_catalyst->optimize_catalyst No/Not Optimized side_products Significant Side Products (Mono-oxazolidine/Imine)? check_catalyst->side_products Yes end Improved Yield dean_stark->end increase_time_temp->end optimize_catalyst->end adjust_stoichiometry Adjust Aldehyde Stoichiometry (Slight Excess) side_products->adjust_stoichiometry Yes stepwise Consider Stepwise Synthesis side_products->stepwise Also consider adjust_stoichiometry->end stepwise->end

References

catalyst deactivation and regeneration in bisoxazolidine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving bisoxazolidine catalysts. The information is structured to help you identify the root causes of catalyst deactivation and provide guidance on potential regeneration strategies.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems in this compound-catalyzed reactions.

Guide 1: Reduced Catalyst Activity or Incomplete Reaction

Problem: The reaction is sluggish, or the conversion of the starting material is low, suggesting a loss of catalytic activity.

Potential Causes and Solutions:

  • Hydrolysis of the this compound Ligand: The oxazolidine ring is susceptible to hydrolysis, especially in the presence of trace amounts of water. This can lead to the degradation of the ligand and deactivation of the catalyst.

    • Solution: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves can help to scavenge any residual moisture.

  • Presence of Impurities: Impurities in the substrate, reagents, or solvent can act as catalyst poisons.

    • Solution: Purify all starting materials and solvents. Common purification techniques include distillation, recrystallization, and filtration through a pad of activated alumina or silica gel.

  • Sub-optimal Reaction Temperature: Temperature can significantly impact catalyst stability and activity.

    • Solution: Screen a range of temperatures to find the optimal conditions for your specific substrate and catalyst system. While lower temperatures often improve enantioselectivity, they may also slow down the reaction rate.

Troubleshooting Workflow for Reduced Catalyst Activity

start Low Conversion/ Reduced Activity check_moisture Check for Moisture (Solvents, Reagents) start->check_moisture check_purity Verify Reagent/ Substrate Purity check_moisture->check_purity No Moisture dry_reagents Dry Solvents/ Reagents Rigorously check_moisture->dry_reagents Moisture Suspected check_temp Evaluate Reaction Temperature check_purity->check_temp High Purity purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Detected optimize_temp Screen Temperature Range check_temp->optimize_temp Sub-optimal Temp. end_goal Improved Catalyst Performance check_temp->end_goal Optimal Temp. dry_reagents->check_purity purify_reagents->check_temp optimize_temp->end_goal

A troubleshooting workflow for addressing reduced catalyst activity.
Guide 2: Decreased Enantioselectivity

Problem: The enantiomeric excess (ee) of the product is lower than expected or inconsistent across different runs.

Potential Causes and Solutions:

  • Catalyst Degradation: As mentioned, hydrolysis of the ligand can lead to a loss of the chiral environment, resulting in lower enantioselectivity.

    • Solution: Strict adherence to anhydrous reaction conditions is crucial.[1] Consider preparing the catalyst in situ from the ligand and metal precursor immediately before the reaction to minimize degradation during storage.[1]

  • Incorrect Catalyst Loading: The ratio of ligand to metal and the overall catalyst loading can influence the formation of the active catalytic species.

    • Solution: Titrate the catalyst loading to find the optimal concentration for your reaction. In some cases, a higher catalyst loading does not necessarily lead to better results and can sometimes negatively impact enantioselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.[2]

    • Solution: Screen a variety of anhydrous solvents to identify the optimal medium for the desired transformation.

Logical Relationship for Achieving High Enantioselectivity

cluster_catalyst Catalyst Integrity cluster_conditions Reaction Parameters high_ee High Enantioselectivity active_catalyst Stable & Active Chiral Catalyst active_catalyst->high_ee optimal_conditions Optimized Reaction Conditions optimal_conditions->high_ee pure_materials High Purity of Reagents/Substrates pure_materials->high_ee fresh_catalyst Freshly Prepared or Properly Stored Catalyst fresh_catalyst->active_catalyst anhydrous_setup Strict Anhydrous Conditions anhydrous_setup->active_catalyst solvent Optimal Solvent solvent->optimal_conditions temperature Correct Temperature temperature->optimal_conditions concentration Appropriate Concentration concentration->optimal_conditions

Key factors influencing the enantioselectivity of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of this compound catalyst deactivation?

A1: The primary cause of deactivation is the hydrolysis of the oxazolidine ring in the presence of water.[3] This breaks down the chiral ligand, leading to a loss of both catalytic activity and enantioselectivity. Therefore, maintaining strictly anhydrous conditions is the most critical factor in ensuring catalyst stability.[1]

Q2: My reaction yield is high, but the enantiomeric excess (ee) is low. What should I investigate?

A2: This scenario suggests that a non-enantioselective catalytic process is occurring alongside the desired asymmetric pathway. This could be due to the presence of an achiral catalyst species, which may form if the this compound ligand has partially degraded. It is also possible that trace impurities are catalyzing the reaction non-selectively. Re-evaluate the purity of all reagents and ensure the integrity of your chiral catalyst.

Q3: Can a deactivated this compound catalyst be regenerated?

A3: Currently, there are no well-established, specific protocols in the scientific literature for the regeneration of deactivated this compound catalysts that have undergone hydrolysis. The cleavage of the oxazolidine ring is generally an irreversible process under typical reaction conditions. The most effective approach is to prevent deactivation in the first place by rigorously excluding water from the reaction system. If deactivation occurs, it is generally recommended to use a fresh batch of the catalyst.

Q4: How does the structure of the this compound ligand affect its stability?

A4: The substituents on the oxazolidine rings and the linker connecting them can influence the steric and electronic properties of the ligand. Bulky substituents may offer some steric protection against hydrolysis, but the inherent reactivity of the oxazolidine moiety to water remains the primary stability concern.

Q5: Are there any additives that can enhance the stability or activity of my this compound catalyst?

A5: In some this compound-catalyzed reactions, such as the asymmetric Reformatsky reaction, the addition of a Lewis acid like trimethoxyborane has been shown to improve yields by facilitating catalyst turnover.[4] The use of molecular sieves is a common and effective strategy to remove trace moisture and protect the catalyst from hydrolysis.

Data on Catalyst Performance

While specific data on the regeneration of this compound catalysts is scarce, the following table illustrates a hypothetical comparison of catalyst performance under different conditions, based on general principles of catalyst deactivation.

Catalyst StateSubstrate Conversion (%)Enantiomeric Excess (ee, %)Notes
Fresh Catalyst >9580 - 95High activity and enantioselectivity under optimal, anhydrous conditions.
Aged/Improperly Stored Catalyst 60 - 8050 - 70Partial degradation during storage can lead to reduced performance.
Deactivated (Moisture Exposure) <40<20Significant loss of activity and enantioselectivity due to ligand hydrolysis.
Regenerated Catalyst N/AN/ANo reliable regeneration protocol for hydrolyzed this compound catalysts is currently documented.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Reaction Using a this compound Catalyst

This protocol provides a general framework for a this compound-catalyzed reaction, emphasizing the measures required to prevent deactivation.

  • Glassware and Reagent Preparation:

    • All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator over a strong drying agent (e.g., P₂O₅).

    • Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

    • Liquid reagents should be distilled, and solid reagents should be dried under high vacuum.

  • Reaction Setup:

    • Assemble the reaction glassware under a positive pressure of dry argon or nitrogen.

    • To a flame-dried flask, add the this compound ligand (e.g., 10 mol%) and the metal precursor (e.g., 10 mol%).

    • Add the anhydrous solvent via syringe or cannula.

    • Stir the mixture at room temperature for the time required to form the catalyst complex.

  • Reaction Execution:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

    • Add the substrate (1.0 equivalent) to the reaction mixture.

    • Slowly add the reagent (e.g., 1.2 equivalents) over a period of time using a syringe pump to maintain a low concentration and minimize side reactions.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Analysis:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an organic solvent, dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Catalyst Deactivation and Regeneration Workflow

fresh_catalyst Fresh this compound Catalyst reaction Asymmetric Catalysis (Strict Anhydrous Conditions) fresh_catalyst->reaction deactivation Deactivation Event (e.g., Moisture Exposure) reaction->deactivation Failure to maintain anhydrous conditions hydrolysis Ligand Hydrolysis deactivation->hydrolysis loss_of_activity Loss of Activity & Enantioselectivity hydrolysis->loss_of_activity regeneration_attempt Regeneration Protocol (Currently Undocumented) loss_of_activity->regeneration_attempt new_catalyst Use Fresh Batch of Catalyst regeneration_attempt->new_catalyst No established method new_catalyst->reaction

References

effect of temperature on bisoxazolidine reaction stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bisoxazolidine reactions. The following information addresses common issues related to stereoselectivity, particularly the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is showing poor diastereoselectivity. What are the initial troubleshooting steps?

A1: Low diastereoselectivity can be influenced by several factors. First, verify the purity of your starting materials and solvents, as impurities can interfere with the reaction. Ensure accurate temperature control, as stereoselectivity in these reactions can be highly temperature-dependent.[1] Finally, confirm that the reaction is being performed under an inert atmosphere (e.g., argon or nitrogen) if any of the reagents are sensitive to air or moisture.

Q2: I am observing a reversal in the major diastereomer formed when I change the reaction temperature. Is this expected?

A2: Yes, a temperature-dependent "flip" in diastereoselectivity is a known phenomenon in certain this compound-related reactions, such as the dehydrodimerization of proline-derived oxazolidin-5-ones.[1] In this specific case, lower temperatures (e.g., -78 °C) favor the formation of one diastereomer, while higher temperatures (e.g., -20 °C) favor the other.[1] This is attributed to a temperature-dependent competition between different reaction pathways.[1]

Q3: How does temperature influence the stereochemical outcome of the reaction?

A3: Temperature can affect the relative rates of competing reaction pathways that lead to different stereoisomers. In the dehydrodimerization of a proline-derived oxazolidin-5-one, it is proposed that at low temperatures, an initially formed organohypobromite intermediate reacts to give one diastereomer.[1] As the temperature increases, the decomposition of this intermediate to a different electrophile (an iminium halide) becomes more competitive, leading to the formation of the other diastereomer.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield 1. Inactive reagents. 2. Incorrect stoichiometry. 3. Reaction temperature too low.1. Use freshly purified reagents and solvents. 2. Carefully re-check all reagent calculations and measurements. 3. While lower temperatures can improve selectivity, they may also decrease the reaction rate. Consider a gradual increase in temperature.
Inconsistent diastereomeric ratios between batches 1. Inaccurate temperature control. 2. Variations in the rate of reagent addition.1. Use a reliable cryostat or cooling bath and monitor the internal reaction temperature closely. 2. Standardize the addition rate of reagents, for example, by using a syringe pump.
Formation of unexpected side products 1. Presence of impurities in starting materials or solvents. 2. Reaction temperature too high, leading to decomposition.1. Purify all starting materials and ensure solvents are anhydrous. 2. If high temperatures are required for one diastereomer, monitor the reaction closely for decomposition and consider shorter reaction times.

Quantitative Data

Table 1: Effect of Temperature on the Diastereomeric Ratio of Dehydrodimers 3 and 4 [1]

EntryTemperature (°C)Diastereomeric Ratio (3/4)
1-783 : 1
2-602.5 : 1
3-401.5 : 1
4-201 : 1.2
501 : 2

Data extracted from a study on the dehydrodimerization of a pivaloyl oxazolidin-5-one derivative of proline.[1]

Experimental Protocols

Key Experiment: Temperature-Dependent Dehydrodimerization of a Proline-Derived Oxazolidin-5-one [1]

This protocol is based on the diastereoselective dimerization of Seebach's oxazolidinone.

Materials:

  • (S)-Pivaloyl oxazolidin-5-one derivative of proline (5)

  • 1,2-Dibromoethane

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the oxazolidinone (5) and anhydrous THF.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C or -20 °C) using a suitable cooling bath (e.g., dry ice/acetone or an ethylene glycol/CO2 bath).

  • Enolate Formation: A solution of LDA in THF is added dropwise to the stirred solution of the oxazolidinone at the target temperature. The mixture is stirred for a specified time to ensure complete enolate formation.

  • Dimerization: 1,2-Dibromoethane is added to the reaction mixture.

  • Quenching: After a set reaction time, the reaction is quenched by the addition of a suitable quenching solution.

  • Workup and Analysis: The reaction mixture is allowed to warm to room temperature, and the organic layer is extracted, dried, and concentrated. The diastereomeric ratio of the products is determined by an appropriate analytical technique, such as ¹H NMR spectroscopy or HPLC.

Diagrams

Temperature_Effect_on_Stereoselectivity cluster_low_temp Low Temperature (-78 °C) cluster_high_temp Higher Temperature (-20 °C) Enolate Enolate (8) Intermediate_A Organohypobromite (9) Enolate->Intermediate_A Reacts with Product_A Diastereomer 3 (Major) Intermediate_A->Product_A Forms Intermediate_A_Decomp Organohypobromite (9) Intermediate_B Iminium Halide (11) Intermediate_A_Decomp->Intermediate_B Decomposes to Product_B Diastereomer 4 (Major) Intermediate_B->Product_B Forms Enolate_B Enolate (8) Enolate_B->Intermediate_B Reacts with Enolate_Start Starting Enolate

Caption: Temperature-dependent pathways in this compound-related dimerization.

References

Technical Support Center: Controlling Moisture-Triggered Curing with Bisoxazolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the rate of moisture-triggered curing in formulations containing bisoxazolidines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of moisture-triggered curing with bisoxazolidines?

A1: Bisoxazolidines are latent curing agents that react with moisture (water) in a hydrolysis reaction. This reaction opens the oxazolidine ring to form a reactive amino-alcohol. This newly formed species then reacts with isocyanate groups in the formulation to form urethane and urea linkages, leading to the cross-linking and curing of the polymer system. A key advantage is that this reaction pathway avoids the generation of carbon dioxide gas, which can cause bubbles and defects in the cured material.[1][2]

Q2: What are the main advantages of using bisoxazolidines for moisture-cured systems?

A2: Bisoxazolidines offer several benefits, including:

  • Decoupling pot life from cure speed: They allow for the formulation of systems with a long working time (pot life) that still cure rapidly once exposed to atmospheric moisture.[1]

  • Bubble-free curing: The reaction mechanism does not produce carbon dioxide, which is a common issue in traditional moisture-cured polyurethane systems.[1][2]

  • Improved film properties: They can act as reactive diluents, reducing viscosity and volatile organic content (VOCs) while being incorporated into the polymer backbone.

  • Enhanced stability: They can function as moisture scavengers, improving the storage stability of moisture-sensitive formulations.[1]

Q3: What are the key factors that influence the curing rate of bisoxazolidine-containing formulations?

A3: The primary factors affecting the curing rate are:

  • Moisture Availability (Humidity): The concentration of water is a critical reactant. Higher humidity generally leads to a faster curing rate.

  • Temperature: Increased temperature accelerates the rates of both the this compound hydrolysis and the subsequent isocyanate reactions.

  • Catalyst Type and Concentration: The choice and amount of catalyst can significantly impact the speed of the urethane and urea formation reactions.

  • This compound Structure and Concentration: The specific chemical structure of the this compound and its concentration in the formulation will dictate its reactivity and the number of reactive sites generated.

  • Isocyanate Reactivity: The type of isocyanate used (aliphatic vs. aromatic) will have a significant effect on the cure speed.

Troubleshooting Guides

Issue 1: Curing is Too Slow or Incomplete

Symptoms:

  • The coating or adhesive remains tacky or soft long after the expected cure time.

  • Poor development of mechanical properties.

  • The material feels brittle after an extended period.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow or incomplete curing.

Issue 2: Curing is Too Fast, Reducing Pot Life

Symptoms:

  • The viscosity of the formulation increases rapidly, making application difficult.

  • The material gels in the pot before it can be fully applied.

  • Poor surface finish due to difficult application.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessively fast curing.

Data Presentation

The following tables provide illustrative examples of how formulation and environmental variables can influence the curing characteristics of a hypothetical this compound-polyurethane system. These are not experimental data from a single source but are representative of the expected trends.

Table 1: Illustrative Effect of Ambient Humidity on Curing Time

Relative Humidity (%)Tack-Free Time (hours)Full Cure Time (days)
301210
5067
7034

Table 2: Illustrative Effect of Catalyst Concentration on Pot Life and Cure Time

Catalyst Concentration (wt%)Pot Life (hours)Tack-Free Time (hours)
0.0187
0.0544
0.101.52

Table 3: Illustrative Effect of Temperature on Curing Time

Temperature (°C)Tack-Free Time (hours)Full Cure Time (days)
15109
2567
3535

Experimental Protocols

Protocol 1: Monitoring Cure Progression using Differential Scanning Calorimetry (DSC)

Objective: To quantify the degree of cure and the residual cure of a this compound-based formulation.

Methodology:

  • Sample Preparation:

    • Prepare a fresh sample of the formulation by mixing all components thoroughly.

    • Accurately weigh 5-10 mg of the liquid sample into a hermetically sealed aluminum DSC pan.

    • Prepare a "fully cured" reference sample by allowing the formulation to cure under standard conditions (e.g., 25°C, 50% RH) for an extended period (e.g., 14 days) until no further reaction is expected.

  • DSC Analysis of Uncured Sample:

    • Place the pan containing the uncured sample in the DSC instrument.

    • Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature above the expected final cure temperature (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature. The exothermic peak observed represents the total heat of reaction (ΔH_total) for the uncured sample.

  • DSC Analysis of Partially Cured Sample:

    • Prepare samples and allow them to cure for specific time intervals (e.g., 1, 4, 8, 24 hours) under controlled temperature and humidity.

    • Quench the reaction by rapidly cooling the sample.

    • Run the DSC analysis on these partially cured samples using the same temperature program as the uncured sample. The exothermic peak observed represents the residual heat of reaction (ΔH_residual).

  • Calculation of Degree of Cure:

    • The degree of cure (α) at a given time can be calculated using the following equation: α (%) = [(ΔH_total - ΔH_residual) / ΔH_total] x 100

DSC Experimental Workflow:

DSC_Workflow A 1. Prepare Uncured and Partially Cured Samples B 2. Weigh 5-10 mg into Hermetic DSC Pans A->B C 3. Run DSC Scan (e.g., -50°C to 200°C at 10°C/min) B->C D 4. Integrate Exothermic Peak to Determine ΔH C->D E 5. Calculate Degree of Cure (α) α = [(ΔH_total - ΔH_residual) / ΔH_total] x 100 D->E F Result: Cure Profile vs. Time E->F

Caption: Workflow for DSC analysis of cure progression.

Protocol 2: Monitoring Cure Progression using Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the chemical changes during the curing process.

Methodology:

  • Sample Preparation:

    • Apply a thin film of the freshly mixed formulation onto an appropriate IR-transparent substrate (e.g., a KBr or NaCl salt plate, or directly onto a diamond ATR crystal).

  • FT-IR Analysis:

    • Immediately after application, acquire an initial FT-IR spectrum (time = 0).

    • Acquire subsequent spectra at regular intervals (e.g., every 5, 15, or 30 minutes) as the sample cures under controlled ambient conditions.

    • Monitor the following key spectral regions:

      • Isocyanate (N=C=O) peak: A strong, sharp peak around 2270 cm⁻¹. The disappearance of this peak indicates the consumption of isocyanate groups.[4]

      • Oxazolidine ring vibrations: Look for characteristic peaks of the oxazolidine structure (consult literature for specific peak assignments for the this compound used) and monitor their disappearance.

      • Urethane and Urea formation: Monitor the appearance and growth of peaks associated with N-H stretching (around 3300-3400 cm⁻¹) and C=O stretching (around 1640-1730 cm⁻¹) of urea and urethane linkages.

  • Data Analysis:

    • Plot the absorbance of the isocyanate peak (or the ratio of the isocyanate peak to a stable internal reference peak) as a function of time to create a cure profile.

FT-IR Experimental Workflow:

FTIR_Workflow A 1. Apply Thin Film of Formulation onto IR Substrate/ATR Crystal B 2. Acquire Initial FT-IR Spectrum (Time = 0) A->B C 3. Acquire Spectra at Regular Time Intervals B->C D 4. Monitor Key Peak Changes: - N=C=O disappearance (~2270 cm⁻¹) - N-H / C=O appearance C->D E 5. Plot Peak Absorbance vs. Time D->E F Result: Chemical Cure Profile E->F

Caption: Workflow for FT-IR analysis of curing.

Signaling Pathway

Moisture-Triggered Curing Mechanism with this compound:

Curing_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Curing Reactions This compound This compound AminoAlcohol Amino-Alcohol Intermediate This compound->AminoAlcohol Hydrolysis Water Moisture (H₂O) Water->AminoAlcohol Cured_Polymer Cured Polyurethane/Polyurea (Cross-linked Network) AminoAlcohol->Cured_Polymer Reaction with -NH and -OH groups Isocyanate Isocyanate (R-NCO) Isocyanate->Cured_Polymer

Caption: this compound moisture-curing pathway.

References

issues with bisoxazolidine solubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bisoxazolidine Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering . The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing poor solubility in aqueous buffers?

A1: this compound derivatives, like many heterocyclic compounds, can exhibit poor aqueous solubility due to a combination of factors related to their molecular structure. High molecular weight, significant lipophilicity (hydrophobicity), and strong crystal lattice energy can all contribute to low solubility.[1][2] The arrangement of atoms in the solid state can form a stable crystal structure that requires a large amount of energy to break apart, making it difficult for water molecules to solvate the individual compound molecules.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Kinetic solubility is measured by adding a concentrated DMSO stock solution of your compound to an aqueous buffer and determining the concentration at which it starts to precipitate.[3][4] This method is high-throughput and reflects the solubility challenges you might face in a typical in vitro assay.[2][3] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent, measured by shaking the solid material in the buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.[2][5] For initial screening and troubleshooting in vitro assays, kinetic solubility is often more relevant.[2][4]

Q3: How can I improve the solubility of my this compound for an in vitro cell-based assay?

A3: For in vitro assays, several strategies can be employed:

  • pH Adjustment: If your this compound has ionizable functional groups (acidic or basic centers), adjusting the pH of your buffer can significantly increase solubility.[6]

  • Co-solvents: Using a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG 400, in your final assay medium can help keep the compound in solution. However, it is crucial to ensure the final concentration of the co-solvent is not toxic to the cells (typically <0.5% for DMSO).

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help solubilize lipophilic compounds in enzyme assays, but may not be suitable for cell-based assays due to potential cytotoxicity.[7]

Q4: What are some formulation strategies to enhance the aqueous solubility of this compound compounds for preclinical studies?

A4: For in vivo studies, more advanced formulation strategies are often necessary:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[1]

  • Solid Dispersions: Dispersing the this compound compound in a polymer matrix can create an amorphous solid dispersion, which has higher apparent solubility than the crystalline form.[1]

  • Cyclodextrin Complexation: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the lipophilic this compound and increasing its solubility in water.

Troubleshooting Guide

Problem: My this compound compound, dissolved in DMSO, precipitates immediately upon addition to my aqueous cell culture medium.

Possible Cause Solution
Concentration Exceeds Solubility The final concentration of your compound in the aqueous medium is higher than its kinetic solubility. Solution: Perform a serial dilution to find the highest concentration that remains in solution.
Solvent Shock The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out." Solution: Add the DMSO stock to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing and dispersion.[8]
Buffer Incompatibility The specific pH or salt concentration of your buffer may negatively impact the solubility of your compound. Solution: Test the solubility of your compound in a few different buffers (e.g., PBS, TRIS) or in the basal cell culture medium without serum.[8]
Temperature Effects Solubility can be temperature-dependent. Solution: If the compound is heat-stable, gentle warming of the solution might help it dissolve. However, be cautious as the compound may precipitate again upon cooling to room or incubator temperature.[8]

Data Presentation

The aqueous solubility of this compound derivatives can vary significantly based on their substitution patterns. Below is an illustrative table of how solubility data for a series of hypothetical this compound analogs could be presented.

Compound IDR1 GroupR2 GroupLogP (Calculated)Kinetic Solubility in PBS (pH 7.4) (µM)
BZ-001-H-Phenyl3.5< 1
BZ-002-H-4-pyridyl2.815
BZ-003-CH2OH-Phenyl3.15
BZ-004-H-4-morpholinophenyl2.550

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for specific this compound compounds.

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

This protocol outlines a method for determining the kinetic solubility of this compound compounds, which is particularly useful for early-stage drug discovery.[1][2]

1. Materials and Equipment:

  • Test this compound compounds

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Nephelometer or microplate reader capable of measuring light scattering

  • Multichannel pipettes

  • Plate shaker

2. Procedure:

  • Prepare Stock Solutions: Create a 10 mM stock solution of each this compound compound in 100% DMSO.

  • Plate Setup:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution to the first well of each compound's designated row. This creates a starting concentration of 100 µM with 1% DMSO.

    • Perform a 1:2 serial dilution across the row by transferring 100 µL from one well to the next, mixing thoroughly at each step.

  • Incubation:

    • Cover the plate and place it on a plate shaker at room temperature.

    • Incubate for 2 hours, shaking gently.[1]

  • Measurement:

    • After incubation, measure the light scattering (nephelometry) in each well using a microplate reader.

  • Data Analysis:

    • Plot the light scattering units against the compound concentration.

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.

Visualization

Troubleshooting Workflow for this compound Solubility Issues

The following diagram illustrates a logical workflow for a researcher encountering solubility problems with a this compound compound during in vitro experiments.

G start Precipitation observed in aqueous assay medium check_conc Is the final concentration too high? start->check_conc lower_conc Lower final assay concentration check_conc->lower_conc Yes check_mixing Was the mixing method adequate? check_conc->check_mixing No success Compound Soluble: Proceed with Experiment lower_conc->success improve_mixing Improve mixing: Add stock to buffer while vortexing check_mixing->improve_mixing No check_buffer Is the buffer system optimal? check_mixing->check_buffer Yes improve_mixing->success test_buffers Test solubility in alternative buffers (e.g., different pH) check_buffer->test_buffers No use_cosolvent Consider adding a low % of a co-solvent (e.g., Ethanol) check_buffer->use_cosolvent Yes test_buffers->success fail Still Insoluble: Consider Formulation (e.g., Cyclodextrin) test_buffers->fail use_cosolvent->success use_cosolvent->fail

Caption: A troubleshooting workflow for addressing poor this compound solubility.

References

minimizing by-products in the synthesis of bisoxazolidine ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of bisoxazolidine ligands.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound ligands?

A1: The most prevalent method for synthesizing this compound ligands involves the condensation of a bifunctional carbonyl compound (or its derivative, such as a dinitrile or diimidate) with two equivalents of a chiral β-amino alcohol.[1][2] This approach allows for the simultaneous formation of both oxazolidine rings. Key starting materials include derivatives of malonic acid, oxalic acid, and pyridine dicarboxylic acids, which form the backbone of the ligand. The chirality is typically introduced through the use of readily available, enantiopure amino alcohols derived from amino acids.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high yield and purity. These include:

  • Temperature: The reaction temperature can significantly influence the rate of both the desired reaction and potential side reactions. Optimization is often necessary, with some reactions proceeding at room temperature while others may require heating or cooling to minimize by-product formation.[2]

  • Solvent: The choice of solvent affects the solubility of reactants and intermediates, which can impact reaction rates and yields. Dichloromethane and toluene are commonly used solvents.[2][3]

  • Stoichiometry: Precise control of the reactant stoichiometry is essential to ensure the complete reaction of the starting materials and to avoid the formation of mono-oxazolidine intermediates.

  • Catalyst/Reagent Choice: In multi-step syntheses, the choice of cyclizing agent or catalyst is critical. For instance, the use of thionyl chloride or dehydrating agents must be carefully controlled to prevent side reactions.

Q3: How can I purify the final this compound ligand?

A3: Purification is a critical step to remove unreacted starting materials and by-products. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for separating the desired this compound ligand from impurities.[4]

  • Crystallization: If the ligand is a solid, crystallization can be a highly effective method for achieving high purity.

  • Extraction: Liquid-liquid extraction is often used during the work-up procedure to remove water-soluble impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound ligands.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound Product 1. Incomplete reaction. 2. Formation of by-products. 3. Decomposition of product or intermediates. 4. Suboptimal reaction conditions.1. Increase reaction time or temperature. Monitor the reaction progress using TLC or LC-MS. 2. See specific troubleshooting sections below for by-product minimization. 3. Use milder reaction conditions or protect sensitive functional groups. 4. Systematically screen different solvents, temperatures, and catalysts to find the optimal conditions.
Formation of Mono-oxazolidine By-product 1. Incorrect stoichiometry of reactants. 2. One of the cyclization reactions is slower than the other.1. Ensure precise measurement of the amino alcohol and the bifunctional carbonyl compound in a 2:1 molar ratio. 2. Increase the reaction time or temperature to drive the second cyclization to completion.
Presence of Unreacted Amino Alcohol 1. Insufficient amount of the bifunctional carbonyl compound. 2. Incomplete reaction.1. Use a slight excess of the bifunctional carbonyl compound. 2. Extend the reaction time or increase the temperature.
Epimerization at Chiral Centers 1. Harsh reaction conditions (e.g., high temperature or strong base). 2. Formation of an oxazolone intermediate, which can lead to racemization.[5]1. Use milder reaction conditions. Screen for less basic catalysts or lower reaction temperatures. 2. If proceeding through an amide intermediate, choose coupling reagents known to suppress epimerization.[6]
Formation of Amide Intermediate (Incomplete Cyclization) 1. Insufficiently powerful cyclizing agent. 2. Low reaction temperature or short reaction time. 3. Steric hindrance impeding the cyclization step.1. Use a more effective cyclizing agent (e.g., thionyl chloride, Burgess reagent). 2. Increase the reaction temperature and/or time. 3. This may be inherent to the substrate. Consider alternative synthetic routes or less sterically hindered starting materials.

Experimental Protocols

General Procedure for the Synthesis of this compound Ligands from a Dinitrile

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the dinitrile (1.0 mmol) in a suitable solvent (e.g., chlorobenzene, 10 mL) in a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral β-amino alcohol (2.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂, 0.1 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir for the required time (e.g., 24-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound ligand.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a this compound Ligand

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Toluene802465Hypothetical Data
2Toluene1102485Hypothetical Data
3Dichloromethane404872Hypothetical Data
4Chlorobenzene1303691Hypothetical Data

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Dinitrile Dinitrile/ Diacid Derivative ReactionVessel Condensation/ Cyclization Dinitrile->ReactionVessel AminoAlcohol Chiral β-Amino Alcohol AminoAlcohol->ReactionVessel Extraction Extraction ReactionVessel->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct Pure this compound Ligand Chromatography->FinalProduct

Caption: General workflow for the synthesis and purification of this compound ligands.

Byproduct_Formation Reactants Dinitrile + 2x Amino Alcohol DesiredPath Complete Cyclization Reactants->DesiredPath Optimal Conditions SidePath1 Incomplete Reaction Reactants->SidePath1 Suboptimal Conditions SidePath2 Incomplete Cyclization Reactants->SidePath2 Suboptimal Conditions Product This compound Ligand DesiredPath->Product Byproduct1 Mono-oxazolidine SidePath1->Byproduct1 Byproduct2 Amide Intermediate SidePath2->Byproduct2

Caption: Pathways leading to the desired product and common by-products.

References

strategies for improving the shelf life of bisoxazolidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bisoxazolidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the shelf life and ensuring the stability of these compounds throughout their experimental lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound compounds?

A1: The primary degradation pathway for this compound compounds is hydrolysis.[1][2] The oxazolidine ring is susceptible to cleavage in the presence of moisture, reverting to the starting amino alcohol and aldehyde or ketone.[1] Other potential degradation pathways that can affect stability include oxidation and photolysis (degradation due to light exposure).[2][3]

Q2: How does the chemical structure of a this compound derivative influence its stability?

A2: The stability of a this compound is significantly influenced by the substituents on the oxazolidine ring. For instance, studies on oxazolidine derivatives have shown that compounds with methyl or proton substituents at the 2-position are more stable against hydrolysis than those with phenyl substituents at the same position.[4] Conversely, phenyl substituents at the 3-position tend to decrease stability compared to methyl substituents.[4] Electron-withdrawing groups on a 2-phenyl substituent can accelerate hydrolysis.[4]

Q3: What are the initial signs of degradation in my this compound compound?

A3: Initial signs of degradation can be observed through various analytical techniques. A change in the physical appearance of the sample, such as color change or liquefaction, can be an indicator. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.[5] Proton NMR (¹H NMR) spectroscopy can also be used to monitor the appearance of signals from the hydrolysis products (the corresponding amino alcohol and aldehyde/ketone).[4][6]

Q4: What general strategies can I employ to improve the shelf life of my this compound compounds?

A4: A multi-faceted approach is recommended to enhance the shelf life of this compound compounds. This includes:

  • Formulation Optimization: Incorporating stabilizers such as antioxidants (e.g., aromatic amines) and chelating agents can mitigate oxidative degradation.[7][8][9] For solutions, using buffers to maintain an optimal pH can also be beneficial.[9]

  • Strict Moisture Control: Due to their sensitivity to hydrolysis, it is crucial to minimize exposure to moisture. This can be achieved through careful handling, use of desiccants, and appropriate packaging.[10][11]

  • Optimized Storage Conditions: Storing the compounds at controlled low temperatures and protecting them from light can significantly slow down degradation processes.[12][13]

  • Appropriate Packaging: Selecting packaging with high moisture barrier properties is essential.[5][14]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Unexpected decrease in compound purity over a short period. Hydrolysis due to moisture exposure. - Immediately transfer the compound to a desiccator containing a fresh desiccant. - Re-evaluate your handling and storage procedures to minimize atmospheric moisture exposure. - Consider repackaging the compound in a container with a better moisture barrier.[5][15]
Discoloration or change in the physical appearance of the compound. Oxidation or photodecomposition. - Store the compound in an inert atmosphere (e.g., under nitrogen or argon). - Use amber vials or store the compound in a dark place to protect it from light.[13] - Consider adding an antioxidant to your formulation if compatible.[16]
Inconsistent results in bioassays or other experiments. Degradation of the compound in the experimental medium. - Prepare solutions of the this compound compound fresh before each experiment. - Assess the stability of the compound in your specific assay buffer or solvent system over the time course of the experiment. - If using aqueous buffers, investigate the effect of pH on stability and use an optimized buffer system.[9]
Formation of unknown impurities in analytical chromatograms (e.g., HPLC). Compound degradation under analytical conditions or during sample preparation. - Ensure that the mobile phase and sample diluent are anhydrous if possible. - Investigate the effect of temperature and light exposure during sample preparation and analysis. - Perform forced degradation studies to identify potential degradation products and ensure your analytical method can resolve them from the parent compound.[17]

Data Presentation

Table 1: Impact of Packaging on the Stability of a Moisture-Sensitive Compound

This table summarizes the effectiveness of different packaging materials in protecting a moisture-sensitive compound, which can be analogous to the challenges faced with bisoxazolidines. The data shows the percentage of the active compound remaining after 6 months at accelerated stability conditions (40°C / 75% Relative Humidity).

Packaging TypeWater Vapor Permeation Rate (mg/blister/day)Percent Active Remaining (after 6 months)
Polyvinyl Chloride (PVC) Blister0.25984%
Cyclic Olefin Blister0.04091%
Aclar® Blister0.00897%
High-Density Polyethylene (HDPE) Bottle with Foil Induction Seal-99%
Cold-Form Aluminum Blister0.001100%

Data adapted from a study on a moisture-sensitive compound, demonstrating the critical role of packaging in preventing degradation.[5]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the chemical stability of a this compound compound.

1. Objective: To quantify the amount of the this compound compound and its degradation products over time under specific storage conditions.

2. Materials and Reagents:

  • This compound compound

  • HPLC-grade methanol and acetonitrile

  • Phosphate buffer (e.g., 20 mM)

  • Orthophosphoric acid

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and autosampler vials

3. Method:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

    • Store aliquots of this stock solution under various conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, photostability chamber).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of methanol, acetonitrile, and phosphate buffer (e.g., 30:10:60 v/v/v). The pH of the buffer should be adjusted (e.g., to pH 3.0 with orthophosphoric acid) to ensure good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the this compound compound (e.g., 241 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve a sample from each storage condition.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

  • Data Interpretation:

    • Calculate the percentage of the remaining this compound compound at each time point relative to the initial time point (t=0).

    • Monitor the increase in the peak areas of any degradation products.

    • A validated stability-indicating method ensures that the peaks of the degradation products are well-resolved from the peak of the parent compound.[17]

Protocol 2: Forced Degradation Studies

1. Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., at 60°C) for a specified period.

  • Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat (e.g., at 60°C) for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 105°C) for several hours.[18]

  • Photodegradation: Expose a solution of the compound to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[19]

3. Analysis: Analyze the stressed samples by HPLC to identify and separate the degradation products from the parent compound.

Mandatory Visualizations

degradation_pathway This compound This compound Amino_Alcohol Amino Alcohol This compound->Amino_Alcohol  Hydrolysis  (Moisture) Aldehyde_Ketone Aldehyde / Ketone This compound->Aldehyde_Ketone  Hydrolysis  (Moisture) Oxidized_Products Oxidized Products This compound->Oxidized_Products  Oxidation  (Oxygen) Photodegradants Photodegradation Products This compound->Photodegradants  Photolysis  (Light)

Caption: Primary degradation pathways for this compound compounds.

stabilization_workflow cluster_assessment Stability Assessment cluster_strategy Stabilization Strategy cluster_verification Verification Start This compound Compound Stability Issue Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Identify_Pathways Identify Primary Degradation Pathway(s) Forced_Degradation->Identify_Pathways Hydrolysis Hydrolysis Identify_Pathways->Hydrolysis Oxidation Oxidation Identify_Pathways->Oxidation Photolysis Photolysis Identify_Pathways->Photolysis Moisture_Control Implement Strict Moisture Control (Packaging, Desiccants) Hydrolysis->Moisture_Control Inert_Atmosphere Store Under Inert Atmosphere (N2, Ar) Oxidation->Inert_Atmosphere Add_Antioxidant Add Antioxidant Oxidation->Add_Antioxidant Light_Protection Protect from Light (Amber Vials, Dark Storage) Photolysis->Light_Protection Stability_Testing Conduct Real-Time and Accelerated Stability Testing Moisture_Control->Stability_Testing Inert_Atmosphere->Stability_Testing Add_Antioxidant->Stability_Testing Light_Protection->Stability_Testing Stable_Product Stable Product Stability_Testing->Stable_Product

Caption: Workflow for troubleshooting and improving this compound stability.

References

Validation & Comparative

A Head-to-Head Battle in Polyurethane Curing: Bisoxazolidine vs. Isocyanate Agents for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of bisoxazolidine and traditional isocyanate curing agents in polyurethane formulations. This guide delves into experimental data, detailed protocols, and reaction mechanisms to inform material selection in demanding research applications.

In the realm of polyurethane chemistry, the choice of curing agent is paramount to tailoring the final properties of the polymer for specific research and development applications. While traditional isocyanate-based curing systems, which rely on the reaction of isocyanates with polyols or atmospheric moisture, have long been the industry standard, this compound latent curing agents are emerging as a compelling alternative. This guide provides an objective, data-driven comparison of these two curing technologies, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions for their projects.

The primary advantage of this compound curing agents lies in their unique moisture-triggered mechanism. Unlike the direct reaction of isocyanates with water, which produces carbon dioxide and can lead to undesirable foaming and defects in the cured material, bisoxazolidines hydrolyze in the presence of moisture to yield reactive aminoalcohols. These intermediates then rapidly react with isocyanate groups to form stable urethane and urea linkages without the evolution of CO2. This fundamental difference in the curing pathway translates to improved film quality, enhanced mechanical properties, and the potential for formulating higher solids and lower volatile organic compound (VOC) content materials.

Quantitative Performance Comparison

To provide a clear and concise overview of the performance differences, the following tables summarize key quantitative data extracted from comparative studies.

Performance Metric Isocyanate-Cured Polyurethane (Control) This compound-Modified Polyurethane Test Method
Cure Speed
Gel TimeFormulation DependentGenerally FasterASTM D5895 / Manual Probing
Tack-Free TimeFormulation DependentGenerally FasterASTM D5895
Mechanical Properties
Tensile Strength830 kPa3710 kPaASTM D2370
Elongation at Break210%600%ASTM D2370
Thermal Stability
Onset of Decomposition (TGA)Approx. 250-300 °CApprox. 300-350 °CThermogravimetric Analysis (TGA)
Chemical Resistance
WaterGoodExcellentASTM G20 / Immersion Test
Solvents (e.g., Xylene, Acetone)ModerateGoodASTM G20 / Immersion Test
Acids (e.g., 10% HCl)FairGoodASTM G20 / Immersion Test
Bases (e.g., 10% NaOH)FairGoodASTM G20 / Immersion Test

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. The following are outlines of the key experimental protocols used to generate the comparative data.

Synthesis of Polyurethane Formulations

Objective: To prepare a standard isocyanate-cured polyurethane and a this compound-modified polyurethane for comparative testing.

Materials:

  • Isocyanate Prepolymer (e.g., MDI-based prepolymer)

  • This compound Curing Agent (e.g., IPDI-IHO composite)

  • Solvent (if required, e.g., anhydrous acetone)

  • Substrate for coating (e.g., glass slides, steel panels)

Procedure:

  • Isocyanate-Cured Control: The isocyanate prepolymer is applied to the substrate at a controlled thickness using a film applicator. The coated substrate is then placed in a controlled environment (e.g., 25°C, 50% relative humidity) to cure via reaction with atmospheric moisture.

  • This compound-Modified Formulation: The this compound curing agent is thoroughly mixed with the isocyanate prepolymer at a predetermined weight ratio (e.g., 8 wt%). The mixture is then applied to the substrate and cured under the same controlled environmental conditions as the control.

Evaluation of Cure Speed

Objective: To determine the gel time and tack-free time of the polyurethane formulations.

Method: Based on ASTM D5895 - Standard Test Methods for Evaluating Drying or Curing Properties of Organic Coatings Using Mechanical Recorders.

Procedure:

  • A film of the polyurethane formulation is applied to a glass strip.

  • A mechanical recorder with a stylus is immediately placed on the wet film.

  • The stylus travels along the film at a constant speed.

  • Gel Time: The point at which the stylus begins to leave a permanent track in the film is recorded as the gel time.

  • Tack-Free Time: The point at which the film no longer adheres to the stylus is recorded as the tack-free time.

Mechanical Properties Testing

Objective: To measure the tensile strength and elongation at break of the cured polyurethane films.

Method: Based on ASTM D2370 - Standard Test Method for Tensile Properties of Organic Coatings.

Procedure:

  • The cured polyurethane films are carefully removed from the substrate.

  • Dog-bone shaped specimens are cut from the free films using a die.

  • The thickness of each specimen is measured at multiple points.

  • The specimens are mounted in the grips of a universal testing machine.

  • The specimens are pulled at a constant rate of extension until failure.

  • Tensile strength is calculated as the maximum stress applied before rupture, and elongation at break is the percentage increase in length at the point of rupture.

Thermal Stability Analysis

Objective: To assess the thermal stability of the cured polyurethane films.

Method: Thermogravimetric Analysis (TGA).

Procedure:

  • A small, precisely weighed sample of the cured polyurethane film is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition is determined as the temperature at which significant weight loss begins.

Chemical Resistance Testing

Objective: To evaluate the resistance of the cured polyurethane coatings to various chemical agents.

Method: Based on ASTM G20 - Standard Practice for Chemical Resistance of Coatings.

Procedure:

  • Cured polyurethane coatings on steel panels are prepared.

  • The coated panels are partially immersed in the test chemicals (e.g., water, solvents, acids, bases) at a specified temperature for a defined period.

  • After exposure, the panels are removed, rinsed, and dried.

  • The coatings are visually inspected for any signs of degradation, such as blistering, discoloration, swelling, or loss of adhesion. The performance is rated qualitatively (e.g., Excellent, Good, Fair, Poor).

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the curing mechanisms and the general experimental workflow for comparing these two types of curing agents.

Curing_Mechanisms cluster_isocyanate Isocyanate Curing cluster_this compound This compound Curing Isocyanate_NCO R-NCO Carbamic_Acid R-NH-COOH (Unstable) Isocyanate_NCO->Carbamic_Acid + H₂O Water_H2O H₂O Amine R-NH₂ Carbamic_Acid->Amine CO2 CO₂ (Gas) Carbamic_Acid->CO2 Decomposes Urea R-NH-CO-NH-R Amine->Urea + R-NCO This compound This compound Aminoalcohol Aminoalcohol This compound->Aminoalcohol + H₂O (Hydrolysis) Water_H2O_2 H₂O Urethane_Urea Urethane/Urea Linkages Aminoalcohol->Urethane_Urea + R-NCO Isocyanate_NCO_2 R-NCO

Figure 1. Curing mechanisms of isocyanate and this compound agents.

Experimental_Workflow Formulation Formulation Preparation (Isocyanate vs. This compound) Coating Coating Application & Curing Formulation->Coating Cure_Speed Cure Speed Analysis (ASTM D5895) Coating->Cure_Speed Mechanical Mechanical Testing (ASTM D2370) Coating->Mechanical Thermal Thermal Analysis (TGA) Coating->Thermal Chemical Chemical Resistance (ASTM G20) Coating->Chemical Data_Analysis Data Analysis & Comparison Cure_Speed->Data_Analysis Mechanical->Data_Analysis Thermal->Data_Analysis Chemical->Data_Analysis

Figure 2. General experimental workflow for comparative analysis.

Conclusion

For researchers in materials science and drug development, the selection of a curing agent is a critical step that dictates the performance and reliability of polyurethane-based materials. While traditional isocyanate curing agents are well-established, this compound latent hardeners offer significant advantages, particularly in applications where film quality, mechanical robustness, and low-VOC formulations are paramount. The absence of carbon dioxide evolution during the curing process of this compound-modified systems leads to superior film integrity and enhanced mechanical properties, as evidenced by the substantial increases in tensile strength and elongation at break.

The choice between this compound and isocyanate curing agents will ultimately depend on the specific requirements of the research application. For applications demanding high-performance coatings with excellent mechanical and thermal stability, and where the elimination of foaming is critical, this compound curing agents present a highly attractive alternative to conventional isocyanate systems. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and validate the performance of these curing agents for their unique applications.

A Comparative Guide to Bisoxazolidine Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral ligands, when complexed with metal centers, are powerful tools for achieving high levels of stereocontrol in a vast array of chemical transformations. Among the various classes of privileged chiral ligands, bisoxazolidine derivatives have emerged as effective catalysts for a range of asymmetric carbon-carbon bond-forming reactions. Their C2-symmetric structure, derived from readily available chiral amino alcohols, allows for the creation of a well-defined chiral environment around a metal center, leading to high levels of enantioselectivity.

This guide provides a comparative analysis of the performance of C2-symmetric this compound derivatives in key catalytic asymmetric reactions, supported by experimental data from the literature. We will delve into their application in the Henry (nitroaldol) and Reformatsky reactions, presenting a clear comparison of their effectiveness. Detailed experimental protocols and mechanistic insights are also provided to aid researchers in the practical application of these versatile catalysts.

Performance of this compound Derivatives in Asymmetric Catalysis

The efficacy of a chiral catalyst is primarily evaluated by its ability to produce the desired product in high yield and with high enantiomeric excess (ee). The following tables summarize the performance of a representative C2-symmetric this compound ligand in two important carbon-carbon bond-forming reactions.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of β-nitro alcohols, which are versatile precursors to amino alcohols and other valuable compounds. A C2-symmetric this compound has been shown to be a highly effective catalyst for this transformation, providing excellent yields and enantioselectivities for a range of aldehydes.[1]

Aldehyde SubstrateYield (%)[1]ee (%)[1]
Benzaldehyde9991
4-Chlorobenzaldehyde9892
4-Methoxybenzaldehyde9990
2-Naphthaldehyde9995
3-Thiophenecarboxaldehyde9691
Cyclohexanecarboxaldehyde9686
Isovaleraldehyde8475
Asymmetric Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters through the reaction of an α-halo ester with a carbonyl compound in the presence of a metal. The use of a chiral this compound ligand in conjunction with dimethylzinc has enabled the development of an enantioselective variant of this reaction, yielding enantioenriched β-hydroxy esters.[2]

Aldehyde SubstrateYield (%)[2]ee (%)[2]
Benzaldehyde9480
4-Fluorobenzaldehyde9179
4-Chlorobenzaldehyde9278
4-Bromobenzaldehyde8978
4-(Trifluoromethyl)benzaldehyde8577
2-Naphthaldehyde9379
3-Thiophenecarboxaldehyde8875

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed experimental protocols for the synthesis of a C2-symmetric this compound ligand and its application in the asymmetric Henry reaction.

Synthesis of a C2-Symmetric this compound Ligand

This procedure is adapted from the general synthesis of bisoxazoline and this compound ligands from chiral amino alcohols.[3]

Materials:

  • (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

  • Paraformaldehyde

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (2.0 equivalents) in toluene, add paraformaldehyde (1.1 equivalents).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure C2-symmetric this compound ligand.

Asymmetric Henry (Nitroaldol) Reaction

The following is a representative protocol for the this compound-catalyzed asymmetric Henry reaction.[1]

Materials:

  • C2-symmetric this compound ligand (10 mol%)

  • Copper(II) acetate (Cu(OAc)₂) (10 mol%)

  • Aldehyde (1.0 mmol)

  • Nitromethane (10.0 mmol)

  • Ethanol (EtOH)

Procedure:

  • To a dry reaction flask, add the C2-symmetric this compound ligand and copper(II) acetate.

  • Add ethanol and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the aldehyde to the catalyst solution.

  • Add nitromethane and stir the reaction mixture at room temperature for the time specified in the data table, or until completion as monitored by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions catalyzed by C2-symmetric this compound-metal complexes is governed by the formation of a rigid chiral environment around the metal center. This forces the substrates to approach in a specific orientation, leading to the preferential formation of one enantiomer.

Proposed Catalytic Cycle for the Asymmetric Henry Reaction

The following diagram illustrates a plausible catalytic cycle for the copper-bisoxazolidine catalyzed asymmetric Henry reaction. The cycle involves the formation of a chiral copper complex, which then coordinates to both the aldehyde and the nitronate, facilitating the enantioselective carbon-carbon bond formation.

Catalytic Cycle for Asymmetric Henry Reaction cluster_0 Catalytic Cycle A [Cu(II)-Bisoxazolidine] Complex B Coordination with Aldehyde and Nitronate A->B Aldehyde, Nitromethane, Base C Stereoselective C-C Bond Formation B->C Transition State D Product Release and Catalyst Regeneration C->D β-Nitroalkoxide D->A Protonation

Caption: Proposed catalytic cycle for the Cu-bisoxazolidine catalyzed Henry reaction.

Experimental Workflow for this compound-Catalyzed Reactions

The general workflow for carrying out an asymmetric reaction using a this compound catalyst involves several key steps, from catalyst preparation to product analysis.

Experimental Workflow start Start prep Catalyst Preparation: Mix this compound Ligand and Metal Salt start->prep reaction Asymmetric Reaction: Add Substrates and Stir prep->reaction workup Reaction Workup: Quenching and Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Analysis: Determine Yield and ee% (HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for asymmetric catalysis using this compound derivatives.

References

bisoxazolidine versus oxazoline ligands in asymmetric synthesis: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and yield. Among the privileged classes of ligands, bisoxazolidines and oxazolines have emerged as powerful tools for a multitude of stereoselective transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in ligand selection and reaction optimization.

At a Glance: Bisoxazolidine vs. Oxazoline Ligands

FeatureThis compound LigandsOxazoline Ligands (e.g., BOX, PyBOX)
General Structure C2-symmetric ligands derived from amino alcohols and aldehydes/ketones, forming a bicyclic system.Feature one or more oxazoline rings, commonly in C2-symmetric (BOX) or pincer (PyBOX) arrangements.[1][2]
Key Applications Asymmetric Henry (nitroaldol) reactions[3][4][5], dialkylzinc additions to aldehydes.[3]Asymmetric Diels-Alder reactions[1][6][7], aldol reactions[8][9], hydrosilylations[8], Friedel-Crafts alkylations.[10]
Stereocontrol Often provide high levels of enantioselectivity, with the stereochemical outcome sometimes dependent on the metal used.[3]High enantioselectivity is typically achieved, with steric bulk on the oxazoline ring playing a crucial role.[2]
Synthesis Synthesized from readily available chiral amino alcohols and aldehydes or their derivatives.[11]Modular synthesis from chiral amino alcohols and dinitriles or other precursors.[12][13][14]

Performance Data in Asymmetric Reactions

The following tables summarize the performance of representative this compound and oxazoline ligands in key asymmetric reactions, providing a quantitative comparison of their efficacy.

Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a fundamental C-C bond-forming reaction to produce valuable β-nitro alcohols.

Ligand TypeLigandAldehydeYield (%)ee (%)Reference
This compound Aminoindanol-derived this compoundBenzaldehyde9292[5]
This compound Aminoindanol-derived this compoundCyclohexanecarboxaldehyde9686[5]
This compound C2-Symmetric this compoundBenzaldehyde9292[4]
This compound C2-Symmetric this compound2,6-Dimethylbenzaldehyde9688[4]
Oxazoline (BOX) Ph-BOX with Cu(OAc)₂·H₂OBenzaldehyde8574[15]
Oxazoline (BOX) t-Bu-BOX with Cu(OAc)₂·H₂OBenzaldehyde8265[15]
Oxazoline (BOX) Inda-BOX with Cu(OAc)₂·H₂OBenzaldehyde9181[15]
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings in a stereocontrolled manner.

Ligand TypeLigandDienophileDieneYield (%)ee (%)Reference
Oxazoline (BOX) (S,S)-t-Bu-BOX with Cu(SbF₆)₂N-Acryloyl-2-oxazolidinoneCyclopentadiene>9998[6]
Oxazoline (BOX) (S,S)-t-Bu-BOX with Cu(OTf)₂N-Crotonoyl-2-oxazolidinoneCyclopentadiene8297[16]
Oxazoline (PyBOX) i-Pr-PyBOX with Fe(III) complexAcyclic 4,4-disubstituted 1,3-dieneDienophilelowlow[8]
Oxazoline (PyBOX) Ar-PyBOX with Fe(III) complexAcyclic 4,4-disubstituted 1,3-dieneDienophilegoodgood[8]

Experimental Protocols

Detailed methodologies for the synthesis of these ligands and their application in asymmetric catalysis are crucial for reproducibility.

Synthesis of a C2-Symmetric this compound Ligand

This protocol is adapted from the synthesis of related this compound structures.[11]

  • Step 1: Diamine Formation. To a solution of the corresponding chiral amino alcohol (2.0 equiv.) in a suitable solvent (e.g., toluene), add the desired dialdehyde (1.0 equiv.).

  • Step 2: Cyclization. Heat the reaction mixture under reflux with a Dean-Stark trap to remove water.

  • Step 3: Purification. After completion of the reaction (monitored by TLC or NMR), the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound ligand.

Synthesis of a Bis(oxazoline) (BOX) Ligand

This is a general procedure for the synthesis of BOX ligands.[17][18]

  • Step 1: Imidate Formation. Diethyl malonimidate dihydrochloride (1.0 equiv) and a chiral amino alcohol (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol, 2.1 equiv) are stirred in dichloromethane.

  • Step 2: Cyclization. The mixture is heated to reflux. The reaction progress is monitored by ¹H NMR.

  • Step 3: Work-up and Purification. After completion, the reaction is quenched, and the organic layer is separated, dried, and concentrated. The crude product is purified by recrystallization to yield the BOX ligand.

General Procedure for a Catalytic Asymmetric Reaction

The following is a representative workflow for an asymmetric reaction catalyzed by a metal-ligand complex.[2][15]

  • Catalyst Preparation. In a flame-dried flask under an inert atmosphere, the chiral ligand (e.g., BOX or this compound, ~5-10 mol%) and the metal salt (e.g., Cu(OTf)₂, Cu(OAc)₂·H₂O) are stirred in a dry solvent (e.g., THF, CH₂Cl₂) at room temperature for a specified time to form the active catalyst.

  • Reaction. The reaction mixture is cooled to the desired temperature (e.g., -78 °C, 0 °C, or ambient). The substrate (e.g., aldehyde, dienophile) is added, followed by the dropwise addition of the second reactant (e.g., nitroalkane, diene).

  • Monitoring and Quenching. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Work-up and Purification. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.

  • Analysis. The yield of the purified product is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.

Mechanistic Insights and Structural Representations

The stereochemical outcome of reactions catalyzed by these ligands is dictated by the well-defined chiral environment they create around the metal center.

Ligand_Structures cluster_this compound This compound Ligand cluster_oxazoline Oxazoline Ligands This compound This compound box box pybox pybox

Caption: General structures of a C2-symmetric this compound and representative oxazoline ligands (BOX and PyBOX).

Catalytic_Cycle Catalyst Chiral Ligand-Metal Complex Intermediate Ternary Complex (Substrates coordinated to chiral catalyst) Catalyst->Intermediate Coordination Substrate1 Substrate 1 (e.g., Aldehyde) Substrate1->Intermediate Substrate2 Substrate 2 (e.g., Nucleophile) Substrate2->Intermediate Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Stereoselective C-C bond formation Product_Complex->Catalyst Product Release Product Enantioenriched Product Product_Complex->Product

Caption: A generalized catalytic cycle for an asymmetric reaction mediated by a chiral ligand-metal complex.

Conclusion

Both this compound and oxazoline ligands are indispensable in the field of asymmetric synthesis, each exhibiting distinct advantages in specific transformations. Bisoxazolidines have shown particular promise in asymmetric Henry and dialkylzinc addition reactions.[3][4][5] Oxazoline ligands, especially the well-established BOX and PyBOX families, demonstrate broad applicability and high efficacy in a wider range of reactions, including Diels-Alder, aldol, and hydrosilylation reactions.[1][7][8] The choice of ligand should be guided by the specific reaction, substrates, and desired stereochemical outcome, with the data presented in this guide serving as a valuable starting point for catalyst screening and optimization.

References

A Researcher's Guide to Bisoxazolidine Catalysts: A Comparative Analysis of Efficiency in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comprehensive comparison of the performance of various bisoxazolidine catalysts, supported by experimental data from seminal and recent studies. We delve into their efficacy in key chemical transformations, offering a clear and objective overview to inform your catalyst selection process.

This compound ligands, and the closely related bisoxazoline (BOX) ligands, have emerged as a cornerstone in the field of asymmetric catalysis. Their C2-symmetric structure allows for the formation of well-defined metal complexes, leading to high levels of stereocontrol in a multitude of chemical reactions crucial for the synthesis of enantiomerically pure compounds in drug discovery and development. The substituents on the oxazolidine or oxazoline rings play a critical role in determining the enantioselectivity and reactivity of the catalyzed reaction, making the choice of ligand a key parameter for optimization.

Performance Comparison of this compound/Bisoxazoline Catalysts

The efficiency of this compound and bisoxazoline catalysts is highly dependent on the specific reaction, the metal center, and the steric and electronic properties of the ligand substituents. Below, we present a summary of their performance in several key asymmetric transformations.

Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

The asymmetric Henry reaction is a fundamental carbon-carbon bond-forming reaction that yields chiral β-nitro alcohols, valuable intermediates in the synthesis of pharmaceuticals. The following table summarizes the performance of various Copper(II)-bisoxazoline (Cu-BOX) complexes in the reaction between benzaldehyde and nitromethane, showcasing the influence of the ligand structure on the reaction outcome.[1]

Ligand (BOX)Catalyst SystemSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Ph-BOX5 mol% Cu(OAc)₂·H₂O, 5.5 mol% LigandEtOH248574
t-Bu-BOX5 mol% Cu(OAc)₂·H₂O, 5.5 mol% LigandEtOH248265
Inda-BOX5 mol% Cu(OAc)₂·H₂O, 5.5 mol% LigandEtOH249181
(S,S)-Ph-BOX10 mol% Cu(OTf)₂THF487582 (S)

Data sourced from a comparative guide on bis(oxazoline) catalyzed asymmetric Henry reactions.[1]

Copper-Catalyzed Diels-Alder Reaction

In the copper-catalyzed Diels-Alder reaction of N-acryloyl-2-oxazolidinone with cyclopentadiene, the choice of the substituent on the bisoxazoline ligand significantly impacts the enantioselectivity. Generally, sterically more demanding substituents tend to lead to higher enantioselectivities.[2]

LigandMetal SaltYield (%)Enantiomeric Excess (ee, %)
Phenyl-BoxCu(OTf)₂>9598
tert-Butyl-BoxCu(OTf)₂>95>99
Isopropyl-BoxCu(OTf)₂>9597

This data highlights a general trend where the tert-butyl substituted BOX ligand (tBu-Box) provides the highest enantioselectivity in this specific reaction.[2]

Nickel-Catalyzed Enantioselective C–H Amination

Anionic bisoxazoline (BOX) ligands have also been successfully employed in nickel-catalyzed enantioselective intramolecular C–H bond amination to produce pyrrolidine products. The following table illustrates the performance of a Ni(I) complex with a mono-anionic BOX ligand in the amination of 4-aryl-2-methyl-2-azidopentanes.[3]

Substrate Aryl GroupYield (%)Enantiomeric Excess (ee, %)
Phenyl2960
3,5-dimethylphenyl8773
4-methoxyphenyl4565
4-fluorophenyl3362

Catalytic conditions: 5 mol% catalyst, 60 °C.[3]

Experimental Protocols

Reproducibility in asymmetric catalysis hinges on meticulous adherence to experimental procedures. Below are representative protocols for the reactions discussed.

General Procedure for Copper-Catalyzed Asymmetric Diels-Alder Reaction

To a solution of the chiral bisoxazoline ligand (0.11 mmol) in anhydrous dichloromethane (5 mL) at room temperature, copper(II) triflate (0.10 mmol) is added.[2] The mixture is stirred for 1-4 hours, during which the solution typically turns a clear blue or green color.[2] The solution is then cooled to the desired temperature (e.g., -78 °C), and the dienophile (1.0 mmol) is added. After stirring for 10-15 minutes, the diene (3.0 mmol) is added dropwise.[2] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is then purified by flash column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for Copper-Catalyzed Asymmetric Henry Reaction

In a flask, the chiral bis(oxazoline) ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) are placed.[1] Anhydrous ethanol (1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst complex, often indicated by a color change to a clear blue solution.[1] To this solution, the aldehyde (1.0 mmol) is added, followed by nitromethane (10.0 mmol).[1] The reaction mixture is stirred at room temperature for the specified time (e.g., 24-72 hours), with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

Visualizing the Catalytic Pathway

Understanding the mechanism of catalysis is crucial for rational catalyst design and optimization. Graphviz diagrams are provided below to illustrate a typical experimental workflow and a proposed catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 Chiral Ligand p4 Stirring at RT p1->p4 p2 Metal Salt p2->p4 p3 Anhydrous Solvent p3->p4 r1 Cooling (e.g., -78°C) p4->r1 Catalyst Solution r2 Substrate Addition r1->r2 r3 Reagent Addition r2->r3 r4 Stirring r3->r4 w1 Quenching r4->w1 Reaction Mixture w2 Extraction w1->w2 w3 Drying & Concentration w2->w3 w4 Column Chromatography w3->w4 a1 Chiral HPLC w4->a1 Purified Product a2 NMR Spectroscopy w4->a2 Purified Product

A typical experimental workflow for an asymmetric reaction.

Catalytic_Cycle_Henry catalyst [Cu(BOX)]²⁺ Catalyst intermediate1 [Cu(BOX)(O₂NR)]⁺ catalyst->intermediate1 + R-NO₂ - H⁺ substrate1 Nitroalkane (R-NO₂) substrate2 Aldehyde (R'CHO) intermediate2 [Cu(BOX)(O₂NR)(R'CHO)]⁺ intermediate1->intermediate2 + R'CHO product_complex [Cu(BOX)(Product)]²⁺ intermediate2->product_complex C-C Bond Formation product_complex->catalyst - Product product β-Nitro Alcohol product_complex->product

Proposed catalytic cycle for the Cu-BOX catalyzed Henry reaction.

References

A Comparative Guide to the Validation of Bisoxazolidine Purity by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical aspect of chemical synthesis and drug development, ensuring the safety and efficacy of the final product. For novel heterocyclic compounds such as bisoxazolidines, which hold potential in various therapeutic areas, rigorous purity validation is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) as a primary method for purity assessment. It also presents alternative techniques, offering supporting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

HPLC is a powerful technique for separating components of a mixture, while mass spectrometry provides structural information and sensitive detection. The combination of these two techniques (HPLC-MS) is a cornerstone of modern analytical chemistry, offering high selectivity and sensitivity for the purity determination of synthesized compounds like bisoxazolidines.

Principle of HPLC-MS in Purity Validation

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate and elute at different times. The eluent from the HPLC column is then introduced into the mass spectrometer. In the MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the identification of the main compound and any impurities. The purity of the bisoxazolidine is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

Experimental Protocol: HPLC-MS

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is commonly used for non-polar to moderately polar compounds like bisoxazolidines.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), 0.1% (v/v) solution in water and ACN

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over a set period (e.g., 20 minutes) to ensure the elution of compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • DAD Detection: 210-400 nm, with specific wavelengths monitored based on the UV absorbance of the this compound.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for nitrogen-containing heterocycles.

    • Drying Gas (Nitrogen) Flow: 12 L/min

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 35 psi

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 70 V

    • Scan Range: m/z 100-1000

Data Analysis: The purity is calculated from the HPLC chromatogram by integrating the peak areas. The percentage purity is determined using the following formula:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The mass spectrometer data is used to confirm the identity of the main peak by its mass-to-charge ratio and to tentatively identify impurities based on their m/z values.

Comparison with Alternative Methods

While HPLC-MS is a robust method, other techniques can also be employed for purity determination, each with its own advantages and limitations.

FeatureHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by massSeparation based on volatility and polarity, detection by massQuantitative determination based on the relationship between NMR signal intensity and the number of nuclei
Applicability Wide range of compounds, including non-volatile and thermally labile onesVolatile and thermally stable compoundsSoluble compounds with suitable NMR-active nuclei
Sample Prep Simple dissolution and filtrationMay require derivatization for non-volatile compoundsRequires a highly pure internal standard for absolute quantification
Sensitivity High (ng to pg level)Very high for volatile compounds (pg to fg level)Lower sensitivity compared to MS-based methods (µg to mg level)
Quantification Relative quantification based on peak area percentageRelative quantification based on peak area percentageAbsolute quantification without the need for a specific reference standard of the analyte
Structural Info Provides molecular weight and fragmentation dataProvides molecular weight and fragmentation dataProvides detailed structural information for the entire molecule
Limitations Ionization efficiency can vary between compounds, affecting relative quantificationNot suitable for non-volatile or thermally unstable compoundsLower throughput, requires more specialized expertise for accurate quantification

Illustrative Data Presentation

The following tables present hypothetical data for the purity analysis of a synthesized this compound compound using HPLC-MS and a comparison with alternative methods.

Table 1: HPLC-MS Purity Analysis of this compound Sample

Peak No.Retention Time (min)Peak AreaArea %[M+H]⁺ (m/z)Tentative Identification
13.515,2000.5188.1Starting Material A
25.82,980,00098.5345.2This compound Product
37.230,5001.0361.2Over-alkylated by-product

Table 2: Comparison of Purity Determination by Different Methods

MethodPurity of this compound (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV (254 nm)98.20.05%0.15%
HPLC-MS98.50.01%0.03%
GC-MSNot Applicable (Compound is not sufficiently volatile)--
qNMR98.8 ± 0.3~0.1%~0.3%

Visualizing the Workflow and Logic

To better understand the processes involved in purity validation, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the decision-making process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter hplc HPLC Separation filter->hplc ms Mass Spectrometry Detection hplc->ms identify Identify Impurities ms->identify integrate Integrate Peak Areas calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report identify->report

Caption: Experimental workflow for this compound purity validation by HPLC-MS.

logical_relationship cluster_primary Primary Method cluster_alternatives Alternative/Orthogonal Methods start Purity Validation Required for this compound hplc_ms HPLC-MS Analysis start->hplc_ms decision decision hplc_ms->decision Purity Confirmed & Impurities Identified? gc_ms GC-MS qnmr qNMR pass Purity Validated decision->pass Yes fail fail decision->fail No / Further Characterization Needed fail->gc_ms If impurities are volatile fail->qnmr

Caption: Logical diagram for selecting and confirming a purity validation method.

Conclusion

The validation of this compound purity is a multi-faceted process that relies on robust analytical techniques. HPLC coupled with mass spectrometry stands out as a highly effective and versatile method, providing both quantitative purity data and structural information about impurities. However, for a comprehensive and orthogonal approach, especially in a regulatory environment, complementing HPLC-MS with a technique like qNMR is highly recommended. The choice of methodology should always be guided by the specific properties of the compound and the intended application of the data. This guide provides the foundational knowledge for researchers to make informed decisions in their analytical workflows.

Bridging the Gap: A Guide to Cross-Validating Bisoxazolidine Reaction Kinetics with Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of bisoxazolidine formation is crucial for optimizing synthesis and designing novel therapeutic agents. This guide provides a framework for the cross-validation of experimental kinetic data with computational models in the context of this compound synthesis, a topic with currently limited direct comparative studies in published literature.

While the synthesis of bisoxazolidines via 1,3-dipolar cycloaddition of dinitrones to bis-alkenes is a known strategy, a comprehensive public repository of experimental kinetic data cross-validated with computational models remains to be established. This guide, therefore, outlines the essential experimental protocols and computational methodologies required to perform such a validation, drawing parallels from studies on mono-isoxazolidine formation.

I. Experimental Determination of Reaction Kinetics

A robust kinetic analysis is the cornerstone of any cross-validation study. The following protocols are fundamental for obtaining reliable experimental data on the rate of this compound formation.

A. General Experimental Protocol for Kinetic Studies

The reaction rate of the 1,3-dipolar cycloaddition between a dinitrone and a bis-alkene to form a this compound can be monitored by tracking the concentration of reactants or products over time.

Methodology:

  • Reactant Preparation: Synthesize and purify the desired dinitrone and bis-alkene. Characterize the compounds thoroughly using techniques such as NMR, IR, and mass spectrometry.

  • Reaction Setup: In a thermostated reactor, dissolve the bis-alkene in a suitable solvent. Allow the solution to reach the desired temperature.

  • Initiation of Reaction: Introduce a solution of the dinitrone to the reactor with vigorous stirring to initiate the reaction.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the concentration of the dinitrone or the this compound product in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Processing: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial reaction rate and the rate constant (k) using appropriate kinetic models (e.g., method of initial rates, integral method).

  • Activation Energy Determination: Repeat the experiment at several different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.

B. Example Data Presentation for Kinetic Analysis

Clear and structured presentation of quantitative data is essential for comparison.

Temperature (K)Initial [Dinitrone] (mol/L)Initial [Bis-alkene] (mol/L)Initial Rate (mol/L·s)Rate Constant (k) (L/mol·s)
2980.10.11.5 x 10⁻⁵1.5 x 10⁻³
3080.10.13.2 x 10⁻⁵3.2 x 10⁻³
3180.10.16.5 x 10⁻⁵6.5 x 10⁻³
Kinetic ParameterExperimental Value
Activation Energy (Ea)55 kJ/mol
Pre-exponential Factor (A)1.2 x 10⁸ L/mol·s

II. Computational Modeling of Reaction Kinetics

Computational chemistry provides a powerful tool to predict and understand reaction kinetics at a molecular level. Density Functional Theory (DFT) is a commonly employed method for studying 1,3-dipolar cycloaddition reactions.

A. General Computational Protocol

Methodology:

  • Reactant and Product Optimization: Build the 3D structures of the dinitrone, bis-alkene, and the resulting this compound regio- and stereoisomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).

  • Transition State (TS) Search: Locate the transition state structures for the cycloaddition reaction. This is a critical step and can be performed using methods like the Berny algorithm.

  • Frequency Calculations: Perform frequency calculations on the optimized reactant, product, and transition state structures to confirm them as minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for the TS), respectively. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to ensure that the located transition state connects the reactants and the desired products.

  • Energy Profile Calculation: Calculate the electronic energies of all stationary points. The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants.

  • Rate Constant Calculation: Use Transition State Theory (TST) to calculate the theoretical rate constant (k_calc) from the calculated activation energy.

B. Example Data Presentation for Computational Analysis
ParameterReactant ComplexTransition State 1This compound Product
Electronic Energy (Hartree)-X.XXXX-Y.YYYY-Z.ZZZZ
Gibbs Free Energy (Hartree)-A.AAAA-B.BBBB-C.CCCC
ΔG‡ (kcal/mol)-15.2-
Calculated Rate Constant (k_calc) (L/mol·s) at 298 K--1.8 x 10⁻³

III. Cross-Validation: Comparing Experimental and Computational Data

The core of the cross-validation process lies in the direct comparison of the experimentally determined kinetic parameters with those predicted by computational models.

Comparative Table:

Kinetic ParameterExperimental ValueComputational Value% Difference
Rate Constant (k) at 298 K (L/mol·s)1.5 x 10⁻³1.8 x 10⁻³20%
Activation Energy (Ea) (kJ/mol)55585.5%

A good correlation between the experimental and computational data enhances the confidence in the proposed reaction mechanism and the predictive power of the computational model. Discrepancies may point to limitations in the computational method, the need for a more sophisticated theoretical model, or unaccounted for experimental variables.

IV. Visualizing the Process

Diagrams are invaluable for illustrating complex workflows and relationships.

Experimental_Workflow cluster_prep Reactant Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis Dinitrone Dinitrone Synthesis & Purification Reaction Thermostated Reaction Dinitrone->Reaction Bisalkene Bis-alkene Synthesis & Purification Bisalkene->Reaction Monitoring Aliquoting & Quenching Reaction->Monitoring Analysis HPLC/GC Analysis Monitoring->Analysis Rate_Calc Rate Constant (k) Determination Analysis->Rate_Calc Arrhenius Activation Energy (Ea) Determination Rate_Calc->Arrhenius

Experimental workflow for kinetic analysis.

Computational_Workflow cluster_dft DFT Calculations cluster_analysis Kinetic Prediction Opt Geometry Optimization (Reactants, Products, TS) Freq Frequency Calculations Opt->Freq IRC IRC Calculations Freq->IRC Energy Energy Profile (ΔG‡) Freq->Energy TST Rate Constant (k_calc) via TST Energy->TST

Computational workflow for kinetic modeling.

Cross_Validation_Logic Exp_Data Experimental Kinetic Data (k_exp, Ea_exp) Comparison Direct Comparison & Analysis Exp_Data->Comparison Comp_Model Computational Model (k_calc, ΔG‡) Comp_Model->Comparison Validation Model Validation/ Refinement Comparison->Validation

Logical flow of the cross-validation process.

By systematically applying these experimental and computational protocols, researchers can achieve a deeper understanding of this compound reaction kinetics, leading to more efficient synthetic strategies and the rational design of new molecules with desired properties.

A Head-to-Head Battle: Bisoxazolidine vs. Aldimine Moisture Scavengers in High-Performance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with moisture-sensitive formulations, the choice of moisture scavenger is critical to ensuring product stability and performance. Among the chemical scavengers, bisoxazolidines and aldimines are two prominent classes, each offering distinct advantages and characteristics. This guide provides an in-depth performance comparison of these two types of moisture scavengers, supported by experimental data and detailed methodologies, to aid in the selection of the optimal candidate for your application.

Moisture can be a significant detriment in many formulations, leading to degradation of active ingredients, changes in physical properties, and compromised shelf life. In polyurethane (PU) systems, for instance, the reaction of water with isocyanates generates carbon dioxide gas, resulting in undesirable bubbling, pinholes, and reduced gloss in coatings.[1] Chemical moisture scavengers mitigate these issues by reacting with and consuming water before it can participate in deleterious side reactions.

Bisoxazolidines and aldimines are reactive moisture scavengers that become active upon hydrolysis.[2] Upon reaction with water, bisoxazolidines hydrolyze to form amino alcohols, while aldimines hydrolyze to yield amines.[2] These reaction products can then participate in the curing process of polyurethane and other systems, integrating into the polymer backbone.

Performance Comparison: A Data-Driven Analysis

While both bisoxazolidine and aldimine moisture scavengers are effective, their performance characteristics can differ in terms of reaction kinetics, scavenging capacity, and their impact on the final properties of the formulation. The following table summarizes key performance indicators based on available data.

Performance ParameterThis compoundAldimineKey Considerations
Moisture Scavenging Capacity One mole of a this compound can react with two moles of water.[3]One mole of an aldimine reacts with one mole of water.[4]On a molar basis, bisoxazolidines can offer a higher theoretical water scavenging capacity.
Reaction Kinetics Hydrolysis rate is influenced by the specific chemical structure. Some ketone-based oxazolidines exhibit excellent hydrolysis characteristics.[5]Hydrolysis can be acid-catalyzed.[6] The rate is dependent on the structure of the aldimine and the pH of the system.The speed of moisture removal can be critical in fast-curing systems. The choice between the two may depend on the desired reaction profile.
By-products Amino alcohols and a carbonyl compound (e.g., ketone or aldehyde).[2]Amines and an aldehyde or ketone.[2]The reactivity of the resulting amino alcohols and amines can influence the curing process and final polymer properties.
Impact on Cure Profile Can act as a latent hardener, with the generated amino alcohol contributing to crosslinking.[2] The inclusion of some oxazolidines has been shown to slightly extend pot life while having a minimal impact on the through cure rate.[7]Also functions as a latent curing agent, with the generated amine being a reactive crosslinker.[8] Aldimines can be used to accelerate the cure of PU primers.[9]The choice of scavenger can be used to tailor the curing characteristics of the formulation.
Effect on Final Properties Can improve gloss, surface appearance, and abrasion and chemical resistance.[7] Some formulations with oxazolidines have shown better gloss retention and lower yellowing.[7]Prevents CO2 gassing, leading to bubble-free finishes and improved film integrity.[10] Can enhance durability and intercoat adhesion.[10]Both can significantly improve the aesthetic and protective qualities of coatings by preventing moisture-related defects.
Commercial Products Incozol® series (e.g., Incozol 2, Incozol 4, Incozol EH)[2]Aldirez® series (e.g., Aldirez BH, Aldirez A)[8][9]Availability and specific product grades should be considered for different applications.

Reaction Mechanisms and Experimental Workflows

To understand the fundamental differences in how these scavengers operate, it is essential to visualize their reaction pathways and the experimental procedures used to evaluate their performance.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the hydrolysis reactions of this compound and aldimine moisture scavengers and a typical workflow for their evaluation.

Bisoxazolidine_Hydrolysis This compound This compound Amino_Alcohol Amino Alcohol This compound->Amino_Alcohol Hydrolysis Carbonyl Carbonyl Compound This compound->Carbonyl Hydrolysis Water 2 H₂O Water->Amino_Alcohol Water->Carbonyl

This compound Hydrolysis Reaction

Aldimine_Hydrolysis Aldimine Aldimine Amine Amine Aldimine->Amine Hydrolysis Carbonyl Aldehyde/Ketone Aldimine->Carbonyl Hydrolysis Water H₂O Water->Amine Water->Carbonyl

Aldimine Hydrolysis Reaction

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval Performance Evaluation Formulation Prepare Formulation (e.g., Polyol + Additives) Add_Scavenger Add Moisture Scavenger (this compound or Aldimine) Formulation->Add_Scavenger KF_Titration Determine Initial Moisture Content (Karl Fischer Titration) Add_Scavenger->KF_Titration Cure_Monitoring Monitor Cure Profile (e.g., Pot Life, Tack-Free Time) Add_Scavenger->Cure_Monitoring Coating_Application Apply Coating Add_Scavenger->Coating_Application Property_Testing Test Final Properties (Hardness, Gloss, Adhesion, etc.) Coating_Application->Property_Testing

Experimental Workflow for Evaluation

Experimental Protocols

To ensure accurate and reproducible comparisons of moisture scavenger performance, standardized experimental protocols are essential.

Determination of Moisture Scavenging Efficiency by Karl Fischer Titration

This method quantifies the amount of water removed by the scavenger from a liquid formulation component (e.g., a polyol or solvent).

Objective: To determine the reduction in water content after the addition of a moisture scavenger.

Apparatus:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Analytical balance

  • Gastight syringes

  • Dry glassware

Procedure:

  • Initial Moisture Content: Determine the initial water content of the liquid component (e.g., polyol) in ppm or % using the Karl Fischer titrator according to the manufacturer's instructions.

  • Scavenger Addition: To a known mass of the liquid component in a sealed, dry container, add a precise amount of the moisture scavenger (this compound or aldimine). The amount added should be calculated based on the initial moisture content and the theoretical scavenging capacity of the additive.

  • Equilibration: Seal the container and allow the mixture to equilibrate for a specified period (e.g., 24 hours) at a controlled temperature, with occasional agitation.

  • Final Moisture Content: After equilibration, determine the final water content of the mixture using Karl Fischer titration.

  • Calculation: The moisture scavenging efficiency can be calculated as the difference between the initial and final moisture content.

Evaluation of Impact on Coating Properties

This protocol assesses the effect of the moisture scavenger on the physical and aesthetic properties of a cured coating.

Objective: To compare the performance of coatings formulated with this compound and aldimine scavengers.

Procedure:

  • Formulation: Prepare two batches of a coating formulation (e.g., a 2K polyurethane topcoat). One batch will contain the this compound scavenger, and the other will contain the aldimine scavenger, added at an equivalent scavenging capacity. A control batch without a scavenger may also be prepared. The scavenger is typically added to the polyol component.[1]

  • Application: Apply the coatings to standardized test panels (e.g., steel or glass) using a consistent method (e.g., draw-down bar or spray application) to achieve a uniform dry film thickness.

  • Curing: Allow the panels to cure under controlled conditions of temperature and humidity.

  • Testing: After full cure, evaluate the following properties according to relevant ASTM or ISO standards:

    • Appearance: Visually inspect for defects such as pinholes, bubbling, and surface haze.

    • Gloss: Measure the specular gloss at different angles (e.g., 20°, 60°, 85°) using a gloss meter.

    • Hardness: Determine the pencil hardness or Persoz hardness.

    • Adhesion: Assess the adhesion of the coating to the substrate using a cross-hatch adhesion test.

    • Yellowing/Color Stability: Measure the initial color coordinates (e.g., CIELAB) and monitor changes after exposure to UV radiation or heat.

Conclusion

Both this compound and aldimine moisture scavengers are highly effective at preventing moisture-related defects in sensitive formulations. The choice between them is not always straightforward and depends on the specific requirements of the application. Bisoxazolidines may be favored in applications where a higher theoretical moisture scavenging capacity per mole is desired. Aldimines, on the other hand, can offer benefits in tuning the cure rate, particularly in primer applications.

For the formulation scientist, a thorough evaluation based on the experimental protocols outlined in this guide is crucial. By quantifying the impact of each type of scavenger on moisture content, cure profile, and final film properties, an informed decision can be made to optimize the stability, performance, and longevity of the end product.

References

A Comparative Guide to the Biocompatibility of Bisoxazolidine-Crosslinked Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinking technology is a critical determinant of the in vivo success of polymeric biomaterials. This guide provides an objective comparison of the biocompatibility of bisoxazolidine-crosslinked polymers against common alternative crosslinking agents: genipin, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and glutaraldehyde. The following sections present a comprehensive evaluation based on experimental data, detailed methodologies, and visual representations of experimental workflows and biological pathways.

Data Presentation: A Comparative Analysis of Biocompatibility Metrics

The biocompatibility of a biomaterial is a multifaceted property. Here, we compare key performance indicators for this compound-crosslinked polymers and their alternatives.

Table 1: In Vitro Cytotoxicity

This table summarizes the typical cell viability observed after exposure to the crosslinked polymers, primarily measured by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. High cell viability is indicative of low cytotoxicity.

Crosslinking AgentPolymer SystemCell TypeCell Viability (%)Citation(s)
This compound Poly(2-oxazoline) HydrogelsMurine FibroblastsGenerally high, low toxicity reported[1]
Genipin Gelatin-Hyaluronic Acid HydrogelsMC3T3-E1 Osteoblasts> 70%[2]
Gelatin HydrogelsL929 Fibroblasts86.4% - 96.9%
Chitosan HydrogelsL929 FibroblastsNon-toxic[3]
EDC/NHS Collagen ScaffoldsMG-63 Osteoblast-like cellsCytocompatible[4]
Ovine Collagen SpongeHuman Dermal Fibroblasts~80%[5]
Glutaraldehyde Ovine Collagen SpongeHuman Dermal Fibroblasts~60%[5]
Bovine Pericardium ExtractL-929 Mouse Fibroblasts14% - 15.1%[6]
Table 2: In Vivo Inflammatory Response

The inflammatory response to an implanted biomaterial is a crucial aspect of its biocompatibility. This table provides a qualitative and quantitative overview of the typical inflammatory cascade observed with each crosslinking technology.

Crosslinking AgentKey Inflammatory MarkersIn Vivo ObservationsCitation(s)
This compound Not extensively reportedGenerally considered biocompatible with minimal inflammatory response.
Genipin Promotes M2 macrophage polarization (anti-inflammatory)Can diminish the pro-inflammatory response and guide a pro-regenerative macrophage phenotype.[7][7][8]
EDC/NHS Low antigenicityGenerally induces a minimal inflammatory response.[9]
Glutaraldehyde TNF-α, IL-6Can elicit a significant inflammatory response, with elevated levels of pro-inflammatory cytokines.[10] Release of cytotoxic leachables can contribute to chronic inflammation.[11][6][10]
Table 3: In Vivo Performance and Degradation

The long-term performance and degradation profile of a biomaterial are critical for its intended application. This table highlights key in vivo characteristics of polymers crosslinked with different agents.

Crosslinking AgentKey In Vivo Performance AspectsDegradation ProfileCitation(s)
This compound Good tissue integration.Degradation is dependent on the polymer backbone.
Genipin Promotes cell adhesion and proliferation.[3]Biodegradable.[3]
EDC/NHS Supports cell proliferation.Biodegradable, with degradation rate tunable by crosslinking density.[12]
Glutaraldehyde Risk of calcification and fibrous capsule formation.[6]Can be resistant to degradation, potentially leading to long-term implant failure.[11][13][6][11][13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of biocompatibility studies. The following are protocols for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Polymer films sterilized (e.g., by ethylene oxide or UV irradiation).

  • 96-well tissue culture plates.

  • Appropriate cell line (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts).

  • Complete cell culture medium.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[14]

  • Material Exposure: Place sterile polymer films of a standardized size directly onto the cell monolayer in the wells. Alternatively, prepare extracts of the polymer films by incubating them in culture medium for a defined period (e.g., 24-72 hours) and then apply the extract to the cells. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material like high-density polyethylene) controls.

  • Incubation: Incubate the cells with the polymer films or extracts for 24, 48, and 72 hours.[15]

  • MTT Addition: After the incubation period, remove the polymer films and culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control.

In Vivo Biocompatibility Assessment: Subcutaneous Implantation in Rats

This protocol outlines the procedure for evaluating the local tissue response to implanted biomaterials, in accordance with ISO 10993-6.

Materials:

  • Sterilized polymer samples.

  • Wistar rats (or other appropriate animal model).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Suture materials.

  • Formalin (10% neutral buffered).

Procedure:

  • Animal Preparation: Anesthetize the rat and shave the dorsal surface.[18]

  • Implantation: Create a subcutaneous pocket through a small incision. Insert the sterile polymer sample into the pocket.[19] Suture the incision.

  • Post-operative Care: Monitor the animals for any signs of distress or infection.

  • Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.[20]

  • Histological Analysis: Fix the explanted tissue in 10% neutral buffered formalin for histological processing.[19]

Histological Analysis of Implanted Tissues

Histological evaluation provides insight into the tissue's cellular response to the implant.

Materials:

  • Formalin-fixed tissue samples.

  • Ethanol series (for dehydration).

  • Xylene (for clearing).

  • Paraffin wax (for embedding).

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) stains.

  • Microscope.

Procedure:

  • Tissue Processing: Dehydrate the fixed tissue samples through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[21]

  • Sectioning: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.[22]

  • Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).[21]

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the inflammatory cell infiltrate, fibrous capsule formation, tissue integration, and any signs of necrosis or tissue damage.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and biological pathways relevant to the evaluation of biocompatibility.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment polymer Polymer Synthesis & Crosslinking sterilization Sterilization polymer->sterilization cytotoxicity Cytotoxicity Assay (e.g., MTT) sterilization->cytotoxicity implantation Subcutaneous Implantation sterilization->implantation analysis_vitro Data Analysis: Cell Viability (%) cytotoxicity->analysis_vitro explantation Explantation & Tissue Harvesting implantation->explantation histology Histological Analysis explantation->histology degradation Degradation Study explantation->degradation analysis_vivo Data Analysis: Inflammatory Response, Tissue Integration histology->analysis_vivo analysis_degradation Data Analysis: Mass Loss (%) degradation->analysis_degradation Inflammatory_Response_Pathway cluster_implant Implant Interaction cluster_cellular Cellular Response cluster_outcome Tissue Outcome implant Biomaterial Implant macrophage Macrophage Activation implant->macrophage m1 M1 Phenotype (Pro-inflammatory) macrophage->m1 Pro-inflammatory stimuli m2 M2 Phenotype (Anti-inflammatory) macrophage->m2 Anti-inflammatory stimuli inflammation Chronic Inflammation Fibrous Capsule m1->inflammation Release of TNF-α, IL-6 integration Tissue Integration & Remodeling m2->integration Release of anti-inflammatory cytokines

References

A Comparative Guide to Bisoxazolidine and Other Crosslinkers for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in applications ranging from tissue engineering to controlled drug delivery. This guide provides an objective comparison of bisoxazolidine crosslinkers with other commonly employed crosslinking agents for hydrogel formation. The performance of each crosslinker is evaluated based on key parameters such as mechanical strength, swelling behavior, and cytotoxicity, supported by experimental data from various studies.

Introduction to Hydrogel Crosslinkers

Hydrogels are three-dimensional polymeric networks that can absorb and retain large amounts of water or biological fluids.[1][2] The properties of a hydrogel are largely dictated by the type and density of the crosslinks that form its network structure.[3] Crosslinkers can be broadly categorized as either chemical or physical, with chemical crosslinkers forming permanent covalent bonds and physical crosslinkers relying on reversible interactions such as hydrogen bonds or ionic interactions.[4]

This guide focuses on a comparative analysis of various chemical crosslinkers, with a special emphasis on bisoxazolidines, a class of compounds that have shown promise in the formation of biocompatible hydrogels, particularly with poly(2-oxazoline) (POx) based systems.[5]

Performance Comparison of Crosslinkers

The following tables summarize the performance of this compound and other common crosslinkers in hydrogel formation. It is important to note that the performance of a crosslinker is highly dependent on the polymer system it is used with. The data presented here is compiled from studies using different polymer backbones, as indicated in the tables.

Table 1: Performance of this compound Crosslinkers in Poly(2-oxazoline) Hydrogels
CrosslinkerPolymer SystemCrosslinker Conc. (%)Swelling Degree (%)Young's Modulus (kPa)Cytotoxicity
1,4-butylene-2,2′-bis(2-oxazoline)Poly(2-ethyl-2-oxazoline)2-10200 - 200010 - 100Low towards fibroblast cells
1,6-hexamethylene-2,2′-bis(2-oxazoline)Poly(2-ethyl-2-oxazoline)2-10200 - 200010 - 100Not specified
1,8-octamethylene-2,2′-bis(2-oxazoline)Poly(2-ethyl-2-oxazoline)2-10200 - 200010 - 100Not specified

Data synthesized from a study on poly(2-ethyl-2-oxazoline) hydrogels crosslinked with aliphatic bis(2-oxazolines)[5]

Table 2: Performance of Other Common Crosslinkers in Various Hydrogel Systems
CrosslinkerPolymer SystemCrosslinker Conc.Mechanical StrengthSwelling Degree (%)Cytotoxicity
Glutaraldehyde GelatinNot specifiedHigher tensile strength than citric acid crosslinked gelatinLower than citric acid crosslinked gelatinPotential toxicity from residues[6][7]
ChitosanNot specifiedMechanically stableDependent on pHCan be cytotoxic[8]
Starch30% w/wCompressive strength up to 443 kPaNot specifiedNon-toxic to chondrocytes[1]
Genipin Chitosan0.15%Forms strong elastic gelsDependent on pH and genipin concentrationGenerally low, considered biocompatible[9][10][11]
Jellyfish Collagen1 - 5 mMStable matrix formationNot specifiedLow, with 1 mM showing better metabolic activity of embedded chondrocytes[12]
EDC/NHS GelatinGel:EDC:NHS = 12:1:1Improved rigidity and thermal stabilityNot specifiedLow, considered a "zero-length" crosslinker with no cytotoxic effect on HGF cells[13]
Ionic Crosslinking (Ca²⁺) Sodium Alginate / PVA0.2 - 0.5 MCompressive strength of ~150-200 kPaNot specifiedGenerally low
Ionic Crosslinking (Cu²⁺) Sodium Alginate / PVA0.2 - 0.5 MCompressive strength of ~175-225 kPaNot specifiedGenerally low

Data synthesized from comparative studies on various hydrogel systems.[1][6][7][10][11][12][13][14][15]

Crosslinking Mechanisms and Experimental Workflows

To provide a deeper understanding of the crosslinking process and the evaluation of hydrogel properties, the following diagrams illustrate the chemical mechanisms of different crosslinkers and a typical experimental workflow for hydrogel characterization.

Crosslinking_Mechanisms cluster_this compound This compound Crosslinking cluster_glutaraldehyde Glutaraldehyde Crosslinking cluster_genipin Genipin Crosslinking cluster_edc_nhs EDC/NHS Crosslinking Polymer_COOH Polymer with Carboxylic Acid Groups Crosslinked_Polymer_B Crosslinked Polymer (Ester Amide Linkage) Polymer_COOH->Crosslinked_Polymer_B Ring-opening reaction This compound This compound This compound->Crosslinked_Polymer_B Polymer_NH2_G Polymer with Amine Groups Schiff_Base Schiff Base Intermediate Polymer_NH2_G->Schiff_Base Glutaraldehyde Glutaraldehyde Glutaraldehyde->Schiff_Base Crosslinked_Polymer_G Crosslinked Polymer (Imine Linkage) Schiff_Base->Crosslinked_Polymer_G Reaction with another amine group Polymer_NH2_Ge Polymer with Amine Groups Intermediate_Ge Ring-opened Intermediate Polymer_NH2_Ge->Intermediate_Ge Nucleophilic attack Genipin Genipin Genipin->Intermediate_Ge Crosslinked_Polymer_Ge Crosslinked Polymer (Heterocyclic Linkage) Intermediate_Ge->Crosslinked_Polymer_Ge Reaction with another amine group Polymer_COOH_E Polymer with Carboxylic Acid Groups NHS_Ester NHS-activated Ester Polymer_COOH_E->NHS_Ester Activation EDC EDC EDC->NHS_Ester NHS NHS NHS->NHS_Ester Crosslinked_Polymer_E Crosslinked Polymer (Amide Bond) NHS_Ester->Crosslinked_Polymer_E Polymer_NH2_E Polymer with Amine Groups Polymer_NH2_E->Crosslinked_Polymer_E

Caption: Chemical crosslinking mechanisms of common crosslinkers.

Hydrogel_Characterization_Workflow start Hydrogel Synthesis purification Purification (e.g., dialysis) start->purification characterization Physicochemical Characterization purification->characterization swelling Swelling Ratio Measurement characterization->swelling mechanical Mechanical Testing (Rheology, Compression, Tensile) characterization->mechanical morphology Morphological Analysis (e.g., SEM) characterization->morphology biocompatibility Biocompatibility Assessment characterization->biocompatibility end Data Analysis and Comparison swelling->end mechanical->end morphology->end in_vitro In Vitro Cytotoxicity Assay (e.g., MTT assay) biocompatibility->in_vitro in_vivo In Vivo Implantation Study biocompatibility->in_vivo in_vitro->end in_vivo->end

Caption: Experimental workflow for hydrogel characterization.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Crosslinked Poly(2-oxazoline) Hydrogels

This protocol is based on the one-pot copolymerization method described for the synthesis of poly(2-ethyl-2-oxazoline) hydrogels.[5]

Materials:

  • 2-ethyl-2-oxazoline (monomer)

  • Aliphatic bis(2-oxazoline) (e.g., 1,4-butylene-2,2′-bis(2-oxazoline)) (crosslinker)

  • Initiator (e.g., methyl tosylate)

  • Acetonitrile (solvent)

Procedure:

  • In a dried Schlenk tube under an inert atmosphere, dissolve the desired amounts of 2-ethyl-2-oxazoline and the bis(2-oxazoline) crosslinker in anhydrous acetonitrile.

  • Add the initiator to the solution. The monomer-to-initiator ratio will determine the polymer chain length, and the monomer-to-crosslinker ratio will determine the crosslinking density.

  • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours).

  • After polymerization, cool the reaction to room temperature.

  • The resulting hydrogel can be purified by swelling in a suitable solvent (e.g., water or ethanol) to remove any unreacted monomers, crosslinkers, or initiator. The solvent should be changed several times over a period of a few days.

  • The purified hydrogel can then be dried (e.g., by lyophilization) for storage or used in its swollen state for characterization.

Protocol 2: Measurement of Swelling Ratio

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.[14]

Materials:

  • Dried hydrogel sample of known weight (Wd)

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS))

  • Analytical balance

  • Filter paper

Procedure:

  • Immerse the pre-weighed dried hydrogel sample in the chosen swelling medium at a specific temperature (e.g., 37°C).

  • At regular time intervals, remove the hydrogel from the medium.

  • Gently blot the surface of the hydrogel with filter paper to remove excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Continue this process until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • The swelling ratio (SR) can be calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: Mechanical Testing of Hydrogels (Rheology)

Rheological measurements are used to determine the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G'').[16]

Materials:

  • Swollen hydrogel sample

  • Rheometer with parallel plate geometry

Procedure:

  • Place the swollen hydrogel sample onto the bottom plate of the rheometer.

  • Lower the upper plate to a defined gap size, ensuring complete filling of the gap with the hydrogel and trimming any excess material.

  • Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVR) where G' and G'' are independent of the applied strain.

  • Perform a frequency sweep at a constant strain within the LVR to measure the storage and loss moduli as a function of frequency.

  • The gelation point can be determined by monitoring the evolution of G' and G'' over time during the crosslinking reaction. Gelation is often considered to occur at the crossover point where G' = G''.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14]

Materials:

  • Hydrogel extracts (prepared by incubating the hydrogel in cell culture medium)

  • Cell line (e.g., fibroblasts, mesenchymal stem cells)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and replace it with the hydrogel extracts of different concentrations. Include a positive control (e.g., cells treated with a cytotoxic agent) and a negative control (cells in fresh culture medium).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the negative control.

Conclusion

The choice of crosslinker is a critical step in the design of hydrogels for specific biomedical applications. Bisoxazolidines offer a promising option for creating biocompatible poly(2-oxazoline) hydrogels with tunable mechanical properties and low cytotoxicity. However, their application has been primarily demonstrated in this specific polymer system.

Other crosslinkers such as glutaraldehyde, genipin, and EDC/NHS have been extensively studied in a wider range of polymer systems, particularly those based on natural polymers like gelatin and chitosan. While glutaraldehyde is an efficient crosslinker, concerns about its cytotoxicity persist.[6][7] Genipin, a natural crosslinker, offers a more biocompatible alternative with good crosslinking efficiency.[9][10] EDC/NHS is a "zero-length" crosslinker that forms amide bonds without being incorporated into the final structure, thereby minimizing potential toxicity.[13]

Ultimately, the optimal crosslinker will depend on the specific requirements of the application, including the desired mechanical properties, degradation rate, biocompatibility, and the nature of the polymer backbone. The data and protocols presented in this guide are intended to assist researchers in making an informed decision when selecting a crosslinking strategy for their hydrogel-based research and development.

References

A Comparative Analysis of Bisoxazolidine and Thioacetal Protective Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups is critical to achieving target molecules with high efficiency and selectivity. For the temporary masking of carbonyl functionalities, chemists have a diverse toolkit at their disposal. This guide provides an in-depth comparison of two important, yet distinct, classes of carbonyl protecting groups: bisoxazolidines and thioacetals. We present a detailed analysis of their formation, stability, and cleavage, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Carbonyl Protection

The carbonyl group is a versatile functional group, but its reactivity can be a double-edged sword, often requiring temporary protection to prevent unwanted side reactions. An ideal protecting group should be easy to install and remove in high yield, stable to a range of reaction conditions, and should not introduce unwanted reactivity or stereochemical complexity.

Bisoxazolidines are formed from the condensation of a carbonyl compound with a 1,2-aminoalcohol. They are a type of N,O-acetal and are characterized by their sensitivity to aqueous acid.

Thioacetals , the sulfur analogs of acetals, are typically formed from a carbonyl compound and a dithiol. They are known for their exceptional stability to both acidic and basic conditions, requiring specific reagents for their removal.

Head-to-Head Comparison: Bisoxazolidine vs. Thioacetal

The choice between a this compound and a thioacetal protecting group hinges on the specific requirements of the synthetic route, particularly the downstream reaction conditions.

FeatureThis compoundThioacetal
Formation Condensation with a 1,2-aminoalcohol, often under mildly acidic or neutral conditions with removal of water.Reaction with a dithiol (e.g., 1,2-ethanedithiol or 1,3-propanedithiol) typically under Lewis acid catalysis (e.g., BF₃·OEt₂, ZnCl₂).
Stability Stable to: Basic conditions, organometallic reagents (e.g., Grignard, organolithiums), reducing agents (e.g., LiAlH₄, NaBH₄). Unstable to: Aqueous acidic conditions. Hydrolysis can be rapid, even under mildly acidic conditions.[1][2]Stable to: Strongly acidic and basic conditions, a wide range of nucleophiles, organometallic reagents, and hydrides.[3] Unstable to: Oxidative conditions and reagents that have a high affinity for sulfur (e.g., heavy metal salts).
Cleavage (Deprotection) Mild aqueous acid (e.g., dilute HCl, acetic acid). The hydrolysis is often fast and occurs at room temperature.[1][4]Requires specific and often harsh conditions such as: - Heavy metal salts (e.g., HgCl₂, AgNO₃) in the presence of water. - Oxidative cleavage (e.g., with I₂, NBS, or Dess-Martin periodinane). - Desulfurization with Raney nickel (reduces the carbonyl to a methylene group).
Key Advantages - Easy and mild removal under acidic conditions. - Avoids the use of heavy metals for deprotection.- Extremely robust and stable to a wide range of reaction conditions. - Can be used when subsequent steps require strong acids or bases.
Key Disadvantages - Limited stability towards acidic reagents. - May not be suitable for synthetic routes involving acidic steps.- Deprotection can be difficult and may require toxic heavy metals or harsh oxidative conditions. - The sulfur reagents often have a strong, unpleasant odor.

Experimental Protocols

Protection of a Carbonyl Group

This compound Formation (General Procedure):

To a solution of the carbonyl compound (1.0 equiv) and the 1,2-aminoalcohol (e.g., (S)-phenylalaninol, 1.1 equiv) in a suitable solvent such as toluene or dichloromethane, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can be added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Progress is monitored by TLC. Upon completion, the reaction is cooled, washed with a mild base (e.g., saturated NaHCO₃ solution), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound, which can be purified by chromatography.

Thioacetal Formation (General Procedure):

The carbonyl compound (1.0 equiv) is dissolved in a suitable solvent (e.g., dichloromethane). The dithiol (e.g., 1,2-ethanedithiol, 1.2 equiv) is added, followed by a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a basic solution (e.g., saturated NaHCO₃ solution), and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude thioacetal is then purified by column chromatography.

Deprotection of a Carbonyl Group

This compound Cleavage (General Procedure):

The this compound is dissolved in a mixture of an organic solvent (e.g., THF or acetone) and aqueous acid (e.g., 1 M HCl or 10% acetic acid). The reaction is stirred at room temperature and monitored by TLC. The hydrolysis is typically rapid.[1] Upon completion, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution) and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated to give the deprotected carbonyl compound.

Thioacetal Cleavage (General Procedure using HgCl₂):

The thioacetal is dissolved in a mixture of acetonitrile and water. To this solution, calcium carbonate and mercury(II) chloride are added. The mixture is stirred at room temperature for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with saturated aqueous ammonium chloride and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to afford the deprotected carbonyl compound.

Visualization of Workflows

The following diagrams illustrate the general formation of this compound and thioacetal protecting groups and a logical workflow for their use.

bisoxazolidine_formation carbonyl R-C(=O)-R' This compound This compound carbonyl->this compound + Aminoalcohol - H2O aminoalcohol H2N-CHR''-CH(OH)R''' water H2O

Caption: General formation of a this compound.

thioacetal_formation carbonyl R-C(=O)-R' thioacetal Thioacetal carbonyl->thioacetal + Dithiol (Lewis Acid) - H2O dithiol HS-(CH2)n-SH water H2O

Caption: General formation of a thioacetal.

protection_workflow cluster_this compound This compound Strategy cluster_thioacetal Thioacetal Strategy start_b Molecule with Carbonyl Group protect_b Protect with 1,2-Aminoalcohol start_b->protect_b reaction_b Perform Base-Mediated or Nucleophilic Reaction protect_b->reaction_b deprotect_b Deprotect with Mild Aqueous Acid reaction_b->deprotect_b product_b Final Product deprotect_b->product_b start_t Molecule with Carbonyl Group protect_t Protect with Dithiol start_t->protect_t reaction_t Perform Acidic, Basic, or Nucleophilic Reaction protect_t->reaction_t deprotect_t Deprotect with HgCl2 or Oxidant reaction_t->deprotect_t product_t Final Product deprotect_t->product_t

References

Comparative Stability of Bisoxazolidines: A Protic vs. Aprotic Solvent Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical synthesis, the stability of heterocyclic compounds is a critical parameter influencing formulation, storage, and efficacy. Bisoxazolidines, compounds containing two oxazolidine rings, are of increasing interest due to their versatile applications, including their use as prodrugs and in polymer chemistry. This guide provides a comparative analysis of the stability of bisoxazolidines in protic versus aprotic solvents, supported by established chemical principles and detailed experimental protocols for researchers.

The stability of the oxazolidine ring is highly susceptible to the solvent environment. The primary degradation pathway for oxazolidines is hydrolysis, which involves the cleavage of the C-O bond and subsequent ring-opening.[1][2] This process is significantly influenced by the ability of the solvent to donate protons and stabilize charged intermediates.

Protic Solvents: Accelerating Degradation through Hydrolysis

Protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds, enabling them to act as hydrogen bond donors.[3] In the context of bisoxazolidine stability, these solvents can directly participate in the degradation process in several ways:

  • Nucleophilic Attack: Water and alcohol molecules can act as nucleophiles, attacking the electrophilic carbon atom of the oxazolidine ring, leading to ring cleavage.

  • Stabilization of Intermediates: Protic solvents can stabilize the cationic intermediates formed during acid-catalyzed hydrolysis through hydrogen bonding, thereby lowering the activation energy for the ring-opening reaction.[2][4][5]

  • Acid/Base Catalysis: The hydrolysis of oxazolidines can be catalyzed by both acids and bases. In aqueous solutions, the pH of the medium plays a crucial role in the rate of degradation.[2][6]

Consequently, bisoxazolidines are generally expected to exhibit lower stability in protic solvents, with the rate of degradation being dependent on factors such as temperature, pH, and the specific structure of the this compound.

Aprotic Solvents: A More Stable Environment

Aprotic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF), lack O-H or N-H bonds and are therefore unable to act as hydrogen bond donors.[3] This fundamental difference has a significant impact on the stability of bisoxazolidines:

  • Reduced Hydrolysis: In the absence of a protic source, the primary degradation pathway of hydrolysis is significantly inhibited. Any degradation observed in aprotic solvents is often attributable to the presence of trace amounts of water.

  • Lack of Intermediate Stabilization: Aprotic solvents are less effective at stabilizing the charged intermediates of the hydrolysis reaction, making the ring-opening process less favorable.[7][8]

Therefore, bisoxazolidines are anticipated to be considerably more stable in aprotic solvents, making these solvents a better choice for storage and for reaction conditions where the integrity of the this compound structure needs to be maintained.

Quantitative Comparison of this compound Stability

This compound StructureSolvent TypeSolventTemperature (°C)Expected Half-Life (t½)
Hypothetical this compound A ProticWater (pH 7)25Hours to Days
ProticWater (pH 4)25Minutes to Hours
ProticMethanol25Days to Weeks
AproticAcetonitrile25Months to Years
AproticDMSO25Months to Years
AproticTHF25Months to Years

Experimental Protocols for Stability Assessment

To empirically determine the stability of a specific this compound, a forced degradation study can be conducted.[9][10] The following protocol outlines a general procedure for a comparative stability study in different solvents.

Objective

To compare the degradation kinetics of a this compound compound in selected protic and aprotic solvents.

Materials and Reagents
  • This compound test compound

  • Protic solvents: Purified water (HPLC grade), Methanol (HPLC grade)

  • Aprotic solvents: Acetonitrile (HPLC grade), DMSO (HPLC grade)

  • Buffers for pH adjustment (e.g., phosphate, acetate)[11]

  • Reference standard of the this compound compound

  • HPLC system with a UV or MS detector[9][12]

  • Analytical column (e.g., C18)

  • Temperature-controlled incubator or water bath[11]

Procedure
  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable aprotic solvent where it is known to be stable (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation for Stability Study:

    • For each solvent to be tested (e.g., water pH 4, water pH 7, methanol, acetonitrile, DMSO), add a small aliquot of the stock solution to a known volume of the solvent to achieve a final concentration suitable for analysis (e.g., 10-20 µg/mL).

    • Prepare triplicate samples for each condition.

  • Incubation:

    • Incubate the prepared samples at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.[9][10]

    • Protect samples from light if photolytic degradation is a concern.[10]

  • Time-Point Sampling:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).[9][11]

    • Immediately quench the degradation process by diluting the aliquot in the mobile phase and/or storing it at a low temperature (-20°C) prior to analysis.[11]

  • Analytical Method:

    • Develop and validate a stability-indicating HPLC method capable of separating the parent this compound from its potential degradation products.[9][12]

    • Analyze the samples from each time point using the developed HPLC method.

  • Data Analysis:

    • Determine the concentration of the remaining this compound at each time point by comparing the peak area to a calibration curve of the reference standard.

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics.[6] The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • Calculate the half-life (t½) for the this compound in each solvent using the equation: t½ = 0.693 / k.

Visualizing Degradation and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the proposed hydrolysis mechanism and the experimental workflow.

G cluster_protic Protic Solvent Environment This compound This compound Protonation Protonation of Oxazolidine Ring This compound->Protonation H⁺ (from solvent or catalyst) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Ring_Opening Nucleophilic Attack by Solvent (H₂O) Protonated_Intermediate->Ring_Opening Ring_Opened_Product Ring-Opened Product (Amino Alcohol + Aldehyde/Ketone) Ring_Opening->Ring_Opened_Product

Caption: Proposed mechanism for this compound hydrolysis in a protic solvent.

G start Start: Prepare this compound Stock Solution prep_samples Prepare Samples in Protic & Aprotic Solvents start->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate sampling Withdraw Aliquots at Multiple Time Points incubate->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data_analysis Calculate Degradation Rate Constants (k) and Half-Lives (t½) analysis->data_analysis comparison Compare Stability in Different Solvents data_analysis->comparison end End: Conclude Stability Profile comparison->end

Caption: Experimental workflow for the comparative stability study.

References

A Comparative Guide to Novel Bisoxazolidine-Type Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the development of efficient and selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. This guide provides a detailed comparison of novel bisoxazolidine-type structures against well-established catalysts, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance. The focus is on providing objective experimental data, detailed methodologies, and clear visual representations to aid in the selection of the most suitable catalyst for a given transformation.

Performance Benchmark: Asymmetric Cyclopropanation of Styrene

The copper-catalyzed asymmetric cyclopropanation of olefins is a benchmark reaction for evaluating the efficacy of new chiral ligands. In this guide, we compare a side-arm modified bis(oxazoline) ligand (SaBOX), a novel structural motif, against the well-established phenyl-bis(oxazoline) (Ph-BOX) and tert-butyl-bis(oxazoline) (tBu-BOX) ligands in the cyclopropanation of styrene with ethyl diazoacetate.

Table 1: Performance Comparison of Bis(oxazoline)-Type Ligands in the Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

Ligand/Catalyst SystemYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %) (trans)Reference
Novel Structure:
Cu(I)/SaBOX (L5)up to 97>99:1up to 99[1]
Established Catalysts:
Cu(I)/Ph-BOX8575:2590[2]
Cu(I)/tBu-BOX9170:3099[2]

Reaction conditions, such as solvent, temperature, and catalyst loading, can influence the outcome and should be considered as described in the detailed experimental protocols.

The data clearly indicates that the novel SaBOX ligand, in conjunction with a copper(I) catalyst, demonstrates exceptional performance, achieving a significantly higher diastereomeric ratio and an enantiomeric excess comparable to the highly effective tBu-BOX, while also providing a high yield.[1][2] This highlights the potential of side-arm modifications in fine-tuning the steric and electronic properties of the ligand to enhance catalytic activity and selectivity.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for the synthesis of a representative bis(oxazoline) ligand and its application in a copper-catalyzed asymmetric cyclopropanation reaction.

Synthesis of a C2-Symmetric Bis(oxazoline) Ligand

This procedure outlines the synthesis of a standard bis(oxazoline) ligand, which can be adapted for the synthesis of novel derivatives by using different starting materials.[3]

  • Amide Formation: A solution of a chiral amino alcohol (2.2 equivalents) in an appropriate solvent is treated with a dicarboxylic acid derivative (e.g., diethyl malonate, 1.0 equivalent).

  • Cyclization: The resulting bis(amide) is then cyclized to form the bis(oxazoline) structure. This is often achieved by treatment with a dehydrating agent such as thionyl chloride, followed by a base.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure bis(oxazoline) ligand.

General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation

This protocol is a representative example of a copper-catalyzed asymmetric cyclopropanation reaction.[4]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the bis(oxazoline) ligand (0.048 mmol) and a copper(I) source (e.g., [Cu(CH3CN)4]PF6, 0.04 mmol) are dissolved in a dry solvent (e.g., toluene, 3 mL). The mixture is stirred at a specified temperature (e.g., 50 °C) for a period to ensure complex formation.

  • Reaction Execution: To the catalyst solution, the olefin substrate (e.g., styrene, 2.0 mmol) is added, followed by the slow addition of a solution of the diazo compound (e.g., ethyl diazoacetate, 0.4 mmol) in the same solvent via a syringe pump over several hours.

  • Work-up and Analysis: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to isolate the cyclopropane products.

  • Stereoselectivity Determination: The diastereomeric ratio is determined by 1H NMR spectroscopy or gas chromatography (GC). The enantiomeric excess of the major diastereomer is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in utilizing these catalysts, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Catalytic_Cycle cluster_cycle Catalytic Cycle Cu(I)-Ligand Cu(I)-Ligand Carbene_Complex Carbene_Complex Cu(I)-Ligand->Carbene_Complex + Diazoalkane - N2 Cyclopropanation Cyclopropanation Carbene_Complex->Cyclopropanation + Olefin Product_Release Product_Release Cyclopropanation->Product_Release Product_Release->Cu(I)-Ligand + Cyclopropane Product Product Product_Release->Product Diazoalkane Diazoalkane Diazoalkane->Carbene_Complex Olefin Olefin Olefin->Cyclopropanation Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Ligand + Cu(I) salt) start->catalyst_prep reaction_setup Reaction Setup (Add Olefin) catalyst_prep->reaction_setup slow_addition Slow Addition of Diazo Compound reaction_setup->slow_addition monitoring Reaction Monitoring (TLC/GC) slow_addition->monitoring workup Work-up & Purification monitoring->workup Reaction Complete analysis Analysis (NMR, HPLC) workup->analysis end End analysis->end

References

Comparative Analysis of Reaction Intermediates in Bisoxazolidine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques used to characterize the transient species formed during the ring-opening of bisoxazolidines.

The study of reaction intermediates is crucial for understanding the mechanisms of chemical transformations and for optimizing reaction conditions. In the case of bisoxazolidine ring-opening reactions, which are pivotal in various synthetic pathways and prodrug activation, the characterization of fleeting intermediates presents a significant analytical challenge. This guide provides a comparative overview of the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Computational Modeling.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required, the stability of the intermediates, and the available instrumentation. The following table summarizes the key quantitative data and qualitative insights that can be obtained from each method.

Analytical TechniqueQuantitative Data ObtainableQualitative InsightsStrengthsLimitations
NMR Spectroscopy Chemical shifts (δ) in ppm, coupling constants (J) in Hz, reaction kinetics (rate constants).Structural elucidation of intermediates, determination of stereochemistry, monitoring reaction progress in real-time.Provides detailed structural information in solution, non-destructive.Lower sensitivity compared to MS, may not detect very short-lived intermediates.
Mass Spectrometry Mass-to-charge ratio (m/z) of intermediates and fragments.Identification of molecular weight of intermediates, fragmentation patterns provide structural clues.High sensitivity for detecting low-concentration species, applicable to complex mixtures.Isomeric and isobaric intermediates can be difficult to distinguish, potential for in-source fragmentation.
Computational Modeling Energy barriers (kcal/mol), transition state geometries, reaction coordinates.Prediction of reaction pathways, elucidation of the role of catalysts and solvents, visualization of electronic effects.Provides insights into highly unstable or unobservable intermediates, complements experimental data.Accuracy is dependent on the level of theory and model used, requires experimental validation.

Key Experimental Protocols

Detailed methodologies are essential for the successful detection and characterization of reaction intermediates. Below are representative protocols for the key analytical techniques.

In-situ NMR Monitoring of this compound Hydrolysis

This protocol outlines the use of NMR spectroscopy to monitor the acid-catalyzed hydrolysis of a this compound in real-time.

  • Sample Preparation:

    • Dissolve a known concentration of the this compound starting material in a deuterated solvent (e.g., D₂O or CD₃CN) in an NMR tube.

    • Ensure the solvent is compatible with the reaction conditions and does not interfere with the signals of interest.

    • Add a known concentration of an internal standard (e.g., trimethylsilyl propionate, TSP) for quantitative analysis.

  • NMR Acquisition:

    • Acquire an initial ¹H NMR spectrum of the starting material to serve as a time-zero reference.

    • Initiate the reaction by adding a catalyst (e.g., a drop of DCl in D₂O) to the NMR tube and mix thoroughly.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the reaction rate, which may need to be determined in preliminary experiments.

    • Utilize automated acquisition programs to collect data over the entire course of the reaction.

  • Data Analysis:

    • Process the collected NMR spectra (e.g., Fourier transformation, phasing, and baseline correction).

    • Identify the signals corresponding to the starting material, ring-opened intermediates, and final products. Ring-opened intermediates are often characterized by the appearance of new signals, for instance, for iminium ions or hemiaminals.[1][2]

    • Integrate the characteristic signals of each species relative to the internal standard to determine their concentrations at each time point.

    • Plot the concentration of reactants, intermediates, and products as a function of time to obtain kinetic profiles.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

This protocol describes the use of ESI-MS to detect and characterize intermediates in a this compound ring-opening reaction.

  • Reaction Setup:

    • Perform the this compound ring-opening reaction under the desired conditions (e.g., in a suitable solvent with a catalyst).

    • At various time points, withdraw small aliquots of the reaction mixture.

  • Sample Preparation for MS:

    • Immediately quench the reaction in the aliquot, if necessary, by adding a suitable reagent or by rapid cooling.

    • Dilute the aliquot with a solvent appropriate for ESI-MS analysis (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote ionization).

  • MS Analysis:

    • Infuse the diluted sample directly into the ESI-MS instrument.

    • Acquire mass spectra in positive ion mode to detect protonated intermediates.

    • Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the species of interest and minimize in-source fragmentation.

    • Perform tandem MS (MS/MS) on the parent ions of suspected intermediates to obtain fragmentation patterns, which can aid in structural elucidation.

Density Functional Theory (DFT) Calculations

This protocol provides a general workflow for using DFT to model the reaction mechanism of a this compound ring-opening.

  • Model System Setup:

    • Construct the 3D structures of the this compound reactant, the nucleophile (e.g., water), and any catalyst.

    • Choose an appropriate level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*) for the calculations.

    • Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the reaction environment.

  • Reaction Pathway Exploration:

    • Perform geometry optimizations to find the minimum energy structures of the reactants, products, and any expected intermediates.

    • Conduct a transition state search for each elementary step of the proposed reaction mechanism (e.g., protonation, nucleophilic attack, ring-opening).

    • Verify that the located transition states connect the correct reactants and products by performing intrinsic reaction coordinate (IRC) calculations.

  • Energy Profile and Analysis:

    • Calculate the vibrational frequencies of all optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

    • Construct a reaction energy profile by plotting the relative free energies of all stationary points (reactants, intermediates, transition states, and products).

    • Analyze the geometries of the transition states to understand the key bond-forming and bond-breaking events.

Visualization of Reaction Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

G cluster_0 Acid-Catalyzed this compound Ring-Opening This compound This compound Protonated_this compound Protonated this compound This compound->Protonated_this compound + H⁺ Intermediate_1 Ring-Opened Intermediate (Iminium Ion/Hemiaminal) Protonated_this compound->Intermediate_1 + H₂O - H⁺ Intermediate_2 Second Ring-Opened Intermediate Intermediate_1->Intermediate_2 + H₂O Final_Product Final Product (e.g., Diaminodiol) Intermediate_2->Final_Product - Aldehyde

Caption: General mechanism of acid-catalyzed this compound ring-opening.

G cluster_1 Experimental Workflow for Intermediate Analysis Start Start Reaction (this compound + Reagents) InSitu_NMR In-situ NMR Monitoring (¹H, ¹³C NMR) Start->InSitu_NMR Quench_Aliquot Quench Reaction Aliquot Start->Quench_Aliquot Computational Computational Modeling (DFT Calculations) Start->Computational Data_Integration Data Integration and Mechanism Elucidation InSitu_NMR->Data_Integration MS_Analysis ESI-MS and MS/MS Analysis Quench_Aliquot->MS_Analysis MS_Analysis->Data_Integration Computational->Data_Integration

Caption: Workflow for analyzing this compound ring-opening intermediates.

Conclusion

The analysis of reaction intermediates in this compound ring-opening reactions necessitates a multi-faceted approach. While NMR spectroscopy provides invaluable in-solution structural and kinetic data, its sensitivity can be a limitation. Mass spectrometry offers superior sensitivity for detecting transient species, though structural elucidation can be more complex. Computational modeling serves as a powerful predictive and complementary tool, offering insights into mechanistic pathways that are experimentally inaccessible. By integrating the data from these techniques, researchers can gain a comprehensive understanding of the reaction mechanism, enabling the development of more efficient and selective synthetic methods and the rational design of novel chemical entities.

References

Safety Operating Guide

Navigating the Disposal of Bisoxazolidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Bisoxazolidines, a class of heterocyclic organic compounds, require careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential safety and logistical information for the proper disposal of bisoxazolidine compounds, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound being used. The SDS provides comprehensive information regarding physical and chemical properties, hazards, and emergency procedures.

General Hazards Associated with this compound Compounds May Include:

  • Skin and eye irritation.

  • Harmful if swallowed or inhaled.

  • Potential for allergic skin reactions.

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If aerosols or dust may be generated, a respirator may be necessary.

General Disposal and Containment Procedures

The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance. The following steps provide a general framework that should be adapted based on the specific compound's SDS and local regulations.

  • Identification and Classification: Accurately identify the this compound waste. Determine if it is mixed with other chemicals and classify it as hazardous or non-hazardous based on the SDS and regulatory definitions.[1][2]

  • Segregation: Do not mix this compound waste with incompatible materials.[2][3][4] Incompatible chemicals can react, leading to the generation of heat, toxic gases, or other hazardous conditions. Segregate waste into designated containers for different chemical classes (e.g., halogenated organic solvents, non-halogenated organic solvents, acidic waste, basic waste).

  • Waste Collection and Containerization:

    • Collect this compound waste in a designated, leak-proof, and sealable hazardous waste container.[4][5][6]

    • Ensure the container material is compatible with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.[3]

    • Any materials that have come into contact with the this compound, such as pipette tips, gloves, and absorbent paper, should be collected as solid hazardous waste in a clearly labeled container.[5][6]

  • Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name of the this compound compound, and any other components in the waste stream.[1][2][4][5] Indicate the approximate concentration or volume of each component. The date of waste accumulation should also be clearly marked.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1][5] Ensure secondary containment is in place to capture any potential leaks.[5]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never dispose of this compound compounds down the drain or in the regular trash. [4]

Experimental Protocols

For certain hazardous compounds, such as those containing a hydrazino group, oxidation can be a method of neutralization. For example, a recommended procedure for 4-(4-Hydrazinobenzyl)-2-oxazolidinone involves careful oxidation with a solution of sodium hypochlorite (bleach) or calcium hypochlorite in a fume hood, followed by neutralization of the pH before collection as hazardous waste.[7] However, this is a specific protocol for a particular compound and should not be generalized to all bisoxazolidines.

Quantitative Data

At present, there is no centralized, publicly available database that provides comprehensive quantitative data specifically on the disposal parameters for a wide range of this compound compounds. Key data points such as recommended quenching agents, reaction times for neutralization, or optimal solvent for dissolution for disposal purposes are highly compound-specific and should be obtained from the manufacturer's SDS or through direct inquiry.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

G A Start: this compound waste generated B Consult Safety Data Sheet (SDS) for specific hazards and handling A->B C Segregate waste based on chemical compatibility B->C D Collect waste in a designated, compatible, and sealed container C->D E Clearly label container with 'Hazardous Waste' and full chemical name D->E F Store container in a secure, ventilated area with secondary containment E->F G Contact Environmental Health & Safety (EHS) or licensed disposal vendor F->G H Arrange for professional waste pickup and disposal G->H I End: Waste properly disposed H->I

This compound Waste Disposal Workflow

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Bisoxazolidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of Bisoxazolidine, ensuring the protection of researchers and the integrity of drug development processes.

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), operational plans, and disposal methods for this compound, a compound that requires careful management to mitigate potential hazards.

Quantitative Data Summary

To facilitate a clear understanding of this compound's properties and associated hazards, the following table summarizes key quantitative data.

PropertyValueReference
Physical State Solid[1]
Appearance Beige[1]
Melting Point/Range 86 - 89 °C / 186.8 - 192.2 °F[1]
Boiling Point/Range 220 °C / 428 °F @ 48 mmHg[1]
Molecular Formula C3H5NO2[1]
Molecular Weight 87.08 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating a comprehensive approach to personal protection. It is harmful if swallowed or inhaled, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[2] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentStandard/Specification
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required for splash hazards.Government-approved eye/face protection equipment.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile gloves). Gloves must be inspected for integrity before each use.EN 374.[3]
Skin and Body Protection A protective suit or lab coat to prevent skin contact. For extensive handling, fire/flame resistant and impervious clothing is advised.Not specified in results.[3]
Respiratory Protection A government-approved respirator is necessary when working in areas with inadequate ventilation or when there is a risk of inhaling vapors or mists.Government-approved.[3]

Operational Plan: Handling this compound

A systematic workflow ensures the effective use of PPE and safe handling of the chemical.

Step-by-Step Handling Protocol:

  • Pre-Handling Assessment:

    • Ensure the work area is well-ventilated.[4]

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Inspect all PPE for integrity before donning.[3]

  • Donning PPE:

    • Put on a lab coat or protective suit.

    • Don a government-approved respirator.[3]

    • Wear safety goggles and a face shield.[4]

    • Put on chemical-resistant gloves, ensuring they overlap with the cuffs of the lab coat.[5]

  • Chemical Handling:

    • Handle this compound in a designated area, such as a chemical fume hood.

    • Avoid the formation of dust and aerosols.[4]

    • Use only non-sparking tools.[4]

    • Ground/bond the container and receiving equipment.[4]

    • Avoid contact with skin, eyes, and clothing.[4]

  • Post-Handling:

    • Securely close the container.

    • Decontaminate the work surface.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[4]

    • Remove the face shield and goggles.

    • Remove the lab coat or protective suit.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water after handling.[4]

Disposal Plan: this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Container Management:

    • Keep the waste container closed when not in use.

    • Store the waste container in a well-ventilated, secure area away from incompatible materials.

    • Do not overfill the container; it should not be filled beyond 90% of its capacity.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the specific chemical name (this compound).

  • Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations.[7]

    • Do not dispose of this compound down the drain or in the regular trash.[6][8]

First Aid Measures

In the event of exposure, immediate action is critical.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[8]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal workflow, the following diagram illustrates the logical sequence of operations.

Bisoxazolidine_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_assess 1. Pre-Handling Assessment (Ventilation, Emergency Equipment) prep_don 2. Don PPE (Coat, Respirator, Goggles, Gloves) prep_assess->prep_don handle_chem 3. Chemical Handling (In Fume Hood, Avoid Dust) prep_don->handle_chem post_secure 4. Secure & Decontaminate handle_chem->post_secure post_doff 5. Doff PPE post_secure->post_doff post_wash 6. Wash Hands post_doff->post_wash disp_segregate 7. Segregate Waste post_wash->disp_segregate disp_manage 8. Manage Container disp_segregate->disp_manage disp_label 9. Label Waste disp_manage->disp_label disp_dispose 10. Professional Disposal disp_label->disp_dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.